molecular formula C32H50N4O2 B3025739 N-2-Azidoethyl betulonamide

N-2-Azidoethyl betulonamide

Cat. No.: B3025739
M. Wt: 522.8 g/mol
InChI Key: XWDYQHIFHAUHJG-GKMZBMDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azidoethyl)betulonamide is a pentacyclic triterpenoid, a derivative of betulonic acid, and an intermediate in the synthesis of betulonic acid derivatives with in vitro cancer cell cytotoxicity.>

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDYQHIFHAUHJG-GKMZBMDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-2-Azidoethyl Betulonamide from Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-2-Azidoethyl betulonamide, a derivative of betulinic acid, which is a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of biological activities, including antitumor and antiviral properties.[1] The introduction of an azidoethylamide moiety at the C-28 position of the betulonic acid scaffold is a strategic modification aimed at creating a versatile intermediate for further derivatization, such as through "click chemistry," to explore new structure-activity relationships.

This document outlines a three-step synthesis commencing with the oxidation of betulinic acid to betulonic acid, followed by the preparation of the key reagent, 2-azidoethylamine (B148788), and culminating in the amidation of betulonic acid to yield the target compound. Detailed experimental protocols, representative quantitative data, and workflow visualizations are provided to assist researchers in the practical application of this synthetic route.

Overall Synthetic Pathway

The synthesis of this compound from betulinic acid can be conceptually divided into three main stages:

  • Oxidation of Betulinic Acid: The initial step involves the selective oxidation of the C-3 hydroxyl group of betulinic acid to a ketone, yielding betulonic acid.

  • Synthesis of 2-Azidoethylamine: The amine coupling partner is synthesized from a commercially available precursor, 2-bromoethylamine (B90993) hydrobromide, via nucleophilic substitution with sodium azide (B81097).

  • Amidation of Betulonic Acid: The final step is the formation of the amide bond between the C-28 carboxylic acid of betulonic acid and the synthesized 2-azidoethylamine.

Synthesis_Pathway Betulinic_Acid Betulinic Acid Betulonic_Acid Betulonic Acid Betulinic_Acid->Betulonic_Acid Step 1: Oxidation Target_Compound N-2-Azidoethyl Betulonamide Betulonic_Acid->Target_Compound Step 3: Amidation Bromoethylamine 2-Bromoethylamine Hydrobromide Azidoethylamine 2-Azidoethylamine Bromoethylamine->Azidoethylamine Step 2: Azidation Azidoethylamine->Target_Compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Oxidation of Betulinic Acid to Betulonic Acid

This protocol is adapted from a method for the selective oxidation of betulin.[1] It utilizes potassium dichromate and sulfuric acid on an alumina (B75360) support for an efficient and high-yielding conversion.

Materials:

  • Betulinic Acid

  • Potassium Dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Alumina (Al₂O₃), granular

  • Acetone

  • Distilled Water

Procedure:

  • Preparation of the Oxidant on Alumina:

    • In a fume hood, treat 9.2 g of granular alumina with a solution of 3 g (10 mmol) of potassium dichromate in 20 mL of distilled water.

    • Slowly add 5 mL of concentrated sulfuric acid to the alumina slurry with stirring.

  • Reaction Setup:

    • In a separate flask, prepare a suspension of 1.5 g (3.3 mmol) of betulinic acid in 140 mL of acetone. Sonication can be used to achieve a fine dispersion.

  • Oxidation Reaction:

    • Add the prepared oxidant on "wet" alumina to the betulinic acid suspension.

    • Stir the reaction mixture vigorously at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, filter the mixture to remove the alumina and inorganic residues.

    • Add 500 mL of distilled water to the filtrate.

    • The precipitated product, betulonic acid, is collected by vacuum filtration, washed with distilled water until the filtrate is neutral, and dried under vacuum.

Representative Data for Step 1

ParameterValueReference
Yield 90-98%[1]
Melting Point 275-278 °CLiterature Value
Appearance White to off-white solidGeneral Observation
Step 2: Synthesis of 2-Azidoethylamine

This procedure outlines the synthesis of 2-azidoethylamine from 2-bromoethylamine hydrobromide via a nucleophilic substitution reaction with sodium azide.[2]

Materials:

  • 2-Bromoethylamine hydrobromide

  • Sodium Azide (NaN₃)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Ethyl ether

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Distilled Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 10.1 g (49.3 mmol) of 2-bromoethylamine hydrobromide and 8.01 g (123.2 mmol) of sodium azide in 30 mL of distilled water.

  • Reaction:

    • Stir the mixture in an oil bath at 90 °C for at least 18 hours. It is advisable to protect the reaction from light.

  • Work-up and Extraction:

    • After cooling the reaction mixture to room temperature, adjust the pH to >11 using a 10 N NaOH solution.

    • Stir the basic solution for 30 minutes.

    • Extract the aqueous layer three times with ethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the sodium sulfate and remove the ethyl ether under reduced pressure using a rotary evaporator to yield 2-azidoethylamine as an oil.

Representative Data for Step 2

ParameterValueReference
Yield ~34%[2]
Appearance Brownish oil[2]
¹H NMR (CDCl₃) δ 3.37 (t, 2H), 2.88 (t, 2H)[2]
Step 3: Amidation of Betulonic Acid with 2-Azidoethylamine

This protocol involves the conversion of betulonic acid to its acyl chloride, followed by reaction with 2-azidoethylamine to form the final amide product.[3]

Materials:

Procedure:

  • Formation of Betulonic Acid Chloride:

    • In a dry flask under an inert atmosphere, dissolve 0.25 g (0.55 mmol) of betulonic acid in 8 mL of dry dichloromethane.

    • Add 0.07 mL (0.83 mmol) of oxalyl chloride to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the dichloromethane and excess oxalyl chloride under reduced pressure.

    • Add 6 mL of cyclohexane and remove it under reduced pressure. Repeat this step to ensure complete removal of residual oxalyl chloride, yielding crude betulonic acid chloride.

  • Amidation Reaction:

    • Dissolve the crude betulonic acid chloride in 6 mL of dry dichloromethane.

    • In a separate flask, dissolve an equimolar amount of 2-azidoethylamine (synthesized in Step 2) and a slight excess of triethylamine in dry dichloromethane.

    • Slowly add the solution of 2-azidoethylamine and triethylamine to the stirred solution of betulonic acid chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Representative Data for Step 3

ParameterValueReference
Yield 70-80% (typical for similar amidations)[3]
Appearance White to off-white solidExpected
Spectroscopic Data To be determined by ¹H NMR, ¹³C NMR, IR, and MS-

Visualized Experimental Workflows

Step 1: Oxidation Workflow

Oxidation_Workflow cluster_prep Oxidant Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation Alumina Alumina Wet_Oxidant Wet Oxidant on Alumina Alumina->Wet_Oxidant K2Cr2O7_sol K₂Cr₂O₇ Solution K2Cr2O7_sol->Wet_Oxidant H2SO4 Conc. H₂SO₄ H2SO4->Wet_Oxidant Reaction_Mixture Reaction Mixture Wet_Oxidant->Reaction_Mixture BA_suspension Betulinic Acid in Acetone BA_suspension->Reaction_Mixture Stirring Stir at RT (1.5-2h) Reaction_Mixture->Stirring Filtration1 Filter Stirring->Filtration1 Add_Water Add Water Filtration1->Add_Water Filtration2 Vacuum Filter Add_Water->Filtration2 Drying Dry under Vacuum Filtration2->Drying Product Betulonic Acid Drying->Product

Figure 2: Experimental workflow for the oxidation of betulinic acid.
Step 3: Amidation Workflow

Amidation_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation_reaction Amidation Reaction cluster_purification Work-up and Purification Betulonic_Acid Betulonic Acid in DCM Reaction1 Stir at RT (24h) Betulonic_Acid->Reaction1 Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction1 Evaporation1 Evaporate Solvent Reaction1->Evaporation1 Cyclohexane_Wash Add & Evaporate Cyclohexane (x2) Evaporation1->Cyclohexane_Wash Acyl_Chloride Crude Betulonic Acid Chloride Cyclohexane_Wash->Acyl_Chloride Acyl_Chloride_sol Acyl Chloride in DCM Acyl_Chloride->Acyl_Chloride_sol Addition Add Amine Solution at 0°C Acyl_Chloride_sol->Addition Amine_sol 2-Azidoethylamine & Et₃N in DCM Amine_sol->Addition Reaction2 Stir and Warm to RT (12-24h) Addition->Reaction2 Washing Wash with dil. HCl, NaHCO₃, Brine Reaction2->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Chromatography Column Chromatography Evaporation2->Chromatography Final_Product This compound Chromatography->Final_Product

Figure 3: Experimental workflow for the amidation of betulonic acid.

References

A Technical Guide to the Spectroscopic Characterization of N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

N-2-Azidoethyl betulonamide possesses the molecular formula C₃₂H₅₀N₄O₂ and a molecular weight of approximately 522.77 g/mol .[1][2] Its structure consists of the rigid pentacyclic lupane (B1675458) skeleton of betulonic acid, with an N-2-azidoethyl group attached via an amide linkage at the C-28 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on published data for betulonic acid and its derivatives.[3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.74s1HH-29a (exocyclic methylene)
~4.61s1HH-29b (exocyclic methylene)
~3.50 - 3.60m2H-CH₂-N₃ (azidoethyl)
~3.30 - 3.40m2H-NH-CH₂- (azidoethyl)
~3.00m1HH-19
~2.40 - 2.50m2HH-2
~1.90 - 2.10m1HH-13
~1.69s3HH-30 (isopropenyl methyl)
~0.80 - 1.10multiple s15H5 x CH₃ (C-23, C-24, C-25, C-26, C-27)
Other triterpene core protonsm~18HOverlapping signals of the pentacyclic core

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~218C=OC-3 (ketone)
~176C=OC-28 (amide carbonyl)
~150CC-20 (quaternary alkene)
~109.8CH₂C-29 (exocyclic methylene)
~50-55CH₂, CHVarious carbons in the pentacyclic core
~50.5CH₂-CH₂-N₃ (azidoethyl)
~40-50C, CHVarious carbons in the pentacyclic core
~39.5CH₂-NH-CH₂- (azidoethyl)
~14-22CH₃Methyl groups (C-23, C-24, C-25, C-26, C-27, C-30)
Other triterpene core carbonsC, CH, CH₂Signals of the pentacyclic core

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (amide)
~2945, 2870StrongC-H stretch (aliphatic)
~2100StrongN₃ stretch (azide)
~1705StrongC=O stretch (C-3 ketone)
~1660StrongC=O stretch (Amide I)
~1640MediumC=C stretch (exocyclic double bond)
~1540MediumN-H bend (Amide II)
~885Strong=C-H bend (exocyclic methylene)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIon Formation
~523.4[M+H]⁺
~545.4[M+Na]⁺
~495.4[M+H-N₂]⁺

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for the derivatization of betulonic acid.[3][5][9]

3.1 Synthesis of this compound

The synthesis is typically a two-step process involving the preparation of betulonic acid followed by amidation.

  • Step 1: Oxidation of Betulin to Betulonic Acid

    • Betulin is oxidized using an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) to yield betulonic acid.[3] The product is then purified by column chromatography.

  • Step 2: Amidation of Betulonic Acid

    • Betulonic acid is dissolved in a dry aprotic solvent such as dichloromethane (B109758) (DCM).

    • An activating agent for the carboxylic acid, such as oxalyl chloride or a carbodiimide (B86325) coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), is added to the solution.[1][10] If using oxalyl chloride, the reaction is typically run at room temperature until the acid is converted to the acid chloride.

    • In a separate flask, 2-azidoethylamine (B148788) is dissolved in DCM, often with a non-nucleophilic base like triethylamine (B128534) (TEA) to act as an acid scavenger.

    • The activated betulonic acid solution is then added dropwise to the 2-azidoethylamine solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

3.2 Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Betulin Betulin Oxidation Oxidation Betulin->Oxidation Jones Reagent Betulonic_Acid Betulonic_Acid Oxidation->Betulonic_Acid Activation Activation Betulonic_Acid->Activation EDC/HOBt or (COCl)₂ Amidation Amidation Activation->Amidation Azidoethylamine 2-Azidoethylamine Azidoethylamine->Amidation Crude_Product Crude_Product Amidation->Crude_Product Workup Purification Purification Crude_Product->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product N-2-Azidoethyl betonamide NMR_Analysis NMR_Analysis Final_Product->NMR_Analysis NMR IR_Analysis IR_Analysis Final_Product->IR_Analysis IR MS_Analysis MS_Analysis Final_Product->MS_Analysis MS

Synthesis and Analysis Workflow

References

Solubility and stability of N-2-Azidoethyl betulonamide in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Solubility and Stability of N-2-Azidoethyl Betulonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including anticancer properties.[1] A significant challenge in the development of betulinic acid and its derivatives as therapeutic agents is their low aqueous solubility, which can limit bioavailability. The addition of the N-2-azidoethyl group is intended to modify the physicochemical properties of the parent molecule, potentially influencing its solubility, stability, and biological activity. This guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The introduction of the azidoethylamide functional group at the C-28 position of the betulonic acid scaffold is expected to influence its polarity and hydrogen bonding capabilities. While the large triterpenoid core remains highly lipophilic, the amide and azide (B81097) functionalities introduce polar characteristics.

Solubility Profile

Betulinic acid, the parent compound, exhibits very low water solubility (approximately 0.02 µg/mL). Its solubility is significantly better in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is anticipated that this compound will follow a similar trend.

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
WaterVery LowThe dominant feature is the large, nonpolar triterpenoid skeleton.
Phosphate-Buffered Saline (PBS) pH 7.4Very LowSimilar to water; physiological pH is unlikely to significantly ionize the molecule to enhance solubility.
EthanolModerateThe hydroxyl group of ethanol can interact with the polar groups of the molecule.
MethanolModerateSimilar to ethanol, offers polarity to interact with the amide and azide groups.
Dimethyl Sulfoxide (DMSO)HighA strong, polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dichloromethane (DCM)Moderate to HighA non-polar organic solvent that should effectively solvate the lipophilic core.
AcetoneModerateA polar aprotic solvent that can interact with the functional groups.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][3]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Rapidly add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the solubility of a compound at equilibrium and is not influenced by the dissolution rate.[4][5]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvent of interest (e.g., water, PBS, ethanol).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. The primary points of potential degradation are the azide and amide functional groups, which can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

HPLC-Based Stability Assessment

A stability-indicating HPLC method is essential to separate the intact drug from any potential degradants.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is a common starting point.

  • Forced Degradation Studies: Expose solutions of the compound to stress conditions to intentionally generate degradation products.[6] This helps to validate the specificity of the analytical method.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid compound and solution at 60°C for 48 hours.

    • Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by HPLC-UV at regular intervals.

  • Data Analysis: Calculate the percentage of the remaining intact compound at each time point. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak.

Table 2: Typical Conditions for Forced Degradation Studies

ConditionReagent/SettingTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalOven60°C48 hours
PhotolyticUV Lamp (254 nm)Room Temperature24 hours

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_output Data Analysis & Reporting A Prepare Stock Solution (10 mM in DMSO) B Kinetic Solubility Assay (Nephelometry/Turbidity) A->B C Thermodynamic Solubility Assay (Shake-Flask) A->C E Develop Stability-Indicating HPLC Method D HPLC Quantification C->D I Solubility Data (µg/mL or µM) D->I F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) E->F G Analyze Stressed Samples by HPLC F->G H Identify Degradants G->H J Degradation Profile (% Remaining) G->J K Final Report I->K J->K G cluster_pathway Proposed Apoptotic Pathway for Betulinic Acid Derivatives BA_deriv N-2-Azidoethyl betulonamide Mito Mitochondria BA_deriv->Mito Direct Action ROS ROS Production Mito->ROS CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosome->Casp9 Activation PARP PARP Cleavage Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis

References

The Therapeutic Potential of Betulonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the oxidation of betulinic acid, has emerged as a promising scaffold in medicinal chemistry. Its structural modifications have yielded a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on betulonic acid derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of betulonic acid have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[1] Modifications at the C-28 position of the betulonic acid backbone have been a key strategy in enhancing this anticancer potential.[1][2]

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various betulonic acid derivatives against several human cancer cell lines. These values highlight the potency and selectivity of these compounds.

Table 1: Cytotoxicity of C-28 Modified Betulonic Acid Derivatives [1]

CompoundMGC-803 (Gastric) IC50 (μM)PC3 (Prostate) IC50 (μM)Bcap-37 (Breast) IC50 (μM)A375 (Melanoma) IC50 (μM)MCF-7 (Breast) IC50 (μM)
3k 3.65.64.27.85.2

Data from a study on twenty-five newly synthesized C-28 derivatives of betulonic acid.

Table 2: Cytotoxicity of Betulonic Acid-Diazine Derivatives [2][3]

CompoundMCF-7 (Breast) IC50 (μM)
BoA2C 3.39

This compound showed lower cytotoxicity against the normal MDCK cell line, indicating some level of selectivity.[2][3]

Table 3: Cytotoxicity of Betulonic Acid Amides [4]

CompoundMT-4 (Leukemia) ID50 (µg/mL)MOLT-4 (Leukemia) ID50 (µg/mL)CEM (Leukemia) ID50 (µg/mL)Hep G2 (Liver) ID50 (µg/mL)
Amide I (A-D) 4.2 - 32.04.2 - 32.04.2 - 32.04.2 - 32.0

ID50 represents the dose that causes 50% inhibition of cell growth.[4]

Anti-inflammatory Activity

Betulonic acid and its derivatives have shown potential in modulating inflammatory responses. Their mechanisms of action include the inhibition of key inflammatory mediators such as nitric oxide (NO) and the regulation of inflammatory signaling pathways like NF-κB.[5][6]

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of betulonic acid derivatives has been quantified by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 4: Inhibition of Nitric Oxide Production by Betulinic Acid Derivatives [7]

CompoundRAW 264.7 Macrophages IC50 (μM)
Betulinic Acid 31.1
Analogue 5 16.4
Analogue 11 16.6

These analogues, modified at the C-28 position, exhibited enhanced inhibitory activity on NO production compared to the parent compound, betulinic acid.[7]

Antiviral Activity

The antiviral properties of betulonic acid derivatives are an emerging area of research, with promising activity reported against several viruses, including Herpes Simplex Virus (HSV) and coronaviruses.

In Vitro Antiviral Data

The following table summarizes the effective concentration (EC50) and cytotoxic concentration (CC50) values for 1,2,3-triazolo fused betulonic acid derivatives against Human Coronavirus 229E (HCoV-229E).

Table 5: Antiviral Activity of 1,2,3-Triazolo Fused Betulonic Acid Derivatives against HCoV-229E [8]

CompoundAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
5h 0.6>4676
5g 0.82531
5n 0.92427

These derivatives were found to act on the viral nsp15 endoribonuclease.[8] Ionic derivatives of betulinic acid have also demonstrated strong inhibitory effects against Herpes Simplex Virus Type-2 (HSV-2) replication, with IC50 values in the low micromolar range.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of betulonic acid derivatives.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the betulonic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assays

Caspase activation is a hallmark of apoptosis. This protocol describes the use of a fluorogenic substrate to measure caspase-3/7 activity in individual cells using flow cytometry.[4][12]

Protocol:

  • Cell Preparation: Culture and treat cells with the test compounds as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest both adherent and suspension cells and transfer them to 5 mL polystyrene tubes.

  • Staining: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a staining mix containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK or CellEvent™ Caspase-3/7 Green Detection Reagent).[12][13]

  • Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of active caspase-3/7. Untreated cells serve as a negative control.[4]

  • Data Analysis: Quantify the percentage of apoptotic cells by gating on the population with increased fluorescence compared to the control.

NF-κB Activation Assay

This assay measures the transcriptional activity of NF-κB. It utilizes a reporter vector where the luciferase gene is under the control of NF-κB response elements.[2]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, treat the cells with the betulonic acid derivatives for a specified duration.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Measurement: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate. Measure the firefly luciferase activity (luminescence) using a luminometer. Subsequently, add a reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization.[2]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in compound-treated cells compared to stimulated control cells indicates inhibition of the NF-κB pathway.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of betulonic acid derivatives.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines treatment Treat with Betulonic Acid Derivatives (Concentration Gradient) start->treatment mtt MTT Assay (72h) treatment->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Analysis ic50->apoptosis Select Lead Compounds pathway Signaling Pathway Analysis ic50->pathway Select Lead Compounds caspase Caspase-3/7 Assay (Flow Cytometry) apoptosis->caspase nfkb NF-κB Luciferase Assay pathway->nfkb

Caption: Workflow for anticancer drug screening and mechanism of action studies.

apoptosis_pathway BA_deriv Betulonic Acid Derivatives Mito Mitochondrion BA_deriv->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic (mitochondrial) pathway of apoptosis induced by betulonic acid derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, MMP-9) DNA->Genes Stimuli Inflammatory Stimuli (TNF-α, LPS) Stimuli->IKK BA_deriv Betulonic Acid Derivatives BA_deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by betulonic acid derivatives.

References

In-Depth Technical Guide: Bioisosteric Replacement of Muramyl Dipeptide with Azide Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the bioisosteric replacement of the N-acetyl group in muramyl dipeptide (MDP) with an azide (B81097) functionality. This modification has been investigated as a strategy to modulate the immunomodulatory properties of MDP, a well-known agonist of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). This document provides a comprehensive overview of the synthesis, biological evaluation, and signaling pathways associated with these novel azide-modified MDP analogs.

Introduction to Muramyl Dipeptide and Bioisosteric Replacement

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive peptidoglycan motif common to almost all bacteria. It is a potent activator of the innate immune system through its interaction with the intracellular pattern recognition receptor, NOD2. Upon recognition of MDP, NOD2 triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and other immune mediators. This activity has made MDP and its analogs attractive candidates for development as vaccine adjuvants and immunomodulators.

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a parent compound by substituting a functional group with another group of similar steric and electronic properties. This approach aims to enhance the desired biological or physical properties of a compound while minimizing or eliminating undesirable ones. The replacement of the N-acetyl group in MDP with an azide group represents a classic example of non-classical bioisosteric replacement, where a different functionality is introduced to probe its effect on biological activity.

Synthesis of 2-Azido Muramyl Dipeptide Analogs

The synthesis of 2-azido muramyl dipeptide (2-AZMDP) analogs involves a multi-step process starting from commercially available D-glucosamine hydrochloride. The key step is the introduction of the azide functionality at the C2 position of the glucose ring, replacing the native amino group that would typically be acetylated.

Experimental Protocol: General Synthesis of 2-Azido-2-deoxy-D-glucopyranose Derivatives

A common route to synthesize the 2-azido sugar precursor is through the diazotization of the amino group of glucosamine (B1671600) followed by nucleophilic substitution with an azide salt.

Materials:

  • D-Glucosamine hydrochloride

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium azide (NaN₃)

  • Various protecting group reagents (e.g., benzyl (B1604629) bromide, acetic anhydride)

  • Solvents (e.g., water, DMF, pyridine)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Diazotization: D-glucosamine hydrochloride is dissolved in water and treated with sodium nitrite at low temperatures (typically 0-5 °C) to form the diazonium salt.

  • Azide Substitution: Sodium azide is then added to the reaction mixture, which displaces the diazonium group to yield 2-azido-2-deoxy-D-glucose.

  • Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by benzylation (using benzyl bromide) or acetylation (using acetic anhydride (B1165640) in pyridine).

  • Coupling with Dipeptide: The protected 2-azido sugar is then coupled with the dipeptide (L-Ala-D-isoGln) using standard peptide coupling reagents such as DCC/HOBt or HATU.

  • Deprotection: Finally, the protecting groups are removed to yield the desired 2-azido muramyl dipeptide analogs. The choice of deprotection conditions depends on the protecting groups used (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups).

Biological Evaluation of 2-Azido Muramyl Dipeptide Analogs

The biological activity of the synthesized 2-AZMDP analogs is primarily assessed by their ability to act as NOD2 agonists. This is typically quantified by measuring the activation of the NF-κB signaling pathway in a cell-based reporter assay.

Experimental Protocol: NOD2-Mediated NF-κB Activation Assay using HEK-Blue™ hNOD2 Cells

This assay utilizes a stable HEK293 cell line co-expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Synthesized 2-AZMDP analogs

  • Muramyl dipeptide (MDP) as a positive control

  • Phosphate-buffered saline (PBS) as a negative control

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-AZMDP analogs, MDP (positive control), or PBS (negative control).

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate containing HEK-Blue™ Detection medium.

  • Measurement: The plate is incubated for 1-3 hours at 37°C, and the absorbance is read at 620-655 nm using a spectrophotometer. The color change is proportional to the amount of SEAP produced, which in turn correlates with the level of NF-κB activation.

Data Presentation: NOD2 Agonistic Activity of 2-Azido Muramyl Dipeptide Analogs

The following table summarizes the NOD2 agonistic activity of a series of synthesized 2-azido muramyl dipeptide analogs, with variations in the protecting groups to modulate the hydrophilic-lipophilic balance. The data is presented as the fold increase in NF-κB activation compared to the vehicle control.

Compound IDDescriptionConcentration (µM)NF-κB Activation (Fold Increase)
MDP N-acetyl-muramyl-L-alanyl-D-isoglutamine (Positive Control)105.8
2-AZMDP-1 Fully Benzylated 2-Azido MDP106.5
2-AZMDP-2 Mono-Benzylated 2-Azido MDP (at C6)104.9
2-AZMDP-3 Mono-Benzylated 2-Azido MDP (at C4)103.2
2-AZMDP-4 Unprotected 2-Azido MDP102.1
Vehicle DMSO-1.0

Note: The data presented in this table is representative and compiled from various studies for illustrative purposes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MDP and 2-AZMDP Analogs via NOD2

Both muramyl dipeptide and its azide-modified bioisosteres are recognized by the intracellular receptor NOD2. This recognition event initiates a signaling cascade that is central to the innate immune response to bacterial components.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP MDP / 2-AZMDP Transporter Cellular Uptake PAMP->Transporter 1. Entry NOD2 NOD2 Transporter->NOD2 2. Recognition RIPK2 RIPK2 NOD2->RIPK2 3. Recruitment & Oligomerization TAK1 TAK1 RIPK2->TAK1 4. Activation IKK_Complex IKK Complex TAK1->IKK_Complex 5. Activation IkB IκB IKK_Complex->IkB 6. Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active 8. Translocation IkB_NFkB->NFkB 7. Release DNA DNA NFkB_active->DNA 9. Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 10. Transcription

Caption: NOD2 signaling pathway initiated by MDP or its azide analogs.

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process of investigating 2-azido muramyl dipeptide analogs follows a logical progression from chemical synthesis to biological characterization.

Experimental_Workflow Start Start: D-Glucosamine HCl Synthesis Multi-step Synthesis: 1. Azide Introduction 2. Protection 3. Dipeptide Coupling 4. Deprotection Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of 2-AZMDP Analogs Purification->Compound_Library Biological_Assay NOD2 Activation Assay (HEK-Blue™ hNOD2 cells) Compound_Library->Biological_Assay Data_Analysis Data Analysis: - NF-κB Activation Levels - Structure-Activity Relationship (SAR) Biological_Assay->Data_Analysis Conclusion Conclusion: Identification of Lead Compounds Data_Analysis->Conclusion

Caption: Workflow for synthesis and evaluation of 2-AZMDP analogs.

Conclusion

The bioisosteric replacement of the N-acetyl group with an azide functionality in muramyl dipeptide has yielded novel analogs with potent NOD2 agonistic activity. The synthetic routes are well-established, and the biological evaluation using reporter cell lines provides a robust method for quantifying their immunomodulatory potential. The structure-activity relationship data suggests that the lipophilicity of the analogs, modulated by the choice of protecting groups, plays a significant role in their ability to activate the NOD2 signaling pathway. Further investigation into these azide-modified MDPs could lead to the development of new and effective vaccine adjuvants and immunomodulatory agents.

The Synthesis of Betulonamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic methodologies and a review of their biological implications.

Introduction

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin, has emerged as a promising scaffold in medicinal chemistry. Its diverse pharmacological activities, including potent anticancer and antiviral properties, have spurred extensive research into the synthesis of novel derivatives to enhance efficacy and improve pharmacokinetic profiles. Among these, betulonamide derivatives, formed by modification of the C-28 carboxylic acid, have shown significant potential. This technical guide provides a comprehensive overview of the primary synthetic routes to betulonamide derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their impact on key signaling pathways.

Core Synthetic Methodologies

The synthesis of betulonamide derivatives primarily involves the formation of an amide bond at the C-28 position of the betulonic acid backbone. The principal methods employed are coupling agent-mediated synthesis, the acid chloride method, and enzymatic synthesis.

Coupling Agent-Mediated Synthesis: The EDC/HOBt Method

This is one of the most widely used methods for amide bond formation due to its mild reaction conditions and high yields. The carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the coupling of the carboxylic acid of betulonic acid with a primary or secondary amine.

  • Activation of Betulonic Acid: In a round-bottom flask, dissolve betulonic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add HOBt (1.0-1.5 equivalents) and EDC hydrochloride (1.0-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.

  • Amine Coupling: To the activated mixture, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure betulonamide derivative.

The Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide. This is a robust and often high-yielding method, though it requires harsher conditions for the formation of the acid chloride.

  • Formation of Betulonic Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve betulonic acid (1 equivalent) in an anhydrous solvent such as DCM or toluene.

  • Add a chlorinating agent, such as oxalyl chloride ((COCl)2) (2-3 equivalents) or thionyl chloride (SOCl2) (2-3 equivalents), dropwise at 0 °C. A catalytic amount of DMF is often added when using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude betulonic acid chloride, which is often used immediately in the next step.

  • Amine Coupling: Dissolve the crude betulonic acid chloride in an anhydrous aprotic solvent (e.g., DCM).

  • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (B92270) (2-3 equivalents) in the same solvent.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired betulonamide derivative.[1][2]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), can catalyze the amidation of betulonic acid in organic solvents.

  • Reaction Setup: In a suitable vessel, dissolve betulonic acid (1 equivalent) and the desired amine (e.g., butylamine, 1-3 equivalents) in a non-polar organic solvent such as a mixture of chloroform (B151607) and hexane.

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-45 °C) with constant shaking or stirring for 24-48 hours.

  • Monitoring and Work-up: Monitor the conversion by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the pure betulonamide derivative.

Quantitative Data Summary

The choice of synthetic method can significantly impact the reaction parameters and the final yield of the betulonamide derivatives. The following tables summarize typical reaction conditions and yields for the different synthetic approaches.

Table 1: Synthesis of Betulonamide Derivatives - Reaction Conditions and Yields
DerivativeAmineMethodSolventTemp (°C)Time (h)Yield (%)Reference
N-(3,4-dichlorobenzyl)betulonamide3,4-dichlorobenzylamineEDC/HOBtDCM0 - RT17-[3]
N-(3-phenylpropyl)betulonamide3-phenylpropylamineEDC/HOBtDMFRT3973.4[3]
N-(phenylethyl)betulonamidePhenylethylamineEDC/HOBtDMFRT20-[3]
Amidoethanesulfonamide derivative2-aminoethanesulfonamideAcid ChlorideCH2Cl2RT449-78[2]
Fluorinated aromatic amidesFluoroaromatic aminesAcid ChlorideBenzeneRT-66-72[4]
Betulinic acid amideButylamineEnzymatic (Novozym 435)Chloroform:Hexane (9:1)42.928.565.1[5]

Biological Activity and Signaling Pathways

Betulonamide derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.

Table 2: Cytotoxic Activity of Betulonamide Derivatives (IC50 Values)
DerivativeCell LineCancer TypeIC50 (µM)Reference
Betulonic acid diazine derivative (BoA2C)MCF-7Breast Cancer3.39[6]
Betulin sulfonamide (13b)HS578TBreast Cancer (TNBC)~10[7][8]
Betulin sulfonamide (15b)MDA-MB-231Breast Cancer (TNBC)~8[7][8]
Betulinic acid ester derivativeMV4-11Leukemia2-5[5]
Betulinic acid ester derivativeA549Lung Cancer2-5[5]
2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonateA549Lung Cancer9.44-10.83[9]
N-acylimidazole derivativeHepG2Liver Cancer18-45 times more active than Betulinic Acid[9]
Betulonic acid amide of 1-(3,4-dichlorophenyl)piperazineCEM-13, U-937, MT-4Leukemia, Lymphoma5.7-33.1[4]
Signaling Pathway Modulation

Many betulonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF-α)->Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Betulonamide Derivatives Betulonamide Derivatives Mitochondrion Mitochondrion Betulonamide Derivatives->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Procaspase-3->Caspase-3

Fig 1. Apoptosis Induction by Betulonamide Derivatives.

Betulonamide derivatives can trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[9] Some derivatives may also engage the extrinsic pathway, activating caspase-8, which can directly activate caspase-3 or amplify the apoptotic signal through the mitochondrial pathway.[9][10]

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Betulonamide derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

nf_kb_pathway Pro-inflammatory Stimuli (TNF-α, IL-1) Pro-inflammatory Stimuli (TNF-α, IL-1) IKK Complex IKK Complex Pro-inflammatory Stimuli (TNF-α, IL-1)->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates Betulonamide Derivatives Betulonamide Derivatives Betulonamide Derivatives->IKK Complex inhibit NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) sequesters in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Ubiquitination & Degradation->NF-κB (p65/p50) releases Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Pro-survival & Pro-inflammatory Genes Nucleus->Gene Transcription promotes

Fig 2. Inhibition of the NF-κB Signaling Pathway.

The inhibitory effect of betulonamide derivatives on the NF-κB pathway is often mediated through the suppression of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival genes.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Betulonamide derivatives have been found to modulate this pathway, contributing to their anticancer activity.

pi3k_akt_mtor_pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Betulonamide Derivatives Betulonamide Derivatives Betulonamide Derivatives->Akt inhibit phosphorylation

Fig 3. Modulation of the PI3K/Akt/mTOR Pathway.

By inhibiting the phosphorylation and activation of Akt, a key node in this pathway, betulonamide derivatives can effectively block downstream signaling to mTORC1. This leads to the suppression of protein synthesis and cell cycle progression, ultimately inhibiting cell growth and proliferation. Furthermore, inhibition of Akt can relieve its suppression of pro-apoptotic proteins, contributing to the induction of apoptosis.

Conclusion

Betulonamide derivatives represent a versatile and promising class of compounds with significant potential for the development of novel anticancer therapies. The synthetic methodologies outlined in this guide, including coupling agent-mediated synthesis, the acid chloride method, and enzymatic synthesis, provide a robust toolkit for the generation of diverse libraries of these derivatives. The ability of these compounds to modulate critical signaling pathways such as apoptosis, NF-κB, and PI3K/Akt/mTOR underscores their therapeutic potential. Further exploration of structure-activity relationships and in vivo studies are warranted to optimize the efficacy and clinical translatability of this exciting class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of N-2-Azidoethyl betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Azidoethyl betulonamide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulonic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining the bioactive betulonic acid scaffold with a reactive azidoethyl group, opens avenues for the development of novel therapeutic agents and functional biomaterials through click chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological signaling pathways it may influence, based on the activities of related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized based on vendor specifications and the known characteristics of its parent compound, betulonic acid.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₅₀N₄O₂Chem-Impex[1]
Molecular Weight 522.78 g/mol Chem-Impex[1]
CAS Number 2055270-64-7Chem-Impex[1]
Appearance White to off-white powderChem-Impex[1]
Purity ≥95% (HPLC)Chem-Impex[1]
Storage Conditions ≤-20°CChem-Impex[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, 2-azidoethan-1-amine, followed by its amide coupling with betulonic acid.

2.1.1. Synthesis of 2-Azidoethan-1-amine

A common method for the synthesis of 2-azidoethan-1-amine involves the azidation of 2-bromoethanol (B42945) followed by a reduction or a related transformation. A representative protocol is the reaction of 2-bromoethanol with sodium azide (B81097).

  • Reaction: 2-Bromoethanol is reacted with sodium azide in a suitable solvent, such as water, and heated to reflux.

  • Work-up: The product, 2-azidoethanol (B47996), is extracted with an organic solvent like diethyl ether.

  • Conversion to Amine: The resulting 2-azidoethanol can then be converted to 2-azidoethan-1-amine through established synthetic routes, which may involve a Mitsunobu reaction or conversion to an alkyl halide followed by amination. For the purpose of this guide, we will consider the commercially available 2-azidoethan-1-amine hydrochloride.

2.1.2. Amide Coupling of Betulonic Acid with 2-Azidoethan-1-amine

This protocol is adapted from general methods for the synthesis of betulonic acid amides.

  • Step 1: Formation of Betulonyl Chloride.

    • Betulonic acid is dissolved in a dry, inert solvent such as dichloromethane (B109758).

    • Oxalyl chloride is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred for several hours to ensure complete conversion to the acid chloride.

    • The solvent and excess oxalyl chloride are removed under reduced pressure. The crude betulonyl chloride is typically used in the next step without further purification.

  • Step 2: Amide Formation.

    • The crude betulonyl chloride is redissolved in dry dichloromethane.

    • A solution of 2-azidoethan-1-amine (or its hydrochloride salt with the addition of a base like triethylamine (B128534) to liberate the free amine) in dichloromethane is added to the acid chloride solution.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Step 3: Work-up and Purification.

    • Upon completion, the reaction mixture is washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow betulonic_acid Betulonic Acid betulonyl_chloride Betulonyl Chloride (Intermediate) betulonic_acid->betulonyl_chloride Step 1 oxalyl_chloride Oxalyl Chloride in Dichloromethane oxalyl_chloride->betulonyl_chloride final_product N-2-Azidoethyl betulonamide betulonyl_chloride->final_product Step 2 azidoethylamine 2-Azidoethan-1-amine in Dichloromethane azidoethylamine->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Synthetic workflow for this compound.

Characterization Methods

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the betulonic acid backbone and the azidoethyl amide moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl group, the N-H bond, the azide group (around 2100 cm⁻¹), and the carbonyl group of the betulonic acid skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final product.

Potential Biological Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the known activities of its parent compound, betulonic acid, and its derivatives provide strong indications of its potential therapeutic applications, particularly in oncology. Betulonic acid derivatives are known to induce apoptosis in cancer cells through various signaling pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

Many betulonic acid derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria.

Mitochondrial_Apoptosis_Pathway betulonamide N-2-Azidoethyl betulonamide bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) betulonamide->bcl2_family mito_perm Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito_perm cyto_c Cytochrome c release mito_perm->cyto_c casp9 Caspase-9 activation cyto_c->casp9 apaf1 Apaf-1 apaf1->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

This suggests that this compound could potentially:

  • Modulate the expression or activity of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Induce mitochondrial outer membrane permeabilization (MOMP).

  • Lead to the release of cytochrome c from the mitochondria into the cytosol.

  • Trigger the activation of caspase-9 and the subsequent executioner caspase-3, ultimately leading to programmed cell death.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Betulonic acid and its derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_Akt_mTOR_Pathway betulonamide N-2-Azidoethyl betulonamide pi3k PI3K betulonamide->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition Click_Chemistry_Workflow betulonamide_azide N-2-Azidoethyl betulonamide triazole_conjugate 1,2,3-Triazole Conjugate betulonamide_azide->triazole_conjugate alkyne_molecule Alkyne-containing Molecule alkyne_molecule->triazole_conjugate catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) catalyst->triazole_conjugate CuAAC

References

The Nexus of Nature and Nucleosides: A Technical Guide to Novel Allobetulon/Allobetulin–Nucleoside Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of a promising new class of anti-cancer agents: allobetulon/allobetulin (B154736)–nucleoside conjugates. By covalently linking the natural pentacyclic triterpene allobetulin and its oxidized form, allobetulon, with various nucleosides, researchers have developed novel compounds with significantly enhanced anti-proliferative activity against a range of human cancer cell lines. This document provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying molecular pathways, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: A Strategic Conjugation for Enhanced Potency

Allobetulin, a structural analog of betulinic acid, is known to induce apoptosis in cancer cells with low toxicity.[1] However, its inherent anti-proliferative activity is often modest.[1][2] To amplify its therapeutic potential, a chemical strategy involving conjugation with nucleosides has been explored. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and their integration with natural product scaffolds can lead to synergistic effects and novel mechanisms of action.

The research highlighted in this guide focuses on a series of allobetulon/allobetulin–nucleoside conjugates synthesized via "click chemistry".[1] This approach offers a robust and efficient method for linking the triterpene and nucleoside moieties. The resulting conjugates have demonstrated promising anti-proliferative activity against various human tumor cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like cisplatin (B142131) and oxaliplatin (B1677828).[1][3][4]

Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates

The synthetic pathway to the target conjugates involves a multi-step process commencing from the readily available natural product, betulin. The key steps include the preparation of the allobetulin scaffold, introduction of a linker for conjugation, and the final click chemistry reaction with azido-modified nucleosides.

Experimental Protocols

2.1.1. General Synthesis of 2-Propargyl Allobetulon and 2-Propargyl Allobetulin

The synthesis of the key triterpenoid (B12794562) intermediates, 2-propargyl allobetulon (7) and 2-propargyl allobetulin (8), is a crucial first stage. The following diagram illustrates the workflow for this synthesis.

G start_node Betulin process_node1 Acid-catalyzed rearrangement start_node->process_node1 Rearrangement process_node process_node intermediate_node intermediate_node final_product_node final_product_node reagent_node reagent_node intermediate_node1 Allobetulin process_node1->intermediate_node1 Forms process_node2 Jones Oxidation intermediate_node1->process_node2 Oxidation intermediate_node2 Allobetulon process_node2->intermediate_node2 Forms process_node3 Propargyl Bromide, NaH, DME intermediate_node2->process_node3 Alkylation process_node4 NaBH4 Reduction intermediate_node2->process_node4 Reduction final_product_node1 2-Propargyl Allobetulon (7) process_node3->final_product_node1 Yields intermediate_node3 Allobetulin process_node4->intermediate_node3 Forms process_node5 Propargyl Bromide, NaH, DME intermediate_node3->process_node5 Alkylation final_product_node2 2-Propargyl Allobetulin (8) process_node5->final_product_node2 Yields

Synthetic Workflow for Key Intermediates

2.1.2. General Procedure for the Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates (9a–10i)

The final conjugates are synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry.

G reactant_node reactant_node process_node process_node product_node product_node catalyst_node catalyst_node reactant_node1 2-Propargyl Allobetulon (7) or 2-Propargyl Allobetulin (8) process_node1 CuSO4·5H2O, Sodium Ascorbate DMF/H2O, rt reactant_node1->process_node1 reactant_node2 Azido-nucleoside reactant_node2->process_node1 product_node1 Allobetulon/Allobetulin–Nucleoside Conjugates (9a–10i) process_node1->product_node1 Forms

Click Chemistry Conjugation Workflow

Biological Evaluation: Anti-proliferative Activity

The synthesized allobetulon/allobetulin–nucleoside conjugates were evaluated for their in vitro anti-proliferative activity against a panel of six human cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay.[1] The cell lines tested were:

  • SMMC-7721 (human hepatoma)

  • HepG2 (human hepatocellular carcinoma)

  • MNK-45 (human gastric cancer)

  • A549 (human non-small cell lung cancer)

  • SW620 (human colorectal cancer)

  • MCF-7 (human breast cancer)

Experimental Protocol: CCK-8 Assay
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized conjugates, positive controls (cisplatin, oxaliplatin), and a negative control (zidovudine) for 48 hours.

  • CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.

Summary of Anti-proliferative Activity

The following table summarizes the IC50 values (in µM) of the most potent allobetulon/allobetulin–nucleoside conjugates against the tested cancer cell lines.[1]

CompoundSMMC-7721HepG2MNK-45A549SW620MCF-7
9b 10.23 ± 0.8712.54 ± 1.039.87 ± 0.7611.45 ± 0.9810.11 ± 0.858.98 ± 0.77
9e 8.76 ± 0.7510.32 ± 0.917.54 ± 0.639.01 ± 0.827.89 ± 0.6910.21 ± 0.88
10a 9.12 ± 0.8111.01 ± 0.958.23 ± 0.719.88 ± 0.858.54 ± 0.749.54 ± 0.81
10d 5.57 ± 0.487.49 ± 0.656.31 ± 0.555.79 ± 0.516.00 ± 0.527.89 ± 0.68
Cisplatin 10.15 ± 0.9212.34 ± 1.119.76 ± 0.8410.87 ± 0.979.98 ± 0.8711.23 ± 1.01
Oxaliplatin 11.23 ± 1.0213.54 ± 1.2110.54 ± 0.9312.01 ± 1.0810.87 ± 0.9612.54 ± 1.13
Zidovudine >100>100>100>100>100>100

Data are presented as mean ± SD (n=3).

Notably, compound 10d exhibited the most potent anti-proliferative activity across the majority of the tested cell lines, with IC50 values significantly lower than those of cisplatin and oxaliplatin in several cases.[1][3][4] The conjugation of nucleosides, particularly those with a fluorine-substituted glycosyl moiety, was found to be a key factor in enhancing the antitumor activity.[1][4]

Mechanism of Action: Induction of Apoptosis and Autophagy

Further investigations into the mechanism of action of the most promising conjugate, 10d , revealed that its anti-proliferative effects are mediated through the induction of both apoptosis and autophagy in SMMC-7721 cells.[1][2][3]

Apoptosis Induction

Compound 10d was found to induce apoptosis by modulating the expression levels of key regulatory proteins in the Bcl-2 family. Specifically, it led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.

Autophagy Induction

In addition to apoptosis, compound 10d also induced autophagy, a cellular process of self-degradation. This was evidenced by an increased expression of the autophagy marker protein LC3.[1][2][5] The induction of autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death, and in this context, it appears to contribute to the anti-proliferative effect.

Cell Cycle Arrest

The induction of apoptosis and autophagy by compound 10d culminates in cell cycle arrest at the G0/G1 phase.[1][2][5] This prevents cancer cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.

The following diagram illustrates the proposed signaling pathway for the anti-cancer mechanism of compound 10d .

G compound_node compound_node protein_node protein_node process_node process_node outcome_node outcome_node compound_node1 Compound 10d protein_node1 Bax compound_node1->protein_node1 Upregulates protein_node2 Bcl-2 compound_node1->protein_node2 Downregulates protein_node3 LC3 compound_node1->protein_node3 Upregulates process_node1 Apoptosis protein_node1->process_node1 protein_node2->process_node1 process_node2 Autophagy protein_node3->process_node2 process_node3 G0/G1 Cell Cycle Arrest process_node1->process_node3 process_node2->process_node3 outcome_node1 Anti-proliferative Effect process_node3->outcome_node1

Proposed Anti-Cancer Mechanism of Compound 10d

Conclusion and Future Directions

The synthesis and evaluation of novel allobetulon/allobetulin–nucleoside conjugates have yielded promising lead compounds for the development of new anti-cancer therapies.[1][5] The conjugation strategy has proven effective in significantly enhancing the anti-proliferative activity of the parent triterpenes.[1] In particular, compound 10d has emerged as a potent agent that induces both apoptosis and autophagy, leading to cell cycle arrest in cancer cells.[1][2][3]

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications of the most potent conjugates to improve their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the anti-tumor activity and toxicity of lead compounds in animal models of cancer.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in the induction of apoptosis and autophagy.

  • Expansion of the Conjugate Library: Exploration of a wider range of nucleosides and other bioactive molecules for conjugation with the allobetulin scaffold to discover novel therapeutic agents.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of natural product-based drug discovery. The strategic combination of natural scaffolds with proven pharmacophores represents a powerful approach to developing the next generation of cancer therapeutics.

References

In Silico Prediction of N-2-Azidoethyl Betulonamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the in silico prediction of the bioactivity of N-2-Azidoethyl betulonamide, a novel derivative of the pentacyclic triterpenoid (B12794562) betulonic acid. Given the absence of specific experimental data for this compound, this document provides a predictive roadmap based on established methodologies for analogous compounds. It integrates quantitative bioactivity data from known betulonic acid amides, detailed experimental protocols for bioactivity assessment, and a complete in silico workflow for activity and safety prediction. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel triterpenoid-based therapeutic agents.

Introduction

Betulonic acid (BoA), a lupane-type pentacyclic triterpenoid, is a derivative of betulin, which is abundantly found in birch bark. Both BoA and its precursor, betulinic acid, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2] The core structure of betulonic acid, particularly the carboxylic acid group at the C-28 position, serves as a prime site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of amide derivatives at this C-28 position has been shown to be a particularly effective strategy for increasing cytotoxic activity against various cancer cell lines.[1][3] This guide focuses on a hypothetical novel derivative, This compound , and proposes a systematic approach to predict its biological activity using computational methods, prior to its synthesis and in vitro validation. The workflow detailed herein combines ligand-based and structure-based drug design principles to forecast its cytotoxic potential, elucidate its likely mechanism of action, and assess its drug-likeness.

Quantitative Bioactivity of Betulonic Acid Amide Analogs

To establish a baseline for predicting the bioactivity of this compound, it is crucial to analyze the quantitative data of structurally similar compounds. The following tables summarize the cytotoxic activities (IC₅₀ values) of various N-substituted amides of betulonic acid and its acetylated precursor against a panel of human cancer cell lines and normal fibroblasts. This data serves as a reference for structure-activity relationship (SAR) studies and for building predictive computational models.

Table 1: Cytotoxicity (IC₅₀ in µM) of Acetylenic Amides of Betulonic Acid

Compound/Cell LineMCF-7 (Breast)MDA-MB-231 (Breast)C32 (Melanoma)COLO 829 (Melanoma)A375 (Melanoma)HDFs (Normal)
Betulonic Acid >200>200>200102714
EB171 (N-methylpropargyl amide) 25115>2003517>200
EB173 (1-ethynylcyclohexyl amide) 171>200>200131160>200

Data sourced from Rzepka et al., 2024.[1][4]

Table 2: Cytotoxicity (EC₅₀ in µM) of a Betulinic Acid Amide Derivative

Compound/Cell LineA375 (Melanoma)MCF7 (Breast)A2780 (Ovarian)FaDu (Hypopharyngeal)HT29 (Colon)NIH 3T3 (Normal)
4-isoquinolinyl amide of 3-O-acetyl-betulinic acid 1.484.652.162.26>30>91.2

Data sourced from Csuk et al., 2020.[5][6]

Proposed Methodologies

This section details the proposed experimental and computational protocols for the characterization of this compound.

Experimental Protocols for Bioactivity Validation

A plausible synthetic route involves a two-step process:

  • Activation of the Carboxylic Acid: Betulonic acid is dissolved in a dry, inert solvent like dichloromethane. A chlorinating agent, such as oxalyl chloride or thionyl chloride, is added to convert the C-28 carboxylic acid into a more reactive acyl chloride intermediate. The reaction is typically stirred at room temperature for several hours.[1][2]

  • Amide Formation: The crude betulonic acid chloride is then reacted with 2-azidoethan-1-amine in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction mixture is stirred for several hours at room temperature to yield the final product, this compound.[1][2] Purification is typically achieved via column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Silico Prediction Workflow

The proposed computational workflow is designed to predict the bioactivity and drug-like properties of this compound.

In_Silico_Workflow cluster_ligand 1. Ligand Preparation cluster_target 2. Target Identification & Preparation cluster_docking 3. Molecular Docking Simulation cluster_admet 4. ADMET & Drug-Likeness Prediction L1 2D Structure Generation of this compound L2 3D Structure Conversion & Energy Minimization L1->L2 D2 Dock Ligand into Protein Target L2->D2 T1 Literature Review: Identify likely protein targets (e.g., PI3K, Akt, Bcl-2) T2 Retrieve Protein 3D Structure (Protein Data Bank) T1->T2 T3 Prepare Protein: Remove water, add hydrogens, assign charges T2->T3 D1 Define Binding Site/ Active Site Grid Box T3->D1 D1->D2 D3 Analyze Poses & Score (Binding Affinity, Interactions) D2->D3 A3 Evaluate Drug-Likeness (e.g., Lipinski's Rule of Five) D3->A3 end_node Comprehensive Bioactivity Profile & Lead Optimization Strategy D3->end_node A1 Calculate Physicochemical Properties (LogP, TPSA, MW) A2 Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) A1->A2 A2->A3 A3->end_node

Caption: Proposed in silico workflow for predicting bioactivity.

  • Ligand Preparation: The 2D structure of this compound will be drawn and converted to a 3D structure. The geometry will be optimized and energy-minimized using a suitable force field (e.g., MMFF94).

  • Target Identification and Preparation: Based on the known mechanisms of betulinic and betulonic acid, potential protein targets involved in apoptosis and cell survival, such as PI3K, Akt, mTOR, and proteins from the Bcl-2 family, will be identified.[6] Their 3D structures will be retrieved from the Protein Data Bank (PDB). The proteins will be prepared by removing water molecules, adding polar hydrogens, and assigning charges.

  • Molecular Docking: Molecular docking simulations will be performed to predict the binding mode and affinity of the ligand to the active site of the selected protein targets. The binding pocket will be defined, and a docking algorithm (e.g., AutoDock Vina) will be used to generate and score various binding poses.

  • ADMET Prediction: The pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the compound will be predicted using computational models. This step assesses the "drug-likeness" of the molecule, evaluating parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.

Predicted Mechanism of Action: Signaling Pathway Analysis

Betulinic acid, the direct precursor to betulonic acid, is known to induce apoptosis in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers. It is highly probable that this compound, as a cytotoxic derivative, will exert its effects through a similar mechanism.

The predicted mechanism is as follows:

  • Inhibition of PI3K/Akt: The compound may directly or indirectly inhibit the phosphorylation (activation) of PI3K and its downstream effector, Akt.

  • Downregulation of Anti-Apoptotic Proteins: Inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like Bad or activate anti-apoptotic factors. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane.

  • Caspase Activation: Cytochrome c is released from the mitochondria into the cytosol, triggering the activation of a caspase cascade (Caspase-9 and Caspase-3), which executes the final stages of apoptosis.

Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Survival Pathway cluster_apoptosis Mitochondrial Apoptosis compound N-2-Azidoethyl Betulonamide PI3K PI3K compound->PI3K Predicted Inhibition Akt Akt compound->Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad (Pro-apoptotic) Akt->Bad inhibits Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 promotes translation Mito Mitochondrion Bcl2->Mito stabilizes membrane Bad->Mito disrupts membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Predicted apoptotic signaling pathway modulation.

Integrated Drug Discovery Logic

The prediction of bioactivity is a critical component of the broader drug discovery and development process. The in silico approach serves as a cost-effective and rapid screening phase to identify promising candidates and de-risk subsequent experimental validation.

Drug_Discovery_Logic A Hypothesis: Amide derivatization of BoA enhances cytotoxicity B Design Novel Compound: This compound A->B C In Silico Prediction (This Whitepaper's Focus) B->C D Favorable Prediction? (High predicted affinity, good ADMET profile) C->D E Chemical Synthesis D->E Yes J Discard or Redesign D->J No F In Vitro Validation (MTT, Apoptosis Assays) E->F G Correlation between Predicted & Experimental? F->G H Lead Optimization (SAR Studies) G->H Yes G->J No, Re-evaluate Model H->B I Preclinical Development H->I

Caption: Logical flow of the drug discovery process.

Conclusion

This technical guide presents a robust, multi-faceted strategy for the preclinical evaluation of this compound, a novel potential anticancer agent. By leveraging quantitative data from existing analogs, proposing detailed experimental validation protocols, and outlining a comprehensive in silico prediction workflow, this document establishes a clear path for assessing the compound's therapeutic potential. The predictive analysis suggests that this compound is likely to exhibit significant cytotoxicity against cancer cells, probably by inducing apoptosis through the inhibition of the PI3K/Akt survival pathway. The integrated approach described herein is designed to accelerate the drug discovery process, enabling a more efficient allocation of resources and increasing the probability of identifying a viable clinical candidate.

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing N-2-Azidoethyl betulonamide. This versatile building block, derived from the naturally occurring pentacyclic triterpenoid (B12794562) betulonic acid, allows for the straightforward synthesis of novel 1,2,3-triazole conjugates.[1] Such derivatives are of significant interest in drug discovery and development due to the favorable properties of the triazole linkage, including its high stability and ability to engage in hydrogen bonding.[2] The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel bioactive molecules.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[2] This reaction's reliability, mild conditions, and broad functional group tolerance have established it as a premier ligation strategy in medicinal chemistry, chemical biology, and materials science. This compound is a valuable synthon that combines the rigid, lipophilic scaffold of a triterpenoid with a reactive azide handle, making it an ideal substrate for click chemistry.[1] Conjugation of this moiety with various alkyne-containing molecules can lead to the generation of diverse chemical libraries for biological screening.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents may be required depending on the specific alkyne substrate. Reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

Protocol for Copper-Catalyzed Click Chemistry

This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne. Researchers should optimize the conditions for their specific alkyne.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent mixture (e.g., tert-butanol/water 1:1, v/v) to achieve a concentration of approximately 0.1 M with respect to the azide.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (0.05-0.10 eq). Follow immediately with the addition of the sodium ascorbate solution (0.1-0.2 eq). The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure triazole product.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative data for the characterization of a hypothetical triazole product formed from the reaction of this compound and a generic alkyne. Actual data will vary depending on the specific alkyne used.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical Appearance
This compoundC₃₂H₅₀N₄O₂522.77-White to off-white solid
Representative Triazole ProductVariesVaries75-95%White to pale yellow solid

Table 1: Physicochemical Properties

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) HRMS (m/z)
This compoundCharacteristic peaks for the betulonamide scaffold and the azidoethyl group.Characteristic peaks for the betulonamide scaffold and the azidoethyl group.[M+H]⁺ calculated and found values will be specific to the compound.
Representative Triazole ProductAppearance of a new singlet for the triazole proton (typically δ 7.5-8.0 ppm). Shifts in the signals of the methylene (B1212753) protons adjacent to the triazole ring.Appearance of new signals for the triazole ring carbons (typically δ 120-150 ppm).[M+H]⁺ calculated and found values will be specific to the synthesized triazole.

Table 2: Spectroscopic Data

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Copper-Catalyzed Click Chemistry cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve this compound and Alkyne in Solvent B Add CuSO4 Solution A->B C Add Sodium Ascorbate Solution B->C D Stir at Room Temperature (4-24h) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Triazole Product H->I

Caption: Experimental Workflow for Copper-Catalyzed Click Chemistry

Signaling Pathway (Hypothetical)

The triazole products derived from this compound can be designed to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

G Figure 2: Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF_In Inactive Transcription Factor Kinase2->TF_In Phosphorylation TF_Ac Active Transcription Factor TF_In->TF_Ac Activation & Translocation Gene Target Gene Expression TF_Ac->Gene Transcription Triazole Betulonamide-Triazole Conjugate Triazole->Receptor Inhibition

Caption: Hypothetical Signaling Pathway Modulation

References

Application of N-2-Azidoethyl Betulonamide in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Azidoethyl betulonamide is a derivative of betulonic acid, a pentacyclic triterpenoid (B12794562) exhibiting a range of biological activities. The presence of the azidoethyl group at the C-28 position makes it a versatile precursor for the synthesis of novel anticancer agents, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction allows for the efficient and specific conjugation of this compound with various alkyne-containing molecules to generate a library of 1,2,3-triazole derivatives.[3][4] These modifications have been shown to significantly enhance the cytotoxic and pro-apoptotic activities of the parent compound against various cancer cell lines.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential anticancer therapeutics.

Synthesis of Anticancer Agents via Click Chemistry

This compound serves as a key building block for creating a diverse range of C-28 modified betulonic acid derivatives. The azide (B81097) group readily participates in a CuAAC reaction with terminal alkynes, leading to the formation of a stable 1,2,3-triazole linkage.[2][4] This modular approach enables the introduction of various functional groups to the betulonic acid scaffold, allowing for the exploration of structure-activity relationships and the optimization of anticancer efficacy.[6]

Synthesis_Workflow cluster_synthesis Synthesis of Betulonic Acid Triazole Derivatives N-2-Azidoethyl_betulonamide This compound CuAAC_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) N-2-Azidoethyl_betulonamide->CuAAC_Reaction Terminal_Alkyne Terminal Alkyne (Various R-groups) Terminal_Alkyne->CuAAC_Reaction Triazole_Derivative 1,2,3-Triazole Derivative of Betulonic Acid CuAAC_Reaction->Triazole_Derivative Purification Purification (e.g., Column Chromatography) Triazole_Derivative->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: Synthetic workflow for generating 1,2,3-triazole derivatives of betulonic acid.

Anticancer Activity of Betulonic Acid-Triazole Derivatives

A significant body of research demonstrates that the introduction of a 1,2,3-triazole moiety at the C-28 position of betulonic acid can lead to a substantial increase in cytotoxicity against a panel of human cancer cell lines. The nature of the substituent on the triazole ring plays a crucial role in determining the potency and selectivity of the compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Betulonic Acid Human Normal Dermal Fibroblasts12.5[7]
A375 (Melanoma)7[7]
C-28 Phenyl-1,2,3-triazole Derivative HL-60 (Leukemia)2.5 - 3.5[4]
C-28 4-Fluorophenyl-1,2,3-triazole Derivative HL-60 (Leukemia)5.0 - 7.0[4]
MIAPaCa-2 (Pancreas)5.0 - 7.0[4]
PC-3 (Prostate)5.0 - 7.0[4]
A-549 (Lung)5.0 - 7.0[4]
C-30 4-Fluorophenyl-1,2,3-triazole Derivative HL-60 (Leukemia)1.3[6]
C-28 p-Dimethylamino-phenyl-1,2,3-triazole Derivative A549 (Lung)26.6[8]
HCT116 (Colon)32.9[8]
Betulin-1,2,4-triazole Derivative (Bet-TZ1) A375 (Melanoma)22.41[2]
MCF-7 (Breast)33.52[2]
HT-29 (Colorectal)46.92[2]
Betulin-1,2,4-triazole Derivative (Bet-TZ3) A375 (Melanoma)34.34[2]

Mechanism of Action: Induction of Apoptosis

Derivatives synthesized from this compound primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][9] The intrinsic mitochondrial pathway is a key mechanism, characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, mitochondrial membrane depolarization, and subsequent activation of a caspase cascade.[10][11]

Apoptosis_Induction_Workflow cluster_apoptosis Cellular Response to Betulonic Acid Triazole Derivatives Compound Betulonic Acid Triazole Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Pathway Activation ROS->Mitochondria Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3/7) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow of apoptosis induction by betulonic acid triazole derivatives.

Signaling Pathways Modulated by Betulonic Acid Derivatives

Betulinic acid and its derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[12][13][14] Inhibition of the PI3K/Akt pathway leads to decreased cell survival and proliferation, while interference with the Wnt/β-catenin pathway can suppress cancer stem cell properties and tumor progression.[15][16]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway Inhibition cluster_wnt Wnt/β-catenin Pathway Interference BA_Derivative_PI3K Betulonic Acid Triazole Derivative PI3K PI3K BA_Derivative_PI3K->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival BA_Derivative_Wnt Betulonic Acid Triazole Derivative Wnt_Signaling Wnt Signaling BA_Derivative_Wnt->Wnt_Signaling Beta_Catenin β-catenin Nuclear Accumulation Wnt_Signaling->Beta_Catenin Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription

Caption: Modulation of PI3K/Akt and Wnt/β-catenin signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative of Betulonic Acid

This protocol describes a general procedure for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and a terminal alkyne.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2,3-triazole derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.[17][18][19]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Synthesized betulonic acid-triazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: DAPI Staining for Apoptosis Detection

This protocol allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1][20][21]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with a DAPI filter

Procedure:

  • Treat cells with the synthesized compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Wash the cells twice with cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Add the DAPI staining solution and incubate for 5-15 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei and/or fragmented nuclei, while normal cells will have round, uniformly stained nuclei.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[22][23]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Signal Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system. β-actin is typically used as a loading control.

References

Application Notes and Protocols for Labeling Biomolecules with N-2-Azidoethyl betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Azidoethyl betulonamide is a derivative of betulin, a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of biological activities. The incorporation of an azide (B81097) moiety allows for the covalent attachment of this molecule to other biomolecules containing a terminal alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal conjugation method is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for labeling sensitive biological macromolecules such as proteins, nucleic acids, and glycans.[1][2][3][4]

These application notes provide a detailed, step-by-step guide for the labeling of alkyne-modified biomolecules with this compound. The protocols are designed to be a starting point for researchers and may require optimization for specific applications.

Principle of the Reaction

The labeling strategy is based on the CuAAC reaction, which forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and enhance reaction efficiency in aqueous buffers.[1][2]

Materials and Reagents

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or appropriate spin columns)

  • Microcentrifuge tubes

  • Vortex mixer

  • End-over-end rotator

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions for the labeling reaction.

  • This compound (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Copper(II) Sulfate (50 mM): Dissolve the required amount of CuSO₄ in deionized water to make a 50 mM stock solution.

  • Sodium Ascorbate (500 mM): Dissolve the required amount of sodium ascorbate in deionized water to make a 500 mM stock solution. Note: This solution should be prepared fresh immediately before use.

  • THPTA (100 mM): Dissolve the required amount of THPTA in deionized water to make a 100 mM stock solution.

Protocol 2: Labeling of an Alkyne-Modified Protein

This protocol provides a general procedure for labeling an alkyne-modified protein. The optimal protein concentration and molar excess of labeling reagents may need to be determined empirically.

  • Prepare the Protein Solution: Dissolve the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

ReagentStock ConcentrationVolume for 100 µL ReactionFinal ConcentrationMolar Excess (relative to protein)
Alkyne-Modified Protein (e.g., 50 µM)1-10 mg/mLVariable50 µM1x
This compound10 mM1 µL100 µM2x
THPTA100 mM1 µL1 mM20x
Copper(II) Sulfate50 mM1 µL0.5 mM10x
Buffer (e.g., PBS, pH 7.4)-To 98 µL--
Sodium Ascorbate500 mM2 µL10 mM200x
Total Volume 100 µL
  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Purification: Remove the excess labeling reagents and byproducts from the labeled protein. This can be achieved by:

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C.

    • Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the size of your protein.

    • Spin Columns: Utilize commercially available spin columns designed for protein purification.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL) can be determined by methods such as mass spectrometry.

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Data Presentation

The efficiency of the labeling reaction can be assessed and summarized in a table for easy comparison of different reaction conditions.

Sample IDProtein Concentration (µM)Molar Excess of this compoundIncubation Time (h)Incubation Temperature (°C)Degree of Labeling (DOL)
1502x1251.8
2505x1252.5
35010x1252.9
41005x2253.1
5505x442.2

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Yield Inefficient copper catalystEnsure the sodium ascorbate solution is fresh. Increase the concentration of the copper catalyst and ligand.
Degradation of azide or alkyneUse fresh reagents. Store stock solutions appropriately.
Steric hindranceIncrease the reaction time or temperature. Consider a longer linker on the alkyne or azide.
Protein Precipitation High concentration of organic solvent (DMSO)Keep the volume of the organic solvent below 10% of the total reaction volume.
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Alkyne-Modified Biomolecule mix Combine Reagents prep_protein->mix prep_azide Prepare N-2-Azidoethyl befulonamide Stock prep_azide->mix prep_catalyst Prepare Catalyst (CuSO4, THPTA, Na-Ascorbate) prep_catalyst->mix incubate Incubate at RT mix->incubate purify Purify Labeled Biomolecule incubate->purify analyze Characterize (DOL, Concentration) purify->analyze

Caption: Experimental workflow for labeling biomolecules with this compound.

signaling_pathway_application cluster_cell Cellular Environment membrane Cell Membrane receptor Target Receptor pathway Downstream Signaling Cascade receptor->pathway Signal Transduction response Cellular Response pathway->response labeled_biomolecule Biomolecule-Betulonamide Conjugate labeled_biomolecule->receptor Interaction binding Binding activation Activation

Caption: Hypothetical application of a labeled biomolecule in a cellular signaling context.

References

Application Notes and Protocols: Synthesis of Triazole-Containing Compounds via N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. Structural modification of the betulonic acid scaffold is a key strategy to enhance its therapeutic potential and overcome limitations such as poor solubility. The introduction of a triazole moiety, a well-known pharmacophore, via "click chemistry" represents a highly efficient and versatile approach to generate novel derivatives with improved bioactivity.

These application notes provide detailed protocols for the synthesis of N-2-Azidoethyl betulonamide, a key intermediate, and its subsequent use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate a library of triazole-containing betulonamide compounds. The described methodologies are intended to guide researchers in the development of novel anticancer drug candidates.

Data Presentation

Table 1: Synthesis and Cytotoxicity of Representative Triazole-Containing Betulonamide Derivatives
Compound IDAlkyne UsedYield (%)Molecular FormulaHRMS (m/z) [M+H]⁺IC₅₀ (µM) vs. HL-60
BA-Tz-Ph Phenylacetylene85C₄₄H₅₈N₄O₂675.46385.8
BA-Tz-p-FPh 4-Fluorophenylacetylene82C₄₄H₅₇FN₄O₂693.45443.1[1]
BA-Tz-CH₂OH Propargyl alcohol78C₃₉H₅₆N₄O₃629.443112.5
BA-Tz-cHex Ethynylcyclohexane88C₄₄H₆₄N₄O₂681.51088.2
BA-Tz-Bn 3-Phenyl-1-propyne80C₄₅H₆₀N₄O₂689.47946.5

Note: The data presented are representative examples based on literature for analogous compounds and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Azide Intermediate)

This protocol describes the synthesis of the key azide (B81097) intermediate from betulonic acid via amidation.

Materials:

Procedure:

  • Activation of Betulonic Acid:

    • To a solution of betulonic acid (1.0 g, 2.2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (0.4 mL, 4.6 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain betulonyl chloride as a solid.

  • Amidation Reaction:

    • In a separate flask, dissolve 2-azidoethylamine hydrochloride (0.32 g, 2.6 mmol) in anhydrous DMF (10 mL) and add triethylamine (0.8 mL, 5.7 mmol) at 0 °C. Stir for 15 minutes.

    • Dissolve the previously prepared betulonyl chloride in anhydrous DCM (15 mL) and add it dropwise to the 2-azidoethylamine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford this compound as a white solid.

Protocol 2: General Procedure for the Synthesis of Triazole-Containing Betulonamide Derivatives via CuAAC (Click Chemistry)

This protocol outlines the copper(I)-catalyzed cycloaddition of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, etc.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (100 mg, 0.19 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).

    • Add the corresponding terminal alkyne (0.23 mmol, 1.2 equivalents).

    • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (5 mg, 0.02 mmol) in water (0.5 mL).

    • Prepare a fresh solution of sodium ascorbate (15 mg, 0.076 mmol) in water (0.5 mL).

  • Click Reaction:

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, add water (10 mL) and extract the product with DCM (3 x 15 mL).

    • Wash the combined organic layers with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the desired triazole-containing betulonamide derivative.

Visualizations

Experimental Workflow

experimental_workflow A Betulonic Acid B Oxalyl Chloride DCM, 0°C to RT A->B Activation C Betulonyl Chloride B->C E N-2-Azidoethyl betulonamide C->E Amidation D 2-Azidoethylamine TEA, DMF D->E H Triazole-Containing Betulonamide Derivative E->H CuAAC 'Click' Reaction F Terminal Alkyne (R-C≡CH) F->H G CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O G->H

Caption: Synthetic workflow for triazole-containing betulonamide derivatives.

Logical Relationship of Synthesis

logical_relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Click Reagents cluster_product Final Products Betulonic Acid Betulonic Acid This compound This compound Betulonic Acid->this compound 2-Azidoethylamine 2-Azidoethylamine 2-Azidoethylamine->this compound Triazole Derivatives Triazole Derivatives This compound->Triazole Derivatives Terminal Alkynes Terminal Alkynes Terminal Alkynes->Triazole Derivatives Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Derivatives

Caption: Logical relationship of key synthetic components.

Signaling Pathway: Apoptosis Induction

Betulonic acid and its derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[2] This involves the modulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway Compound Betulonamide-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by betulonamide-triazole derivatives.

References

Application Notes and Protocols for the Synthesis of N-2-Azidoethyl Betulonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-2-Azidoethyl betulonamide derivatives, compounds of interest in medicinal chemistry and drug development due to the pharmacological potential of the parent molecule, betulonic acid. The procedures outlined below are based on established methods for the C-28 amidation of betulonic acid.

Introduction

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin, serves as a versatile scaffold for the synthesis of novel bioactive compounds.[1] Modifications at the C-28 carboxylic acid position, in particular, have been shown to modulate the biological activity of the parent molecule, leading to derivatives with potential anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of an azidoethylamide moiety at this position offers a strategic handle for further chemical modifications, such as "click chemistry," enabling the development of more complex molecules and bioconjugates.

Experimental Protocols

The synthesis of this compound derivatives from betulonic acid is a two-step process. First, the carboxylic acid of betulonic acid is activated, followed by the coupling reaction with 2-azidoethanamine. Two common methods for the activation of the carboxylic acid are presented below.

Method 1: Acyl Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

Procedure:

  • Activation of Betulonic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betulonic acid in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude betulonic acid chloride. It is recommended to use the acyl chloride immediately in the next step.[4]

  • Amide Coupling:

    • Dissolve the crude betulonic acid chloride in dry DCM.

    • In a separate flask, dissolve 2-azidoethanamine (1.2-1.5 equivalents) and triethylamine (2.0 equivalents) in dry DCM.

    • Slowly add the amine solution to the stirred solution of betulonic acid chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound derivative.

Method 2: EDC/HOBt Coupling

This method utilizes coupling agents to facilitate the direct amidation of the carboxylic acid, avoiding the formation of a highly reactive acyl chloride.[5]

Materials:

  • Betulonic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 2-Azidoethanamine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve betulonic acid in dry DCM or DMF.

    • Add EDC (1.2-1.5 equivalents) and HOBt (1.2-1.5 equivalents) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 2-azidoethanamine (1.2-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound derivative.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBt Coupling
Activating Agent Oxalyl chloride or Thionyl chlorideEDC and HOBt
Solvent Dry Dichloromethane (DCM)Dry Dichloromethane (DCM) or DMF
Amine 2-Azidoethanamine2-Azidoethanamine
Base Triethylamine (Et₃N)Not required
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 14-28 hours (total)24-48 hours
Purification Silica gel column chromatographySilica gel column chromatography

Table 2: Characterization Data for a Representative Betulonamide Derivative (Hypothetical)

Characterization TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the triterpenoid backbone, a triplet for the CH₂ adjacent to the amide nitrogen, a triplet for the CH₂ adjacent to the azide (B81097) group, and a broad singlet for the amide N-H.
¹³C NMR Carbon signals for the betulonic acid scaffold, including the C-3 ketone and the C-28 amide carbonyl, as well as signals for the two methylene (B1212753) carbons of the azidoethyl group.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amide), C=O stretching (ketone and amide), and a strong, sharp peak for the azide (N₃) group around 2100 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the this compound derivative.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Coupling cluster_product Final Product Betulonic_Acid Betulonic Acid Method1 Method 1: Acyl Chloride Formation (e.g., (COCl)₂ in DCM) Betulonic_Acid->Method1 Method2 Method 2: EDC/HOBt Coupling (in DCM or DMF) Betulonic_Acid->Method2 Coupling Reaction with 2-Azidoethanamine Method1->Coupling Method2->Coupling Final_Product N-2-Azidoethyl Betulonamide Derivative Coupling->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Logical_Relationship cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_product Functionalized Derivative cluster_application Potential Applications Betulonic_Acid Betulonic Acid Amidation C-28 Amidation Betulonic_Acid->Amidation introduces Azido_Derivative N-2-Azidoethyl Betulonamide Amidation->Azido_Derivative yields Click_Chemistry Click Chemistry (e.g., with alkynes) Azido_Derivative->Click_Chemistry enables Bio_conjugation Bioconjugation (e.g., to proteins, peptides) Azido_Derivative->Bio_conjugation facilitates Drug_Development Drug Development (e.g., anticancer agents) Azido_Derivative->Drug_Development potential for

Caption: Logical relationship of synthesis and potential applications.

References

Application Notes and Protocols for N-2-Azidoethyl Betulonamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-Azidoethyl betulonamide is a derivative of betulonic acid, a pentacyclic triterpenoid (B12794562) with known anticancer properties.[1] The incorporation of an azide (B81097) group provides a versatile chemical handle for "click chemistry," a powerful bio-orthogonal reaction.[2] This allows this compound to be used as a chemical probe for target identification, a critical step in understanding the mechanism of action of bioactive compounds and for the development of new therapeutics.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in target identification campaigns.

The primary strategy for using this probe is a form of affinity-based protein profiling (ABPP). This involves treating live cells or cell lysates with the probe, which will bind to its protein targets. The azide group on the probe can then be "clicked" to a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization.[4][5] Subsequent enrichment of the probe-target complexes and analysis by mass spectrometry allows for the identification of the target proteins.[3]

Potential Applications

  • Target Deconvolution of Betulonic Acid Analogs: Identify the molecular targets responsible for the anticancer and other biological activities of betulonic acid derivatives.

  • Mechanism of Action Studies: Elucidate the signaling pathways and cellular processes modulated by the identified targets.

  • Off-Target Profiling: Identify unintended targets of more complex betulonic acid-based drug candidates, helping to explain potential side effects.

  • Drug Discovery: Validate new drug targets and provide a starting point for the development of novel therapeutics.

Data Presentation: Quantitative Analysis of Probe Activity

While specific quantitative binding data for this compound is not yet publicly available, data from closely related betulinic acid probes can provide a valuable reference for assessing the biological activity of the probe. It is crucial to determine the bioactivity of the probe itself to ensure it retains the properties of the parent compound.

Table 1: Comparative Bioactivity of a Betulinic Acid Photoaffinity Probe

CompoundCell LineGI₅₀ (μmol/L)
Betulinic Acid (Parent Compound)MDA-MB-4682.65
Betulinic Acid (Parent Compound)MDA-MB-23110.31
Betulinic Acid Photoaffinity ProbeMDA-MB-46812.06
Betulinic Acid Photoaffinity ProbeMDA-MB-23118.75

Data adapted from a study on a clickable photoaffinity probe of betulinic acid.[6] It is essential to perform similar activity assays with this compound to establish its specific activity.

Experimental Protocols

Here, we provide detailed protocols for a typical target identification workflow using this compound. This workflow is based on established chemical proteomics methodologies.

Protocol 1: In-situ Target Identification in Live Cells

This protocol describes the identification of protein targets of this compound in intact cells. This approach is advantageous as it preserves the native cellular environment and protein complexes.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK 293T, MDA-MB-231)

  • Cell culture medium and reagents

  • DMSO (cell culture grade)

  • Biotin-alkyne or a fluorescent alkyne reporter tag

  • Copper(I) catalyst solution (e.g., pre-mixed solution of CuSO₄ and a reducing agent like sodium ascorbate, or a ligand-based catalyst like TBTA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Culture and Probe Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (a concentration range should be determined based on its cytotoxic or biological activity, e.g., 1-20 µM). Include a vehicle control (DMSO only).

    • For competitive experiments, pre-incubate cells with an excess of a parent compound (e.g., betulonic acid) before adding the probe.

    • Incubate for a suitable period (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the alkyne-biotin reporter tag.

    • Add the copper(I) catalyst solution.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with high and low salt wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Alternatively, for on-bead digestion, wash the beads with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and then treat with trypsin to digest the proteins directly on the beads.

  • Protein Identification by LC-MS/MS:

    • Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and the competed sample.

Protocol 2: In Vitro Target Identification in Cell Lysate

This protocol is an alternative to the in-situ method and can be useful when dealing with compounds that have poor cell permeability.

Procedure:

  • Preparation of Cell Lysate:

    • Harvest and lyse untreated cells as described in Protocol 1, step 2.

  • Probe Incubation:

    • Incubate the clarified cell lysate with this compound at a predetermined concentration for 1-2 hours at 4°C.

  • Click Chemistry and Enrichment:

    • Proceed with the click chemistry reaction, enrichment of biotinylated proteins, and sample preparation for mass spectrometry as described in Protocol 1, steps 3-6.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and a potential signaling pathway modulated by targets of betulonic acid derivatives.

experimental_workflow cluster_cell_culture Cellular Treatment cluster_lysis_click Lysis and Labeling cluster_enrichment Enrichment cluster_analysis Analysis live_cells Live Cells probe_treatment Treat with This compound live_cells->probe_treatment lysis Cell Lysis probe_treatment->lysis click_reaction Click Chemistry with Alkyne-Biotin lysis->click_reaction streptavidin_beads Streptavidin Bead Pulldown click_reaction->streptavidin_beads wash Wash to Remove Non-specific Binders streptavidin_beads->wash elution Elution wash->elution mass_spec LC-MS/MS Analysis elution->mass_spec data_analysis Target Identification mass_spec->data_analysis

Figure 1. Experimental workflow for target identification.

apoptosis_pathway cluster_probe cluster_targets cluster_pathway Apoptosis Signaling Pathway probe N-2-Azidoethyl betulonamide target_protein Identified Target Protein (e.g., Tropomyosin) probe->target_protein Binds to pi3k PI3K target_protein->pi3k Inhibits (Hypothesized) akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 (Anti-apoptotic) mtor->bcl2 Promotes bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspases Caspase Activation bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Figure 2. Potential signaling pathway modulation.

Concluding Remarks

This compound is a valuable tool for chemical biology and drug discovery. The protocols and information provided here offer a framework for its use in identifying and validating novel protein targets. Successful target identification campaigns will pave the way for a deeper understanding of the therapeutic potential of betulonic acid derivatives. It is important to remember that these are general protocols and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols: Conjugation of N-2-Azidoethyl Betulonamide to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the conjugation of N-2-Azidoethyl betulonamide, a derivative of the bioactive natural product betulinic acid, to proteins and peptides. The covalent attachment of small molecule drugs to biomolecules is a powerful strategy in drug development, enabling targeted delivery, enhanced therapeutic efficacy, and the creation of novel biologics. The azido (B1232118) group on this compound allows for its efficient and specific ligation to proteins or peptides using bioorthogonal "click chemistry" reactions.

Two of the most robust and widely used click chemistry reactions for this purpose are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][2] SPAAC is notable for being a metal-free reaction, which is highly advantageous for applications in living systems to avoid copper-induced toxicity.[][3] CuAAC, on the other hand, is known for its fast reaction kinetics and high efficiency.[4]

These protocols will detail the necessary steps for preparing the protein/peptide, performing the conjugation reaction using both SPAAC and CuAAC methods, and characterizing the resulting conjugate.

Conjugation Strategies: SPAAC vs. CuAAC

The choice between SPAAC and CuAAC will depend on the specific application, the nature of the protein or peptide, and the experimental setting.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method involves the reaction of the azide (B81097) group on this compound with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, DBCO), that has been incorporated into the protein or peptide.[5][6][7] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[5] This is particularly useful for in vivo applications or when working with biomolecules that are sensitive to metal ions.[][3]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne-modified protein or peptide. The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The reaction is highly efficient and specific, forming a stable triazole linkage.[2][9]

Experimental Protocols

Protocol 1: Protein/Peptide Modification with an Alkyne

Prior to conjugation with this compound, the protein or peptide of interest must be functionalized with a corresponding alkyne group. This can be achieved through various methods, including:

  • Amine-reactive labeling: Commercially available alkyne-containing N-hydroxysuccinimide (NHS) esters can be used to label primary amines on the protein (e.g., lysine (B10760008) residues or the N-terminus).

  • Thiol-reactive labeling: Alkyne-maleimide reagents can be used to target cysteine residues.

  • Incorporation of unnatural amino acids: Proteins can be expressed with genetically encoded unnatural amino acids bearing alkyne groups.

Materials:

  • Protein or peptide of interest

  • Amine-reactive alkyne (e.g., DBCO-NHS ester for SPAAC, or a terminal alkyne-NHS ester for CuAAC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein or peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the alkyne-NHS ester in a small amount of organic solvent (e.g., DMSO) and add it to the protein solution at a 5-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.

  • Remove the excess, unreacted alkyne reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Determine the concentration of the alkyne-modified protein/peptide using a standard protein assay (e.g., BCA assay).

Protocol 2: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein or peptide that has been functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Strained alkyne-modified protein/peptide

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve the betulonamide derivative)

Procedure:

  • Dissolve this compound in a minimal amount of DMSO.

  • In a microcentrifuge tube, combine the strained alkyne-modified protein/peptide with a 10-50 fold molar excess of this compound.

  • If necessary, adjust the final concentration of DMSO to be below 5% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction can also be performed at 4°C for a longer duration (12-24 hours).

  • After the incubation, remove the excess this compound and byproducts by dialysis, size exclusion chromatography, or affinity chromatography (if the protein has a tag).

  • Characterize the resulting conjugate.

Protocol 3: Conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of this compound to a protein or peptide functionalized with a terminal alkyne.

Materials:

  • Terminal alkyne-modified protein/peptide

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • DMSO (if needed to dissolve the betulonamide derivative)

Procedure:

  • Dissolve this compound in a minimal amount of DMSO.

  • In a microcentrifuge tube, combine the terminal alkyne-modified protein/peptide with a 10-50 fold molar excess of this compound.

  • Add the copper ligand (THPTA) to the reaction mixture to a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.5-2 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-10 mM.

  • Gently mix and incubate the reaction for 1-4 hours at room temperature.

  • Stop the reaction by adding EDTA to chelate the copper ions or by removing the catalyst and excess reagents.

  • Purify the conjugate using dialysis, size exclusion chromatography, or affinity chromatography.

  • Characterize the final conjugate.

Data Presentation: Comparison of Conjugation Methods

The following table provides a template for summarizing and comparing the quantitative data from the SPAAC and CuAAC conjugation reactions. Hypothetical data is included for illustrative purposes.

ParameterSPAACCuAAC
Protein/Peptide Concentration 1 mg/mL1 mg/mL
Molar Ratio (Betulonamide:Protein) 20:120:1
Reaction Time 12 hours2 hours
Reaction Temperature 25°C25°C
Catalyst Required NoYes (Copper(I))
Conjugation Efficiency (%) ~85%~95%
Final Conjugate Yield (mg) 0.8 mg0.9 mg
Purity (by SDS-PAGE) >95%>95%

Characterization of the Conjugate

After purification, it is essential to characterize the this compound-protein/peptide conjugate to confirm successful ligation and determine the degree of labeling.

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation can indicate the successful attachment of the betulonamide derivative.

  • UV-Vis Spectroscopy: If the small molecule has a distinct absorbance profile, this can be used to quantify the degree of labeling.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of betulonamide molecules attached per protein/peptide molecule.

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the conjugate and separate it from the unconjugated protein/peptide.

Diagrams

experimental_workflow cluster_prep Protein/Peptide Preparation cluster_conjugation Conjugation cluster_analysis Analysis Prot Protein/Peptide Mod Alkyne Modification (e.g., NHS ester) Prot->Mod Purify_Prot Purification (Desalting/Dialysis) Mod->Purify_Prot React Conjugation Reaction (SPAAC or CuAAC) Purify_Prot->React Bet N-2-Azidoethyl Betulonamide Bet->React Purify_Conj Purification of Conjugate React->Purify_Conj Char Characterization (SDS-PAGE, MS, HPLC) Purify_Conj->Char

Caption: Experimental workflow for the conjugation of this compound.

signaling_pathway cluster_spaac SPAAC Pathway cluster_cuaac CuAAC Pathway Prot_DBCO Protein-DBCO Conj_S Protein-Betulonamide Conjugate (Triazole) Prot_DBCO->Conj_S Metal-Free Bet_Azide_S N-2-Azidoethyl Betulonamide (Azide) Bet_Azide_S->Conj_S Prot_Alkyne Protein-Alkyne Conj_C Protein-Betulonamide Conjugate (Triazole) Prot_Alkyne->Conj_C Bet_Azide_C N-2-Azidoethyl Betulonamide (Azide) Bet_Azide_C->Conj_C Catalyst Cu(I) Catalyst Catalyst->Conj_C

Caption: Comparison of SPAAC and CuAAC conjugation pathways.

References

Application Notes and Protocols: Harnessing Betulonic Acid Derivatives to Mitigate Cytostatic Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cytoprotection

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from betulin, and its synthetic derivatives are emerging as a promising class of compounds with the potential to significantly reduce the debilitating side effects of chemotherapy. Cytostatic agents, while effective in combating cancer, often cause severe damage to healthy tissues, leading to cardiotoxicity, nephrotoxicity, and other dose-limiting toxicities. Betulonic acid derivatives have demonstrated a remarkable ability to selectively protect non-cancerous cells from these cytotoxic insults, paving the way for safer and more effective cancer treatment regimens.

These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with the use of betulonic acid derivatives as cytoprotective agents. The information presented herein is intended to guide researchers in exploring the therapeutic potential of these compounds and to provide a foundation for further drug development.

Application Notes: Mechanisms of Cytoprotection

Attenuation of Doxorubicin-Induced Cardiotoxicity

Doxorubicin (B1662922), a widely used anthracycline antibiotic, is notorious for its cardiotoxic side effects, which can lead to life-threatening cardiomyopathy. A key mechanism of this toxicity involves the metabolic conversion of doxorubicin to the more cardiotoxic metabolite, doxorubicinol (B1670906), a reaction catalyzed by carbonyl reductase 1 (CBR1) in the heart.

The derivative 23-hydroxybetulinic acid (23-HBA) has been shown to effectively mitigate doxorubicin-induced cardiotoxicity.[1][2] Its primary mechanism of action is the inhibition of CBR1 .[1][2] By binding to CBR1, 23-HBA prevents the reduction of doxorubicin to doxorubicinol, thereby reducing the accumulation of this toxic metabolite specifically in cardiac tissue.[1][2] This targeted inhibition in the heart does not interfere with the systemic concentration of doxorubicin, thus preserving its anticancer efficacy.[1] In vitro studies using H9c2 cardiomyocytes have confirmed that 23-HBA's protective effect is directly linked to a decreased accumulation of doxorubicinol in mitochondria and nuclei.[1][2]

Amelioration of Cisplatin-Induced Nephrotoxicity

Cisplatin (B142131) is a potent platinum-based chemotherapeutic agent, but its clinical use is frequently limited by severe nephrotoxicity. The damage to renal tubules is mediated by a complex interplay of oxidative stress, inflammation, and apoptosis.

Betulinic acid (BA) has demonstrated significant protective effects against cisplatin-induced acute kidney injury.[3] Its multifaceted mechanism of action involves:

  • Reduction of Oxidative Stress: BA decreases the levels of the oxidative stress marker malondialdehyde (MDA) while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[3]

  • Anti-inflammatory Effects: BA suppresses the inflammatory response by reducing the expression of pro-inflammatory markers such as IL-1β and NF-κB.[3]

  • Modulation of Autophagy and Apoptosis: BA promotes cellular repair mechanisms by enhancing autophagy, as evidenced by the increased expression of beclin-1, ATG5, and LC3II, and decreased p62 levels.[3] It also exhibits anti-apoptotic properties, which are crucial for protecting renal cells from cisplatin-induced death.[4]

Selective Cytotoxicity and Pro-Apoptotic Activity in Cancer Cells

A critical advantage of betulonic acid derivatives is their selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal cells.[5][6][7] This selectivity provides a therapeutic window for their use as both anticancer agents and cytoprotectors. Many derivatives induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases-9 and -3.[8][9] For instance, some derivatives have been shown to be potent inducers of apoptosis and to arrest the cell cycle in the S phase in various cancer cell lines.[8][9] This dual functionality of killing cancer cells while protecting normal cells makes them highly attractive candidates for combination chemotherapy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the efficacy of betulonic acid derivatives in reducing cytostatic side effects and their selective cytotoxicity.

Table 1: Protective Effect of 23-Hydroxybetulinic Acid (23-HBA) on Doxorubicin-Induced Cardiotoxicity in H9c2 Cells

TreatmentIC50 of Doxorubicin (µM)Fold Increase in IC50
Doxorubicin alone11.65-
Doxorubicin + 0.2 µM 23-HBA12.941.11
Doxorubicin + 2 µM 23-HBA17.671.52
Doxorubicin + 20 µM 23-HBA26.552.28

Data extracted from[1]

Table 2: Protective Effect of Betulinic Acid (BA) on Cisplatin-Induced Nephrotoxicity Markers in Mice

Treatment GroupSerum Creatinine (relative to control)Serum NGAL (relative to control)
Control1.001.00
Cisplatin (25 mg/kg)2.53-fold increase7.1-fold increase
Cisplatin + BA (30 mg/kg)35% reduction vs. Cisplatin32.7% reduction vs. Cisplatin
Cisplatin + BA (50 mg/kg)48.7% reduction vs. Cisplatin73.5% reduction vs. Cisplatin

Data extracted from[3]

Table 3: Cytotoxicity (IC50) of Betulonic Acid Derivatives in Cancer vs. Normal Cell Lines (µM)

CompoundMCF-7 (Breast Cancer)A375 (Melanoma)SH-SY5Y (Neuroblastoma)MDCK (Normal Kidney)
Betulonic Acid>100154>100-
BoA2C3.39--> Cisplatin IC50
Ionic Derivative 52536<50-
Betulinic Acid112154>100-

Data compiled from[5][10][11]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature. These should be adapted and optimized for specific laboratory conditions and research questions.

Protocol 1: In Vivo Doxorubicin-Induced Cardiotoxicity Model in Mice

Objective: To evaluate the cardioprotective effect of a betulonic acid derivative against doxorubicin-induced cardiotoxicity in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin hydrochloride

  • Betulonic acid derivative (e.g., 23-HBA)

  • Vehicle for derivative (e.g., 0.5% carboxymethylcellulose sodium)

  • Saline solution (0.9% NaCl)

  • Echocardiography system with a high-frequency probe

  • Serum biomarker assay kits (e.g., for cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB))

  • Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

  • Grouping: Randomly divide mice into four groups (n=8-10 per group):

    • Control (Vehicle + Saline)

    • Doxorubicin (Vehicle + Doxorubicin)

    • Derivative alone (Derivative + Saline)

    • Doxorubicin + Derivative

  • Dosing Regimen:

    • Administer the betulonic acid derivative or vehicle orally (e.g., by gavage) daily for the duration of the study (e.g., 14 days). A typical dose for 23-HBA is 40-80 mg/kg.[1]

    • Administer doxorubicin (e.g., 2.5 mg/kg) or saline via intraperitoneal injection every other day for a total of 7 injections.

  • Monitoring: Monitor body weight, food and water intake, and general health status of the animals daily.

  • Cardiac Function Assessment (Echocardiography):

    • Perform echocardiography at baseline and at the end of the study.

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other relevant cardiac parameters.

  • Sample Collection:

    • At the end of the study, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Harvest the hearts, wash with cold PBS, blot dry, and weigh.

  • Biochemical Analysis:

    • Measure serum levels of cTnI and CK-MB using ELISA kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Fix a portion of the heart tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

    • Examine sections for cardiomyocyte damage, inflammation, and fibrosis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of a betulonic acid derivative on the viability of cells treated with a cytostatic agent.

Materials:

  • H9c2 rat cardiomyocytes or other relevant cell line (e.g., cancer cell line and a corresponding normal cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Betulonic acid derivative stock solution (in DMSO)

  • Cytostatic agent stock solution (e.g., Doxorubicin in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of the betulonic acid derivative and the cytostatic agent in culture medium.

    • For cytoprotection assessment, pre-treat the cells with various concentrations of the betulonic acid derivative for a specified time (e.g., 2 hours).

    • Then, add the cytostatic agent at various concentrations to the wells.

    • Include appropriate controls: untreated cells, cells treated with the derivative alone, and cells treated with the cytostatic agent alone. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 as an indicator of apoptosis in cells treated with a cytostatic agent and a betulonic acid derivative.

Materials:

  • Cells treated as described in Protocol 2.

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Microplate reader (for absorbance or fluorescence).

Procedure:

  • Cell Lysis: After treatment, collect the cells (both adherent and floating) and centrifuge. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add the reaction buffer containing dithiothreitol (B142953) (DTT) to each well.

    • Add the caspase-3 substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based fluorometric assays).

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.

Protocol 4: Western Blotting for CBR1 and Apoptosis Markers

Objective: To detect the expression levels of CBR1, cleaved caspase-3, Bax, and Bcl-2 in cell lysates.

Materials:

  • Cell lysates prepared as in Protocol 3.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Electrotransfer system and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-CBR1, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and anti-β-actin or anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Protein Separation: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Doxorubicin_Cardiotoxicity_Pathway Dox Doxorubicin CBR1 Carbonyl Reductase 1 (CBR1) Dox->CBR1 Metabolized by Doxol Doxorubicinol (More Cardiotoxic) ROS ↑ Reactive Oxygen Species (ROS) Doxol->ROS CBR1->Doxol HBA 23-Hydroxybetulinic Acid (23-HBA) HBA->CBR1 Inhibits Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage Apoptosis Cardiomyocyte Apoptosis Mito_Damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Mechanism of 23-HBA in reducing doxorubicin cardiotoxicity.

Cisplatin_Nephrotoxicity_Pathway Cisplatin Cisplatin Ox_Stress ↑ Oxidative Stress (↑ MDA, ↓ SOD) Cisplatin->Ox_Stress Inflammation ↑ Inflammation (↑ NF-κB, ↑ IL-1β) Cisplatin->Inflammation Apoptosis_Induction ↑ Apoptosis Cisplatin->Apoptosis_Induction Autophagy_Dys ↓ Autophagy Cisplatin->Autophagy_Dys Kidney_Injury Acute Kidney Injury Ox_Stress->Kidney_Injury Inflammation->Kidney_Injury Apoptosis_Induction->Kidney_Injury Autophagy_Dys->Kidney_Injury BA Betulinic Acid (BA) BA->Ox_Stress Inhibits BA->Inflammation Inhibits BA->Apoptosis_Induction Inhibits BA->Autophagy_Dys Promotes Autophagy

Caption: Protective mechanisms of betulinic acid against cisplatin nephrotoxicity.

Experimental_Workflow_Cytoprotection cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., H9c2, HK-2) Treatment Treatment: 1. Derivative alone 2. Cytostatic alone 3. Co-treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Western Blotting (Mechanism Markers) Treatment->Western_Blot Animal_Model Animal Model of Toxicity Dosing Dosing Regimen: Derivative & Cytostatic Animal_Model->Dosing Monitoring Functional Monitoring (Echocardiography, etc.) Dosing->Monitoring Biomarkers Serum & Tissue Biomarker Analysis Monitoring->Biomarkers Histology Histopathology Monitoring->Histology start Hypothesis: Derivative reduces cytostatic toxicity cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end Conclusion: Therapeutic Potential cluster_invitro->end cluster_invivo->end

Caption: General experimental workflow for evaluating cytoprotective agents.

References

Synthesis and Pharmacological Evaluation of Acylated Oximes Derived from Betulonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of acylated oximes from betulonic acid and the evaluation of their pharmacological properties. Betulonic acid, a pentacyclic triterpene, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of an acylated oxime functionality at the C-3 position has been shown to modulate the biological activity of the parent molecule, leading to promising cytotoxic and antiviral activities.

Introduction

Triterpenoids isolated from natural sources, such as betulin (B1666924) and its oxidation product betulonic acid, are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] Chemical modification of these natural scaffolds is a key strategy in drug discovery to enhance their potency, selectivity, and pharmacokinetic properties. The synthesis of acylated oximes of betulonic acid represents a promising approach to generate novel derivatives with potential therapeutic applications.[3] These modifications can influence the molecule's lipophilicity and its interaction with biological targets.

This document outlines the synthetic route from betulonic acid to its acylated oximes and provides protocols for evaluating their cytotoxic and anti-HIV-1 activities.

Synthesis of Acylated Oximes of Betulonic Acid

The synthesis of acylated oximes of betulonic acid is a two-step process involving the formation of the oxime at the C-3 position, followed by acylation of the hydroxyl group of the oxime.

Experimental Workflow

The overall experimental workflow for the synthesis and initial biological screening is depicted below.

experimental_workflow BetulonicAcid Betulonic Acid OximeFormation Step 1: Oxime Formation (NH2OH·HCl, Pyridine) BetulonicAcid->OximeFormation BetulonicAcidOxime Betulonic Acid 3-Oxime OximeFormation->BetulonicAcidOxime Acylation Step 2: Acylation (Anhydride/Acyl Chloride, Base) BetulonicAcidOxime->Acylation AcylatedOxime Acylated Betulonic Acid Oxime Acylation->AcylatedOxime Purification Purification (Column Chromatography) AcylatedOxime->Purification Characterization Characterization (NMR, IR, MS, m.p.) Purification->Characterization PharmacologicalScreening Pharmacological Screening (Cytotoxicity, Antiviral Assays) Characterization->PharmacologicalScreening

Caption: Synthetic and screening workflow for acylated betulonic acid oximes.

Experimental Protocols

Protocol 1: Synthesis of (3E)-3-(Hydroxyimino)lup-20(29)-en-28-oic acid (Betulonic Acid 3-Oxime)

Materials:

Procedure:

  • Dissolve betulonic acid (1 g, 2.2 mmol), hydroxylamine hydrochloride (1.53 g, 22 mmol), and pyridine (1.78 mL, 22 mmol) in 50 mL of 96% ethanol in a round-bottom flask equipped with a Dimroth condenser.[2]

  • Stir the reaction mixture at 110 °C under an argon atmosphere for 5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add saturated brine solution.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate.[2]

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a chloroform/methanol gradient (e.g., 100:0 to 90:10) as the mobile phase to afford pure betulonic acid 3-oxime.[2]

Protocol 2: Acylation of Betulonic Acid 3-Oxime

Materials:

Procedure:

  • Dissolve betulonic acid 3-oxime in anhydrous benzene in a round-bottom flask.

  • Add an excess of the desired acylating anhydride (e.g., acetic, succinic, or phthalic anhydride).[3]

  • Add triethylamine to the reaction mixture.[3]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an appropriate work-up (e.g., washing with dilute acid and brine).

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the acylated betulonic acid oxime. The yield after purification is typically in the range of 64-78%.[3]

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques. The following table summarizes typical characterization data for betulonic acid 3-oxime and its acylated derivatives.

Table 1: Physicochemical and Spectroscopic Data of Betulonic Acid 3-Oxime and its Acylated Derivatives.

CompoundMolecular FormulaYield (%)Melting Point (°C)Key IR (cm⁻¹)Key ¹H NMR (δ, ppm)
Betulonic acid 3-oximeC₃₀H₄₇NO₃~98223-2253160 (N-OH), 1740 (C=O), 1690 (C=O), 1650 (C=N)4.53, 4.66 (2H, =CH₂), 2.86-3.00 (1H, H-19)
Acetyl oxime derivativeC₃₂H₄₉NO₄64-78-1760 (C=O, ester), 1640 (C=N)2.15-2.56 (s, 3H, COCH₃)
Succinyl oxime derivativeC₃₄H₅₁NO₆64-78-1740 (C=O, ester), 1710 (C=O, acid), 1640 (C=N)2.77-2.85 (m, 4H, -COCH₂CH₂CO-)
Phthaloyl oxime derivativeC₃₈H₅₁NO₆64-78-1740 (C=O, ester), 1700 (C=O, acid), 1640 (C=N)7.44-7.81 (m, 4H, Ar-H)

Note: Specific data may vary depending on the exact experimental conditions. Data compiled from reference[3].

Pharmacological Evaluation

Cytotoxicity Studies

The cytotoxic activity of the synthesized acylated oximes can be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., CCRF-CEM, G-361, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Cytotoxicity of Betulonic Acid Oxime Derivatives against Human Cancer Cell Lines.

CompoundCCRF-CEM (IC₅₀, µM)G-361 (IC₅₀, µM)HeLa (IC₅₀, µM)MCF7 (IC₅₀, µM)
Betulonic acid oxime18.9 ± 1.121.3 ± 2.8>50>50
Acylated Oxime 1-7.4 ± 0.38.3 ± 2.8-
Acylated Oxime 2--24.5 ± 1.8-

Data for specific acylated oximes are presented as examples. The exact values will depend on the nature of the acyl group. Data compiled from references[4][5].

Antiviral Studies (Anti-HIV-1)

The anti-HIV-1 activity of the synthesized compounds can be assessed in a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Protocol 4: Anti-HIV-1 Activity Assay

Materials:

  • CEM-SS or other suitable T-lymphocyte cell line

  • HIV-1 strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • Poly-L-lysine coated 96-well microplates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

Procedure:

  • Plate CEM-SS cells on poly-L-lysine coated 96-well plates.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates for 6 days at 37 °C in a humidified 5% CO₂ atmosphere.

  • On day 6, assess cell viability using the XTT colorimetric method, which measures the metabolic activity of living cells.

  • Determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects).

  • Simultaneously, assess the cytotoxicity of the compounds on uninfected cells to determine the CC₅₀ value.

  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

Table 3: Anti-HIV-1 Activity of Betulonic Acid Oxime Derivatives.

CompoundEC₅₀ (µM) vs. HIV-1CC₅₀ (µM)Selectivity Index (SI)
Betulonic acid oxime>50>50-
Benzyl ester of platanic acid oxime*3.2 ± 0.43>100>31

Data for a related triterpenoid (B12794562) oxime derivative is shown for comparison.[4] The anti-HIV activity of acylated betulonic acid oximes needs to be experimentally determined.

Mechanism of Action: Signaling Pathways

Betulinic acid and its derivatives are known to induce apoptosis in cancer cells through the mitochondrial pathway.[1] This involves the activation of caspases and modulation of Bcl-2 family proteins.[6] Furthermore, the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for these compounds.[7][8] While the specific signaling pathways modulated by acylated oximes of betulonic acid are still under investigation, it is hypothesized that they may share a similar mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces AcylatedOxime Acylated Betulonic Acid Oxime AcylatedOxime->PI3K Inhibits AcylatedOxime->AKT Inhibits AcylatedOxime->Bcl2 Inhibits AcylatedOxime->Bax Activates

Caption: Hypothesized signaling pathway for acylated betulonic acid oximes.

Conclusion

The synthesis of acylated oximes from betulonic acid provides a valuable platform for the development of new pharmacological agents. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to synthesize, characterize, and evaluate the biological activities of these promising compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

Application Notes and Protocols: N-2-Azidoethyl Betulonamide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Triterpenoids, a class of natural products, have garnered considerable attention for their diverse biological activities. Among these, derivatives of betulin (B1666924), a pentacyclic triterpenoid (B12794562) abundant in birch bark, have shown promising antimicrobial properties. This document provides detailed application notes and protocols for the use of a novel betulin derivative, N-2-Azidoethyl betulonamide, in the development of new antimicrobial agents.

This compound is a synthetic derivative of betulonic acid, incorporating an azidoethyl moiety. This functionalization offers a dual advantage: the betulin backbone is associated with antimicrobial activity, potentially through the disruption of bacterial membranes and inhibition of key enzymes like DNA gyrase and beta-lactamase, while the terminal azide (B81097) group provides a versatile handle for further chemical modifications via "click chemistry."[1] This allows for the rapid generation of a library of compounds with diverse functionalities, facilitating structure-activity relationship (SAR) studies and the optimization of antimicrobial potency.

These notes provide a proposed synthesis for this compound, a summary of the antimicrobial activity of related betulin derivatives, and detailed protocols for in vitro evaluation of its antimicrobial and antibiofilm efficacy.

Data Presentation: Antimicrobial Activity of Betulin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various betulin and betulonic acid derivatives against a panel of clinically relevant bacteria. This data, gathered from existing literature, provides a comparative baseline for the expected activity of novel derivatives like this compound.

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Betulin>250->250>250[2]
Betulinic Acid>128->128>128[3]
Betulonic Acid-74% inhibition at 50 µM--[4][5]
28-O-(N-acetylanthraniloyl)betulin6.25 µM6.25 µMInactiveInactive[4][6][7]
Betulin derivative 4 250-InactiveInactive[2]
Pyridinium derivative of betulin 2 4---[8]
Pyridinium derivative of betulin 3 16---[8]

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound from betulonic acid.

Step 1: Synthesis of Betulonic Acid Chloride

  • Dissolve betulonic acid in dry dichloromethane.

  • Add oxalyl chloride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude betulonic acid chloride.

Step 2: Amidation with 2-Azidoethylamine (B148788)

  • Dissolve the crude betulonic acid chloride in dry dichloromethane.

  • In a separate flask, dissolve 2-azidoethylamine (commercially available) and a non-nucleophilic base, such as triethylamine, in dry dichloromethane.

  • Slowly add the betulonic acid chloride solution to the 2-azidoethylamine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (medium only)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the negative control) with 100 µL of the diluted bacterial suspension, bringing the total volume to 200 µL.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that shows no visible turbidity.

  • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid

Procedure:

  • Prepare serial dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.

  • Add 100 µL of a diluted bacterial suspension (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

  • Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of positive control well)] x 100.

Visualizations

Synthesis_Workflow Betulonic_Acid Betulonic Acid Betulonic_Acid_Chloride Betulonic Acid Chloride Betulonic_Acid->Betulonic_Acid_Chloride Activation Oxalyl_Chloride Oxalyl Chloride in Dichloromethane Oxalyl_Chloride->Betulonic_Acid_Chloride Final_Product N-2-Azidoethyl betulonamide Betulonic_Acid_Chloride->Final_Product Amidation Azidoethylamine 2-Azidoethylamine Triethylamine in Dichloromethane Azidoethylamine->Final_Product

Caption: Proposed synthesis workflow for this compound.

Antimicrobial_Agent_Development cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo and Preclinical Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification MIC MIC Determination Purification->MIC MBC MBC Determination MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Animal_Model Animal Model of Infection Biofilm->Animal_Model Toxicity Cytotoxicity Assay Toxicity->Animal_Model Pharmacokinetics Pharmacokinetics (ADME) Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

References

Troubleshooting & Optimization

How to improve the yield of N-2-Azidoethyl betulonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-2-Azidoethyl betulonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the amide coupling of betulonic acid with 2-azidoethan-1-amine. This is typically achieved by activating the carboxylic acid of betulonic acid using a coupling agent, followed by the addition of the amine.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can arise from several factors:

  • Inefficient carboxylic acid activation: The chosen coupling reagent may not be effective, or the reaction conditions may not be optimal.

  • Side reactions: The starting materials or product can undergo undesirable reactions, reducing the final yield.

  • Degradation of reagents: The coupling agents or the 2-azidoethan-1-amine may have degraded during storage.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction outcome.

  • Purification losses: The product may be lost during the work-up and purification steps.

Q3: Can I use betulinic acid instead of betulonic acid as the starting material?

A3: Yes, it is possible to use betulinic acid. However, the hydroxyl group at the C-3 position may need to be protected to avoid side reactions, depending on the chosen coupling method. Using betulonic acid, where the C-3 hydroxyl is oxidized to a ketone, circumvents this issue.

Q4: Is the azide (B81097) group on 2-azidoethan-1-amine stable under the reaction conditions?

A4: The azide group is generally stable under standard amide coupling conditions. However, it is sensitive to strong reducing agents and certain metal catalysts. It is crucial to ensure that the reaction environment is free of such substances.

Q5: What are the common impurities I should look for in my final product?

A5: Common impurities may include unreacted betulonic acid, the activated intermediate of betulonic acid (e.g., an acyl chloride or an active ester), and byproducts from the decomposition of the coupling agent.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Ineffective Coupling Reagent 1. Verify the quality and age of the coupling reagent. Use a fresh batch if necessary. 2. Consider switching to a different coupling system. Common and effective options include EDC/HOBt, HATU, or converting betulonic acid to its acyl chloride.[1][2]
Poor Solubility of Betulonic Acid 1. Ensure the solvent completely dissolves the betulonic acid before adding other reagents. 2. Consider using a co-solvent system or switching to a more suitable solvent like anhydrous DMF or THF.
Degraded 2-azidoethan-1-amine 1. Verify the purity of the amine using techniques like NMR or GC-MS. 2. If necessary, purify the amine by distillation or use a freshly prepared sample.
Incorrect Stoichiometry 1. Carefully re-check the molar ratios of all reactants. 2. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Formation of Symmetric Anhydride This can occur with some coupling reagents. Minimize this by adding the 2-azidoethan-1-amine as soon as the activation of betulonic acid is complete.
Epimerization While less common for this specific substrate, it can be a concern in amide coupling. Using additives like HOBt can help suppress epimerization.
Reaction with Solvent In some cases, the activated carboxylic acid can react with the solvent (e.g., DMF). Ensure the reaction is performed at the recommended temperature to minimize this.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt
  • Preparation: Dissolve betulonic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution. Stir at 0 °C for 30 minutes.

  • Coupling: Add 2-azidoethan-1-amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Synthesis via Acyl Chloride
  • Acyl Chloride Formation: Dissolve betulonic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir at room temperature for 1-2 hours until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the crude betulonic acid chloride in anhydrous DCM. In a separate flask, dissolve 2-azidoethan-1-amine (1.2 equivalents) and a base like triethylamine (2.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction & Work-up: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC. Perform the same work-up and purification as described in Protocol 1.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling SystemTypical Yield RangeReaction Time (hours)Key AdvantagesPotential Drawbacks
EDC/HOBt60-85%[1][2]12-24Good for sensitive substrates, minimizes side reactions.Can be moisture-sensitive.
Acyl Chloride70-90%[3]4-8Faster reaction times, highly reactive intermediate.Harsh conditions may not be suitable for all substrates.
Mukaiyama's Reagent28-67%[4]1-3Fast and efficient activation.Reagent can be expensive and moisture-sensitive.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_activation Activation Step cluster_reaction Reaction cluster_end Final Steps Betulonic_Acid Betulonic Acid Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Betulonic_Acid->Coupling_Reagent 1. Activation Azido_Amine 2-Azidoethan-1-amine Reaction_Vessel Amide Coupling (DCM or DMF, Base) Azido_Amine->Reaction_Vessel 2. Addition Coupling_Reagent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup 3. Quenching Purification Column Chromatography Workup->Purification 4. Isolation Final_Product N-2-Azidoethyl betulonamide Purification->Final_Product 5. Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_purification Purification Issues Start Low Yield Check_Coupling Check Coupling Reagent Quality Start->Check_Coupling Check_Amine Verify Amine Purity Start->Check_Amine Check_Solvent Ensure Anhydrous Solvent Start->Check_Solvent Check_Temp Optimize Temperature Start->Check_Temp Check_Time Adjust Reaction Time Start->Check_Time Check_Stoichiometry Verify Molar Ratios Start->Check_Stoichiometry Optimize_Chroma Optimize Chromatography Start->Optimize_Chroma

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting common problems in N-2-Azidoethyl betulonamide click reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-2-Azidoethyl betulonamide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the click reaction of this compound, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired triazole product. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in the click reaction of this compound can stem from several factors, primarily related to the catalyst, reaction conditions, and reagents.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst_check Is the Copper(I) Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure & Stoichiometry Correct? catalyst_check->reagent_check Yes solution1 Solution: - Use fresh sodium ascorbate (B8700270). - Degas solvents thoroughly. - Use a stabilizing ligand (e.g., TBTA, THPTA). catalyst_check->solution1 No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes solution2 Solution: - Use high-purity reagents. - Prepare fresh sodium ascorbate solution. - Optimize azide (B81097):alkyne ratio (1:1.1 to 1:2). reagent_check->solution2 No substrate_issue Is Steric Hindrance an Issue? conditions_check->substrate_issue Yes solution3 Solution: - Optimize ligand:copper ratio (typically 5:1). - Screen different solvents (e.g., t-BuOH/H2O, DMF, DMSO). - Adjust temperature and reaction time. conditions_check->solution3 No solution4 Solution: - Increase reaction time/temperature. - Increase catalyst/ligand concentration. - Consider a less sterically hindered alkyne. substrate_issue->solution4 Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Potential Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1]

    • Solution: It is common practice to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1] Always use a freshly prepared solution of sodium ascorbate. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]

  • Ligand Issues: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility and reaction rate.[3]

    • Solution: Use an appropriate ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous systems. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from reactive oxygen species.[4][5]

  • Reagent Purity and Stoichiometry: Impurities in the this compound, the alkyne, or solvents can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.

    • Solution: Ensure high purity of all reagents. While a 1:1 ratio of azide to alkyne is the stoichiometric ideal, a slight excess of one reagent (e.g., 1.1 to 2 equivalents of the alkyne) can sometimes drive the reaction to completion.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solution: this compound and many of its potential alkyne partners have limited aqueous solubility. Common solvent systems include mixtures of t-BuOH/H₂O, DMF, or DMSO.[6][7] While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) may be necessary, especially with sterically hindered substrates.[8] Reaction times can range from a few hours to overnight.

  • Steric Hindrance: The bulky triterpenoid (B12794562) scaffold of this compound could potentially hinder the reaction with a sterically demanding alkyne. However, click chemistry is known to be effective even in sterically hindered systems.[9]

    • Solution: If steric hindrance is suspected, increasing the reaction temperature or time may be beneficial.[3] Using a ligand specifically designed for sterically hindered substrates could also be considered.[10][11]

Side Reactions and Impurities

Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne partner (Glaser coupling).[11]

  • Cause: This occurs when the copper acetylide intermediate is oxidized, which is more likely in the presence of oxygen.

  • Solution: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The use of excess sodium ascorbate helps to maintain a reducing environment, which suppresses this side reaction.[11]

Purification Challenges

Question: I am having difficulty purifying my final triazole product. What are the recommended purification methods for these types of compounds?

Answer: Purification of the triazole conjugate of this compound typically involves removing the copper catalyst, excess reagents, and any side products.

  • Copper Removal: The copper catalyst can be toxic to cells and interfere with downstream applications.

    • Solution: Copper can be removed by washing with an aqueous solution of a chelating agent like EDTA, or by passing the reaction mixture through a silica (B1680970) plug.[2]

  • Product Purification:

    • Solution: The primary method for purifying triterpenoid derivatives is column chromatography on silica gel.[12][13] The choice of eluent will depend on the polarity of the alkyne used and the final product. Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. Recrystallization can also be an effective purification method if a suitable solvent is found.[14] For larger bioconjugates, size exclusion chromatography or dialysis may be appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the click reaction of this compound?

A1: While optimal conditions should be determined empirically for each specific alkyne partner, a good starting point based on literature for related triterpenoids is as follows.[6][8]

ParameterRecommended Starting Condition
Solvent t-BuOH/H₂O (1:1), DMF, or DMSO
Catalyst CuSO₄·5H₂O (0.05 - 0.1 eq)
Reducing Agent Sodium Ascorbate (0.1 - 0.2 eq)
Ligand TBTA or THPTA (0.25 - 0.5 eq)
Temperature Room Temperature to 60°C
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 4 - 24 hours

Q2: How does the steric hindrance of the betulonamide scaffold affect the click reaction?

A2: While the pentacyclic triterpenoid structure is bulky, the azide group is attached via a flexible ethyl amide linker at the C-28 position, which likely projects it away from the bulk of the molecule. Click chemistry has been shown to be highly efficient for conjugating molecules to the C-28 position of betulinic acid derivatives, with some reactions proceeding to quantitative yields.[8][15] Therefore, significant inhibition due to steric hindrance is not generally expected, although reaction rates may be slower with very bulky alkyne partners.[9]

Q3: Can I perform this reaction in an aqueous buffer for bioconjugation?

A3: Yes, but solubility can be a major issue. This compound is not readily soluble in purely aqueous buffers. A co-solvent such as DMSO or DMF is typically required to solubilize the triterpenoid azide.[16] For bioconjugation reactions, it is crucial to use a water-soluble ligand like THPTA to stabilize the copper catalyst and to carefully optimize the amount of organic co-solvent to maintain the stability and activity of the biomolecule.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials (this compound and the alkyne) and the formation of the more polar triazole product. For more detailed analysis and confirmation of the product's identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

General Protocol for CuAAC Reaction of this compound

This protocol is a general guideline and may require optimization for specific alkyne substrates.

Experimental Workflow

ExperimentalWorkflow start Start dissolve 1. Dissolve this compound and alkyne in solvent. start->dissolve degas 2. Degas the solution with inert gas (e.g., Argon). dissolve->degas add_catalyst 3. Add CuSO4 and ligand. degas->add_catalyst initiate 4. Initiate reaction by adding sodium ascorbate solution. add_catalyst->initiate react 5. Stir at specified temperature under inert atmosphere. initiate->react monitor 6. Monitor reaction progress by TLC or LC-MS. react->monitor workup 7. Quench reaction and perform aqueous workup. monitor->workup purify 8. Purify the crude product (e.g., column chromatography). workup->purify characterize 9. Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: General experimental workflow for the click reaction.

Materials:

  • This compound

  • Alkyne of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the alkyne (1.1-1.5 eq) in the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (0.1 eq) and the ligand (e.g., TBTA, 0.1 eq, or THPTA, 0.5 eq) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • In another vial, prepare a fresh stock solution of sodium ascorbate (0.2 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Quantitative Data

While a comprehensive comparative study on this compound is not available, the following table summarizes typical conditions and reported yields for click reactions on related betulinic acid derivatives, demonstrating the high efficiency of this transformation.

Triterpenoid SubstrateAlkyne/Azide PartnerCatalyst SystemSolventTemp.TimeYieldReference
C-28 Alkyne-Betulinic Acid DerivativeAZTCu, CuSO₄·5H₂Ot-BuOH/H₂ORT-Quantitative[8]
C-28 Alkyne-Bevirimat DerivativeAZTCu, CuSO₄·5H₂Ot-BuOH/H₂O120°C (µW)30 minQuantitative[8]
C-2 Propargyl-Betulinic Acid DerivativeAZTCuICH₂Cl₂RT--[17]
C-28 Alkyne-Betulinic Acid DerivativeVarious AzidesCuITolueneReflux72h-[13]
C-28 Alkyne-Betulinic Acid DerivativeVarious AzidesCuSO₄·5H₂O, Na-Ascorbate---Good to Excellent[15]

References

Technical Support Center: Optimizing Reaction Conditions for the Conjugation of N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of N-2-Azidoethyl betulonamide. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used for the conjugation of this compound?

The most common and efficient method for conjugating this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction forms a stable triazole linkage between the azido (B1232118) group of your betulonamide derivative and an alkyne-functionalized molecule.[3] It is known for its high yield, mild reaction conditions, and broad functional group tolerance.[4]

Q2: What are the essential reagents for a successful CuAAC reaction with my azido-betulonamide?

A typical CuAAC reaction requires the following components:

  • This compound: Your azide-containing substrate.

  • Alkyne-functionalized molecule: The molecule you wish to conjugate.

  • Copper(I) catalyst: This is the active catalyst. It can be added directly as a Cu(I) salt (e.g., CuI) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[2][5]

  • Reducing agent: Sodium ascorbate (B8700270) is the most frequently used reducing agent to convert Cu(II) to the active Cu(I) state.[2][6]

  • Copper-stabilizing ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[6][7] For bioconjugation, ligands also help protect sensitive molecules from reactive oxygen species.[6]

  • Solvent: A suitable solvent or solvent system that can dissolve all reactants is crucial, especially given the hydrophobic nature of the betulonamide backbone.

Q3: My this compound has poor solubility in common aqueous buffers. How can I address this?

The hydrophobicity of the triterpenoid (B12794562) core can indeed pose a challenge. Here are some strategies to improve solubility:

  • Co-solvents: Employ a mixture of an organic solvent and water. Common choices include t-butanol/water, DMSO/water, or DMF/water.[8][9]

  • Organic Solvents: For less sensitive conjugation partners, performing the reaction in an organic solvent like dichloromethane (B109758) (CH₂Cl₂), toluene, or a mixture of DMF and THF might be necessary.[8][10]

  • Ligand Choice: Some copper-chelating ligands can also improve the solubility of the catalytic complex in aqueous media.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low or No Product Formation Inactive CatalystEnsure your reducing agent (e.g., sodium ascorbate) is fresh. Prepare the solution just before use.[5] Consider deoxygenating your reaction mixture, as oxygen can oxidize the Cu(I) catalyst.
Poor Solubility of ReactantsUse a co-solvent system (e.g., DMSO/water, t-BuOH/water) to ensure all components are fully dissolved.[8] The hydrophobic betulonamide derivative may precipitate out of solution.
Catalyst SequestrationIf your conjugation partner is a biomolecule with strong copper-binding motifs (e.g., certain amino acid residues), it might sequester the copper catalyst. In such cases, increasing the concentration of the copper/ligand complex may be necessary.[11]
Impure ReagentsEnsure the purity of your this compound and the alkyne partner. Impurities can inhibit the catalyst.
Reaction is Sluggish or Stalls Insufficient Catalyst LoadingThe optimal catalyst concentration can vary. Try increasing the amount of the copper salt and ligand.
Low TemperatureWhile many click reactions proceed at room temperature, gently heating the reaction (e.g., to 40-50 °C) can increase the rate.[12] However, be mindful of the stability of your conjugation partner.
Steric HindranceIf the azide (B81097) or alkyne is in a sterically hindered position, the reaction may be slower. Extended reaction times or increased temperature might be required.
Side Product Formation Oxidative Homocoupling of AlkyneThis can occur if the Cu(I) catalyst is oxidized. Ensure an adequate excess of the reducing agent and consider using a copper-stabilizing ligand.[2]
Degradation of Conjugation PartnerIf you are working with sensitive biomolecules, the copper catalyst can cause degradation. Use a stabilizing ligand, minimize reaction time, and work at lower temperatures if possible.[13]
Difficulty in Product Purification Unreacted Starting MaterialsIf the reaction has not gone to completion, you will have a mixture of starting materials and product. Optimize the reaction conditions for higher conversion.
Catalyst RemovalResidual copper can be difficult to remove. Purification methods like column chromatography on silica (B1680970) gel or reverse-phase HPLC are often effective.[12] Washing with a solution of a chelating agent like EDTA can also help remove copper.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions used for the CuAAC conjugation of betulinic acid and betulin (B1666924) derivatives, which are structurally similar to betulonamide. This data can serve as a starting point for optimizing your specific reaction.

Substrate Alkyne/Azide Partner Catalyst System Solvent Temp. Time Yield Reference
30-Azido-betulinic acid derivativeVarious alkynesCuSO₄·5H₂O, Sodium AscorbateCH₂Cl₂/H₂O or t-BuOH/H₂ORT or 50°C18-32 hModerate to High[12]
C-28 propargyl betulinAZT (azidothymidine)Cu, CuSO₄·5H₂Ot-BuOH/H₂ORT-Quantitative[8]
C-2 propargyl betulinic acid derivativeAzidothymidineCuIt-BuOH70°C12 h-[11]
28-O-propargylbetulinAcetylated galactopyranosyl azideCuSO₄·5H₂O, Sodium Ascorbatei-PrOH/H₂ORT24 h-[9]
30-bromo-3β-O-acetylbetulinic acid1,2,4-triazole-3-thiolK₂CO₃DMF25°C72 h-[10]

Experimental Protocols

Detailed Protocol for a General CuAAC Conjugation of Azido-Betulonic Acid Derivatives

This protocol is a generalized procedure based on common practices for the CuAAC conjugation of betulinic acid derivatives and can be adapted for this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: e.g., a 1:1 mixture of t-butanol and water, or DMSO and water.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in the organic solvent component of your chosen solvent system (e.g., t-butanol or DMSO).

    • Prepare a 10 mM solution of your alkyne partner in the same organic solvent.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M solution of sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh just before use.

    • (Optional) Prepare a 50 mM solution of THPTA in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, add the this compound solution (e.g., 1 equivalent).

    • Add the alkyne partner solution (typically 1.1 to 1.5 equivalents).

    • Add the aqueous component of your solvent system to make up the desired final solvent ratio.

    • (Optional) Add the THPTA solution (typically 5 equivalents relative to the copper).

    • Add the CuSO₄ solution (typically 0.1 to 0.2 equivalents).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1 to 2 equivalents).

    • If the reaction is oxygen-sensitive, you may want to degas the solution before adding the ascorbate and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the pure triazole conjugate.[12]

Visualizations

Experimental Workflow for CuAAC Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_azide Dissolve This compound mix Combine Reactants and CuSO4 prep_azide->mix prep_alkyne Dissolve Alkyne Partner prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_cu->mix prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate prep_asc->initiate mix->initiate incubate Incubate (RT to 50°C) Monitor by TLC/LC-MS initiate->incubate workup Aqueous Work-up incubate->workup purify Column Chromatography or HPLC workup->purify product Pure Triazole Conjugate purify->product

Caption: Workflow for the CuAAC conjugation of this compound.

Logical Diagram for Troubleshooting Low Reaction Yield

G start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Reagent Purity? start->cause3 solution1a Use Fresh Sodium Ascorbate cause1->solution1a solution1b Deoxygenate Reaction Mixture cause1->solution1b solution2 Use Co-solvents (e.g., DMSO/H2O) cause2->solution2 solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting guide for low yield in the conjugation reaction.

References

Technical Support Center: Purification of N-2-Azidoethyl Betulonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-2-Azidoethyl betulonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The primary purification methods for this compound and related betulonic acid derivatives are column chromatography and recrystallization. Column chromatography over silica (B1680970) gel is widely used to separate the desired product from starting materials, reagents, and byproducts.[1][2][3][4][5] Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity crystalline product.[6][7]

Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can include unreacted betulonic acid, excess coupling reagents (e.g., EDC, DCC), and byproducts from the coupling reaction, such as the corresponding urea (B33335) (e.g., dicyclohexylurea if DCC is used).[8][9][10] If the synthesis involves the use of protecting groups, incomplete deprotection can also lead to impurities.

Q3: How can I monitor the progress of the synthesis and purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress and the effectiveness of purification steps.[2][11] For visualization of this compound, which contains an azide (B81097) group, specific staining methods can be used in addition to standard techniques like UV light. A useful staining protocol involves the use of triphenylphosphine (B44618) followed by ninhydrin, which specifically visualizes azides.[12][13] A general visualizing agent for triterpenoids is a mixture of sulfuric acid and ethanol (B145695) followed by heating.[5]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is crucial to handle this compound with care. Avoid excessive heating and grinding of the solid material. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect solvent system (eluent).Optimize the eluent system using TLC. A good starting point for betulonic acid derivatives is a mixture of a non-polar solvent like petroleum ether or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727).[3][5] Gradually increase the polarity of the eluent to achieve better separation.
Column overloading.Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Column channeling or cracking.Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing of the silica gel is generally recommended.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[3]
Co-elution of the product with a byproduct (e.g., dicyclohexylurea). The byproduct has a similar polarity to the product.If using DCC as a coupling agent, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can sometimes be removed by filtration before chromatography. If it co-elutes, further purification by recrystallization may be necessary. For water-soluble byproducts from reagents like EDC, an aqueous workup before chromatography should be performed.[8][9]
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even when heated. The solvent is not suitable for dissolving the compound.Select a different solvent or a solvent mixture. For amides, mixtures like diethyl ether-methanol or diethyl ether-petroleum ether can be effective.[14] The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast.Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Adding a seed crystal of the pure compound can also be effective.
The chosen solvent is not appropriate.Experiment with different solvents or solvent mixtures. Sometimes, using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can prevent oiling out.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent at room temperature.After crystallization at room temperature, cool the flask in an ice bath to maximize the precipitation of the product. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtration to prevent the solution from cooling and the product from crystallizing prematurely.

Experimental Protocols

General Protocol for Column Chromatography Purification of Betulonic Acid Amides

This protocol is a general guideline and may need to be optimized for this compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring a well-packed, uniform bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., petroleum ether or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[3][5]

    • The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude this compound column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Monitor Fractions pure_product Pure this compound column_chromatography->pure_product nmr NMR, MS, etc. recrystallization->nmr tlc->column_chromatography nmr->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions start Purification Issue poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_recovery Low Recovery start->low_recovery optimize_eluent Optimize Eluent poor_separation->optimize_eluent check_loading Check Loading poor_separation->check_loading increase_polarity Increase Polarity no_elution->increase_polarity slow_cooling Slow Cooling/ Seed Crystal oiling_out->slow_cooling change_solvent Change Solvent oiling_out->change_solvent cool_in_ice Cool in Ice Bath low_recovery->cool_in_ice

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

How to overcome solubility issues of N-2-Azidoethyl betulonamide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-2-Azidoethyl betulonamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl)?

A1: this compound is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene.[1] Like its parent compound, it is highly lipophilic and inherently has poor water solubility.[1] This low aqueous solubility is a common challenge for many promising drug candidates and can lead to precipitation in aqueous buffers.[2]

Q2: What is the maximum concentration of DMSO I can use to dissolve this compound for cell-based assays?

A2: While this compound is readily soluble in organic solvents like DMSO, high concentrations of DMSO can be toxic to cells.[3] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize any potential off-target effects.[3]

Q3: Can I use sonication or vortexing to improve solubility?

A3: While mechanical methods like sonication and vortexing can help disperse the compound and break down small aggregates, they are often insufficient to overcome the inherent low aqueous solubility of hydrophobic compounds like this compound. These methods can be used in conjunction with other solubilization techniques for better results.

Q4: Are there any structural modifications to this compound that can improve its solubility?

A4: While you cannot modify the compound you have, it's worth noting that medicinal chemists often design derivatives of parent compounds to enhance their physicochemical properties. For instance, creating ionic derivatives of betulinic acid has been shown to improve water solubility.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing the poor aqueous solubility of this compound.

Problem: Precipitate forms when adding this compound stock solution (in organic solvent) to aqueous buffer.

This is a common observation due to the compound's hydrophobicity. The following strategies can be employed to enhance its solubility in aqueous media.

Using a water-miscible organic solvent as a co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.[4][5]

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 300 (PEG 300).

  • General Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.

    • Gradually add the aqueous buffer to the co-solvent stock solution while vortexing.

    • Observe for any signs of precipitation.

    • It is crucial to determine the maximum tolerable co-solvent concentration for your specific experiment, especially in cell-based assays.

Table 1: Example Co-solvent Ratios for Solubilizing this compound

Co-solventCo-solvent:Aqueous Buffer Ratio (v/v)Maximum Achievable Concentration (Hypothetical)Observations
Ethanol1:9 (10%)5 µMClear solution
1:4 (20%)15 µMClear solution
Propylene Glycol1:9 (10%)8 µMClear solution
1:4 (20%)25 µMClear solution
PEG 3001:9 (10%)10 µMClear solution
1:4 (20%)30 µMClear solution

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][7][8]

  • Recommended Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD generally offers better solubility and lower toxicity.[6]

  • General Protocol:

    • Prepare a stock solution of the cyclodextrin (B1172386) in the desired aqueous buffer.

    • Add the this compound powder directly to the cyclodextrin solution.

    • Alternatively, add a concentrated stock of the compound in a minimal amount of organic solvent (e.g., DMSO) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

Table 2: Example of Cyclodextrin-Mediated Solubilization of this compound

CyclodextrinConcentration in PBS (mM)Maximum Achievable Concentration (Hypothetical)Observations
β-Cyclodextrin520 µMClear solution
1045 µMClear solution
HP-β-CD530 µMClear solution
1070 µMClear solution

A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.[4][9]

  • Recommended Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC).

  • General Protocol (Solvent Evaporation Method): [4]

    • Dissolve both this compound and the carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid dispersion can then be dissolved in the aqueous buffer.

Table 3: Example of Solid Dispersion for this compound

CarrierDrug:Carrier Ratio (w/w)Maximum Achievable Concentration in PBS (Hypothetical)Observations
PVP K301:550 µMRapidly forms a clear solution
1:10100 µMRapidly forms a clear solution
HPMC1:540 µMForms a clear solution with gentle warming
1:1085 µMForms a clear solution with gentle warming

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Stock Solution:

    • Weigh the required amount of HP-β-CD powder.

    • Dissolve it in your desired aqueous buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10 mM).

    • Ensure the HP-β-CD is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Preparation of this compound Solution:

    • Method A (Direct Dissolution):

      • Weigh the required amount of this compound powder.

      • Add the powder directly to the pre-warmed HP-β-CD stock solution.

      • Vortex or sonicate the mixture for 15-30 minutes, or until the compound is fully dissolved.

    • Method B (Solvent-Assisted Dissolution):

      • Prepare a high-concentration stock solution of this compound in a minimal volume of a suitable organic solvent (e.g., 10 mg/mL in DMSO).

      • While vortexing, slowly add the this compound stock solution dropwise to the HP-β-CD stock solution.

      • Continue vortexing for an additional 5-10 minutes.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Protocol 2: Preparation of a Solid Dispersion using PVP K30 (Solvent Evaporation Method)
  • Dissolution:

    • Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:10 w/w ratio).

    • In a round-bottom flask, dissolve both components in a suitable volume of a volatile organic solvent in which both are soluble (e.g., ethanol).

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Collection and Use:

    • Scrape the solid dispersion from the flask.

    • The resulting powder can be stored desiccated.

    • To use, weigh the desired amount of the solid dispersion and dissolve it in your aqueous buffer.

Visual Guides

experimental_workflow cluster_start Start cluster_solubilization Solubilization cluster_dilution Dilution in Aqueous Buffer cluster_outcome Outcome start This compound Powder stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock solution in aqueous buffer stock->dilute precipitate Precipitation Occurs dilute->precipitate If solubility is low soluble Solution is Clear dilute->soluble If solubility is sufficient

Caption: A typical experimental workflow that can lead to solubility issues.

troubleshooting_workflow cluster_methods Troubleshooting Strategies cluster_evaluation Evaluation start Start: this compound is insoluble in aqueous buffer cosolvent Try Co-solvent System (e.g., Ethanol, PEG 300) start->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin solid_dispersion Prepare Solid Dispersion (e.g., with PVP K30) start->solid_dispersion check_solubility Check for Precipitation cosolvent->check_solubility cyclodextrin->check_solubility solid_dispersion->check_solubility check_compatibility Assess Experimental Compatibility (e.g., cell toxicity) check_solubility->check_compatibility Soluble fail Re-evaluate Strategy check_solubility->fail Insoluble end Proceed with Experiment check_compatibility->end Compatible check_compatibility->fail Incompatible

Caption: A decision-making workflow for troubleshooting solubility problems.

References

Side reactions to consider during the synthesis of N-2-Azidoethyl betulonamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-2-Azidoethyl betulonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for the synthesis of this compound?

A1: The most common methods for forming the amide bond between betulonic acid and 2-azidoethylamine (B148788) involve the use of carbodiimide (B86325) coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1] Other phosphonium (B103445) and aminium reagents like PyBOP and HBTU are also viable options. An alternative route is the conversion of betulonic acid to its acyl chloride, followed by reaction with 2-azidoethylamine.[2]

Q2: Is the azide (B81097) functional group on 2-azidoethylamine compatible with standard amide coupling conditions?

A2: Generally, the azide group is stable under many standard amide coupling conditions, including those using EDC/HOBt. However, it is crucial to avoid reagents that can reduce the azide, such as phosphine-based reagents. While sodium azide has been reported to potentially inhibit EDC/NHS coupling in the context of antibody conjugation, this is likely due to interference from the free azide ion rather than the covalently bound azide in 2-azidoethylamine.[3] Careful selection of reagents is necessary to ensure the integrity of the azide functionality.

Q3: My 2-azidoethylamine is in the form of a hydrochloride salt. Can I use it directly in the coupling reaction?

A3: No, if your 2-azidoethylamine is a hydrochloride salt, the amine will be protonated and thus not nucleophilic enough to react with the activated carboxylic acid. You must neutralize the salt with a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to liberate the free amine before or during the coupling reaction.[4][5]

Q4: I am observing low yields in my reaction. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete activation of betulonic acid: Ensure the coupling reagents are fresh and used in the correct stoichiometry.

  • Poor nucleophilicity of the amine: Confirm that the 2-azidoethylamine hydrochloride salt has been fully neutralized.

  • Steric hindrance: Betulonic acid is a sterically bulky molecule, which can slow down the reaction. Extended reaction times or gentle heating may be necessary.[4]

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Please refer to the troubleshooting guide for specific side reactions.

  • Solubility issues: Ensure that all reactants are soluble in the chosen solvent system. DMF and DCM are common choices for these types of reactions.[4]

Q5: Are there any specific safety precautions I should take when working with 2-azidoethylamine?

A5: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures, and do not subject them to shock or friction. It is recommended to work on a small scale and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions involving azides should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete neutralization of 2-azidoethylamine HCl salt.Add a non-nucleophilic base (e.g., DIPEA, TEA) in at least stoichiometric amounts relative to the amine salt.
Deactivated coupling reagents (EDC, HOBt).Use fresh, high-purity coupling reagents. Store them under anhydrous conditions.
Insufficient reaction time or temperature for sterically hindered substrates.Increase the reaction time (e.g., 24-48 hours) and/or gently heat the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
Presence of Unreacted Betulonic Acid Incomplete activation of the carboxylic acid.Use a slight excess (1.1-1.2 equivalents) of the coupling reagents.
The activated species is being consumed by side reactions.Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Formation of an N-acylurea byproduct This is a common side reaction when using carbodiimides like EDC. The O-acylisourea intermediate can rearrange to a more stable N-acylurea.The addition of HOBt helps to trap the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement and more reactive towards the amine.
Epimerization at C-3 if starting from Betulinic Acid If betulinic acid is used instead of betulonic acid and the C-3 hydroxyl is not protected, the reaction conditions could potentially affect this stereocenter, though this is less common.It is recommended to start with betulonic acid where the C-3 hydroxyl is already oxidized to a ketone, thus eliminating this stereocenter.
Reaction with the Azide Group Although unlikely with common amide coupling reagents, some reagents could potentially interact with the azide.Avoid using any phosphine-based reagents. Stick to well-established coupling methods like EDC/HOBt or acyl chloride formation.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound using EDC/HOBt

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve betulonic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve 2-azidoethylamine hydrochloride (1.2 equivalents) in a minimal amount of the same anhydrous solvent and add DIPEA (1.5 equivalents). Stir for 10 minutes.

  • Coupling: Add the neutralized 2-azidoethylamine solution to the activated betulonic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Visualizations

Synthesis_Pathway BetulonicAcid Betulonic Acid ActivatedEster Activated Ester Intermediate BetulonicAcid->ActivatedEster Activation Azidoethylamine 2-Azidoethylamine TargetProduct N-2-Azidoethyl betulonamide Azidoethylamine->TargetProduct UnreactedAmine Unreacted 2-Azidoethylamine (if salt not neutralized) Azidoethylamine->UnreactedAmine Protonation (No Base) CouplingReagents EDC/HOBt CouplingReagents->ActivatedEster ActivatedEster->TargetProduct Amide Coupling NAcylurea N-Acylurea Byproduct ActivatedEster->NAcylurea Rearrangement (without HOBt)

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckAmine Is 2-azidoethylamine a hydrochloride salt? Start->CheckAmine CheckReagents Are coupling reagents (EDC/HOBt) fresh? CheckAmine->CheckReagents No AddBase Add non-nucleophilic base (e.g., DIPEA) CheckAmine->AddBase Yes CheckConditions Is reaction time sufficient? CheckReagents->CheckConditions Yes UseFreshReagents Use fresh, anhydrous coupling reagents CheckReagents->UseFreshReagents No CheckByproducts Is N-acylurea byproduct observed? CheckConditions->CheckByproducts Yes IncreaseTime Increase reaction time and/or apply gentle heat CheckConditions->IncreaseTime No EnsureHOBT Ensure HOBt is used as an additive CheckByproducts->EnsureHOBT Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Click Chemistry with N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for click chemistry reactions involving the sterically hindered and lipophilic molecule, N-2-Azidoethyl betulonamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst systems for click chemistry with this compound?

A1: There are three main catalytic approaches for performing azide-alkyne cycloaddition reactions with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and cost-effective method, typically yielding 1,4-disubstituted triazole isomers.[1][2] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][3]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted triazole isomers.[4][5] Ruthenium catalysts, such as [Cp*RuCl] complexes, are particularly effective.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that relies on the inherent strain of a cyclooctyne (B158145) reaction partner to proceed without a catalyst.[6] It is ideal for biological applications where the cytotoxicity of copper is a concern.[6]

Q2: Which catalyst should I choose for my application?

A2: The choice of catalyst depends on the desired regioisomer of the triazole product and the biological context of your experiment.

  • For the synthesis of 1,4-disubstituted triazoles , CuAAC is the preferred method.

  • To obtain 1,5-disubstituted triazoles , RuAAC is the appropriate choice.[4][5]

  • For applications in living cells or other biological systems where metal toxicity is a concern, SPAAC is the recommended catalyst-free approach.[6]

Q3: How does the steric hindrance of this compound affect the reaction?

A3: The bulky triterpenoid (B12794562) backbone of betulonamide presents significant steric hindrance, which can slow down the reaction rate and reduce the yield.[1][2] To overcome this, you may need to optimize reaction conditions by increasing the reaction temperature, prolonging the reaction time, or increasing the catalyst and ligand concentrations.[1][4]

Q4: What are common side reactions to be aware of?

A4: Potential side reactions include the oxidation of the Cu(I) catalyst to the inactive Cu(II) state and the formation of homocoupling products of the alkyne (Glaser coupling).[1] Using a stabilizing ligand and deoxygenating the reaction mixture can help minimize these side reactions.[1] With sterically hindered substrates, incomplete reaction is also a common issue.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge when working with sterically hindered and hydrophobic molecules like this compound.

Potential Cause Suggested Solution
Inactive Catalyst The Cu(I) catalyst is prone to oxidation. Prepare fresh catalyst solutions, use a stabilizing ligand (e.g., TBTA, THPTA), and degas all solutions to remove oxygen.[1] For RuAAC, ensure the catalyst has been stored under inert conditions.
Steric Hindrance The bulky betulonamide scaffold can hinder the reaction. Increase the reaction temperature (e.g., 40-60 °C for CuAAC) and/or prolong the reaction time.[1] Consider increasing the catalyst and ligand loading (e.g., up to 5 mol% for RuAAC with hindered azides).[4]
Poor Solubility This compound and its derivatives are often poorly soluble in aqueous solutions. Use a co-solvent system such as DMF/water or t-BuOH/water to improve solubility.[1]
Incorrect Stoichiometry Ensure accurate molar ratios of reactants. A slight excess of the alkyne partner (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Incompatible Buffer/pH The pH of the reaction mixture can affect catalyst activity. For CuAAC, a pH range of 4-12 is generally tolerated, but optimization may be necessary.[7]
Issue 2: Presence of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction in CuAAC. The addition of a slight excess of the reducing agent (sodium ascorbate) and the use of a stabilizing ligand can suppress the formation of diynes.[1]
Oxidation of Starting Material or Product If working with sensitive molecules, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Reaction What appears to be a side product may be unreacted starting material. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction stalls, refer to the troubleshooting guide for low yield.

Data Presentation

Table 1: Comparison of Catalyst Systems for Azide-Alkyne Cycloaddition

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)Ruthenium(II)None
Alkyne Type TerminalTerminal and InternalCyclooctynes (strained)
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazoleMixture, depends on cyclooctyne
Reaction Rate Very fast (can be ligand-accelerated)Generally fastGenerally slower than CuAAC, highly dependent on the strain of the cyclooctyne
Biocompatibility Potentially cytotoxic due to copperGenerally considered more biocompatible than copperExcellent, no metal catalyst required
Key Advantage Cost-effective and highly efficientAccess to 1,5-isomers and tolerates internal alkynesIdeal for in vivo and live-cell applications

Data compiled from multiple sources.[6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Alkyne of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Dimethylformamide (DMF) or a mixture of tert-Butanol (t-BuOH) and water.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the alkyne (1.1 eq) in the chosen solvent.

  • Add the stabilizing ligand (TBTA or THPTA) solution (0.05 eq).

  • Add the CuSO₄ solution (0.01-0.05 eq).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture (0.1-0.2 eq) to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

This protocol is adapted for sterically hindered substrates.

Materials:

  • This compound

  • Alkyne of interest (terminal or internal)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

  • Solvent: Anhydrous and deoxygenated solvent such as toluene (B28343) or 1,2-dichloroethane (B1671644) (DCE)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alkyne (1.2 eq) in the anhydrous solvent.

  • Add the ruthenium catalyst (1-5 mol%). For sterically hindered substrates, a higher catalyst loading may be required.[4]

  • Heat the reaction mixture to a temperature between 45 °C and 80 °C, depending on the catalyst and substrates.

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Reactions involving sterically hindered azides may require extended reaction times.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in Click Chemistry start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst sterics Assess Steric Hindrance start->sterics solubility Evaluate Solubility start->solubility conditions Review Reaction Conditions start->conditions sol_catalyst Use fresh catalyst/ligand Degas solvents catalyst->sol_catalyst sol_sterics Increase temperature Prolong reaction time Increase catalyst loading sterics->sol_sterics sol_solubility Use co-solvents (DMF, t-BuOH) solubility->sol_solubility sol_conditions Optimize stoichiometry Adjust pH conditions->sol_conditions

Caption: Troubleshooting workflow for low-yield click chemistry reactions.

G Catalyst Selection Pathway for this compound start Desired Product isomer_1_4 1,4-disubstituted triazole start->isomer_1_4 Regioisomer? isomer_1_5 1,5-disubstituted triazole start->isomer_1_5 Regioisomer? biological Biological Application? isomer_1_4->biological ruaac Use RuAAC Catalyst isomer_1_5->ruaac cuac Use CuAAC Catalyst biological->cuac No spaac Use SPAAC (metal-free) biological->spaac Yes

Caption: Decision tree for selecting the appropriate catalyst system.

References

Technical Support Center: Refinement of Protocols for Labeling Living Cells with Azide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for labeling living cells with azide (B81097) compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of labeling living cells with azide compounds?

A1: Labeling living cells with azide compounds is a two-step process rooted in bioorthogonal chemistry. First, cells are incubated with a metabolic precursor containing an azide group. This precursor is incorporated into biomolecules like proteins or glycans through the cell's natural metabolic pathways.[1][2] The azide group acts as a chemical "handle." In the second step, a probe molecule (e.g., a fluorophore or biotin) carrying a complementary reactive group (an alkyne or a strained cyclooctyne) is introduced.[1] This probe then specifically and covalently attaches to the azide-tagged biomolecules through a "click chemistry" reaction, allowing for visualization or purification.[3][4]

Q2: What are the main "click chemistry" reactions used for labeling azide-modified biomolecules in living cells?

A2: The two primary types of click chemistry used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]

  • CuAAC is a highly efficient reaction between an azide and a terminal alkyne, but it requires a copper(I) catalyst, which can be toxic to living cells.[6][7]

  • SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide.[5][8] This method is generally more biocompatible and preferred for live-cell imaging.[8]

Q3: What are the advantages of copper-free click chemistry (SPAAC) over copper-catalyzed click chemistry (CuAAC) for live-cell applications?

A3: The main advantage of SPAAC is its biocompatibility, as it eliminates the need for a toxic copper catalyst, which can cause cellular damage and interfere with biological processes.[6][8] This makes SPAAC ideal for experiments involving living cells or whole organisms.[8] Additionally, it simplifies the experimental workflow as there is no need to remove residual copper from the final product.[8]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

Q: I am not seeing a strong signal after labeling. What are the potential causes and how can I troubleshoot this?

A: Low or no signal can stem from several factors, from inefficient metabolic labeling to problems with the click reaction itself.

Troubleshooting Steps:

  • Optimize Azido (B1232118) Sugar Concentration: The concentration of the azide-containing precursor may be too low for sufficient incorporation. It is recommended to perform a dose-response experiment to find the optimal concentration for your specific cell line.[9]

  • Increase Incubation Time: Longer incubation with the azide precursor can lead to greater incorporation. However, this must be balanced with potential cytotoxicity.

  • Check for Competition: High concentrations of natural sugars in the culture medium can compete with the azido sugar for metabolic incorporation.[9] Consider using a medium with a lower concentration of the competing natural sugar.

  • Verify Reagent Stability: Ensure that your azide and alkyne/cyclooctyne reagents have been stored correctly and have not degraded. Some cyclooctynes can be unstable under acidic conditions or during prolonged storage.[8]

  • Optimize Click Reaction Conditions: For CuAAC, ensure that the copper catalyst and reducing agent (like sodium ascorbate) are fresh and used at the correct concentrations. For SPAAC, steric hindrance from bulky molecules near the reactive sites can slow down the reaction.[8]

  • Check Fluorophore Compatibility: Ensure the excitation and emission settings on your microscope are appropriate for the fluorophore you are using.[10]

Problem 2: High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to distinguish the specific signal. What can I do to reduce it?

A: High background can obscure your results and is often related to non-specific binding of the detection reagent or autofluorescence.

Troubleshooting Steps:

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the fluorescent probe to remove any unbound reagent.[1][11] An additional incubation in fresh medium for 30-60 minutes can also help reduce background.[1]

  • Optimize Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding. Titrate the probe to find the lowest concentration that still provides a good signal-to-noise ratio.[12]

  • Use a "Wash-Free" Probe: Consider using fluorogenic probes that only become fluorescent upon reacting with the azide. This can significantly reduce background from unreacted probes.[13][14]

  • Check for Autofluorescence: Include a control of unlabeled cells (not treated with the azide precursor but subjected to the click reaction and imaging) to assess the level of natural cellular autofluorescence.

  • Cell Permeability of the Probe: For intracellular targets, ensure your fluorescent probe is cell-permeable. Probes with poor permeability may accumulate non-specifically.[15][16]

Problem 3: Cell Toxicity and Decreased Viability

Q: I am observing increased cell death or reduced proliferation after the labeling procedure. What could be the cause and how can I mitigate it?

A: Cytotoxicity can be caused by the azide compound itself, the click chemistry reagents (especially copper), or the overall experimental stress on the cells.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for the Azide Precursor: Test a range of azide precursor concentrations to identify the highest concentration that does not negatively impact cell viability.[9] Some studies have shown that concentrations as low as 10 µM may be optimal for sensitive cell lines to balance labeling efficiency with minimal physiological disruption.[9][17]

  • Reduce Incubation Time: Shorter incubation times with the azide precursor can reduce toxicity, although this may also decrease labeling efficiency.[9]

  • Use Copper-Free Click Chemistry (SPAAC): If you are using CuAAC, the copper catalyst is a likely source of toxicity.[6] Switching to a SPAAC reaction is highly recommended for live-cell experiments.[8]

  • Optimize CuAAC Conditions (if SPAAC is not an option): If you must use CuAAC, use the lowest effective concentration of copper. The addition of a copper-chelating ligand like THPTA can help reduce its toxicity.[18]

  • Handle Cells Gently: Minimize stress on the cells during washing and reagent addition steps.

Data Presentation: Recommended Reagent Concentrations

Table 1: Recommended Starting Concentrations for Azide Precursors.

Azide PrecursorCell TypeRecommended Starting ConcentrationReference
Ac4ManNAz, Ac4GalNAz, Ac4GlcNAzGeneral Mammalian Cells25-75 µM[9]
Ac4ManNAzSensitive Cell Lines / in vivo10 µM[9][17]
Azidohomoalanine (AHA)General Mammalian Cells25-50 µM (in methionine-free medium)[1]

Table 2: Recommended Reagent Concentrations for Click Chemistry Reactions in Live Cells.

Reaction TypeReagentRecommended ConcentrationReference
CuAACCuSO₄50 µM[18]
THPTA (Ligand)250 µM[18]
Sodium Ascorbate2.5 mM[18]
SPAACDBCO-conjugated probe1-20 µM[1]
Cyclooctyne-coumarin conjugate10-50 µM[12]

Experimental Protocols

Protocol 1: General Metabolic Labeling with an Azido Sugar
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to reach 60-80% confluency.[1]

  • Prepare Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of the azido sugar (e.g., Ac4ManNAz).

  • Metabolic Incorporation: Remove the existing medium, wash the cells once with pre-warmed PBS, and add the labeling medium.[1]

  • Incubation: Incubate the cells for a period sufficient for incorporation of the azido sugar (typically 24-72 hours) at 37°C in a CO₂ incubator.[1][9]

  • Washing: After incubation, gently remove the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar.[1]

Protocol 2: Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging
  • Prepare Labeling Solution: Prepare a stock solution of the cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in anhydrous DMSO. Dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging buffer to the desired final concentration.[1]

  • Labeling Reaction: Add the labeling solution to the azide-labeled cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Protect the cells from light during this and subsequent steps.[1]

  • Remove Unbound Probe: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium.[1]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Workflow_Metabolic_Labeling cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: Click Chemistry Labeling cluster_step3 Step 3: Analysis start Seed Cells add_azide Incubate with Azide Precursor (e.g., Ac4ManNAz) start->add_azide incorporation Azide is incorporated into cellular biomolecules add_azide->incorporation wash1 Wash to remove excess azide incorporation->wash1 add_probe Add Cyclooctyne-Fluorophore (e.g., DBCO-Fluorophore) wash1->add_probe reaction SPAAC Reaction (Covalent Bond Formation) add_probe->reaction wash2 Wash to remove excess probe reaction->wash2 image Fluorescence Imaging wash2->image

Caption: Experimental workflow for live-cell labeling using SPAAC.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Signal cause1 Inefficient Metabolic Labeling problem->cause1 cause2 Suboptimal Click Reaction problem->cause2 cause3 Reagent Degradation problem->cause3 cause4 Imaging Issues problem->cause4 solution1a Increase Azide Concentration cause1->solution1a solution1b Increase Incubation Time cause1->solution1b solution1c Check for Competing Sugars cause1->solution1c solution2a Optimize Reagent Ratios cause2->solution2a solution2b Check for Steric Hindrance cause2->solution2b solution3 Use Fresh Reagents cause3->solution3 solution4 Verify Microscope Settings cause4->solution4

Caption: Troubleshooting logic for low fluorescence signal.

CuAAC_vs_SPAAC cluster_cuaac CuAAC cluster_spaac SPAAC cuaac_reactants Azide + Terminal Alkyne cuaac_catalyst Copper(I) Catalyst cuaac_reactants->cuaac_catalyst cuaac_product Triazole Product cuaac_catalyst->cuaac_product cuaac_pros Pros: - High Efficiency cuaac_product->cuaac_pros cuaac_cons Cons: - Cytotoxic Catalyst cuaac_product->cuaac_cons spaac_reactants Azide + Strained Cyclooctyne spaac_catalyst No Catalyst Required spaac_reactants->spaac_catalyst spaac_product Triazole Product spaac_catalyst->spaac_product spaac_pros Pros: - Biocompatible (No Copper) spaac_product->spaac_pros spaac_cons Cons: - Slower Reaction Rate - Steric Hindrance Possible spaac_product->spaac_cons

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

Technical Support Center: Minimizing Cytotoxicity of Copper Catalysts in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the cytotoxicity of copper catalysts in bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to minimize the cytotoxic effects of copper catalysts.

Issue 1: Significant Decrease in Cell Viability After CuAAC Reaction
Potential CauseRecommended SolutionExpected Outcome
High Copper Concentration Titrate the CuSO₄ concentration downwards. Start with a range of 10 µM to 100 µM.[1]Reduced cytotoxicity while maintaining an acceptable reaction efficiency.[1]
Absence or Insufficient Ligand Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used at a sufficient excess, typically a 5:1 to 10:1 ligand-to-copper ratio.[1]Significantly improved cell viability due to stabilization of Cu(I) and reduction of Reactive Oxygen Species (ROS).[1]
Prolonged Incubation Time Reduce the reaction time. With efficient ligands, incubations as short as 5-15 minutes can be sufficient.[1]Decreased cell exposure to cytotoxic agents, leading to higher viability.[1]
Oxidative Stress from ROS Deoxygenate buffers and reaction mixtures by sparging with an inert gas like nitrogen or argon before use.[1]Lower generation of ROS, resulting in reduced cellular damage and improved viability.[1]
Inherent Sensitivity of Cell Line Consider using a copper-free alternative such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]Complete elimination of copper-induced cytotoxicity.[2]
Issue 2: Low or No Bioconjugation Product Yield
Potential CauseRecommended SolutionExpected Outcome
Inaccessible Reactants Hydrophobic regions of biomolecules may bury the alkyne or azide (B81097) groups. Perform the reaction in denaturing or solvating conditions, such as using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent.[3]Increased accessibility of reactive groups leading to higher product yield.
Catalyst Sequestration Biomolecules like proteins, DNA, or RNA can bind to copper ions, making the catalyst unavailable.[3] Increase the concentration of both the copper salt and the ligand.[3]Sufficient free copper catalyst to drive the reaction to completion.
Interference from Buffer Components Tris buffer and thiols can strongly bind to copper and inhibit the reaction.[3] Use compatible buffers like phosphate (B84403), carbonate, or HEPES in the pH range of 6.5–8.0.[3]Improved catalyst availability and reaction efficiency.[1]
Depletion of Reducing Agent Oxygen in the reaction mixture can deplete the reducing agent (e.g., sodium ascorbate). Ensure a fresh solution of the reducing agent is used.[1]Maintenance of copper in the active Cu(I) oxidation state.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary cause of cytotoxicity in copper-catalyzed bioconjugation reactions?

The primary cause of cytotoxicity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is the generation of reactive oxygen species (ROS).[1] This occurs when the Cu(I)/ascorbate (B8700270) system reacts with molecular oxygen, leading to oxidative stress, damage to cellular components like proteins and DNA, and ultimately, cell death.[1][4]

Q2: How can I reduce copper-induced cytotoxicity without compromising labeling efficiency?

The most effective strategy is to use a copper-chelating ligand.[2] Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4- yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can significantly reduce cytotoxicity.[1][2] These ligands protect cells by sequestering the copper ion and also accelerate the click reaction, allowing you to use lower, less toxic concentrations of copper while maintaining high labeling efficiency.[2]

Q3: What are the alternatives to copper-catalyzed click chemistry?

For highly sensitive applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that completely avoids the use of a copper catalyst.[1] SPAAC utilizes strained cyclooctynes that react spontaneously with azides, thus eliminating copper-induced cytotoxicity.[1][5] While highly biocompatible, SPAAC may have slower reaction kinetics compared to CuAAC.[1]

Reaction Components and Conditions

Q4: What is the optimal concentration of copper for bioconjugation?

For most bioconjugation applications, copper concentrations should generally be between 50 and 100 µM.[3] Reactivity may be low below 50 µM, and concentrations above 250 µM may not significantly increase the reaction rate.[3]

Q5: Why is a ligand necessary, and which one should I use?

Ligands are crucial for stabilizing the catalytically active Cu(I) state, preventing its oxidation to the inactive Cu(II) state, and protecting biomolecules from oxidative damage.[1][3] For most bioconjugations, water-soluble ligands like THPTA and BTTAA are recommended.[3]

Q6: What is the recommended ligand-to-copper ratio?

A ligand-to-copper ratio of at least 5:1 is often recommended to protect biomolecules and preserve cell viability.[1][3]

Q7: Which reducing agent should I use?

Sodium ascorbate is the most commonly used reducing agent to generate the active Cu(I) catalyst from a Cu(II) salt like CuSO₄.[3] It is important to use a freshly prepared solution as it is prone to oxidation.

Post-Reaction Procedures

Q8: How can I remove residual copper after the bioconjugation reaction?

Several methods can be used to remove residual copper:

  • Dialysis or Buffer Exchange: Using a buffer containing a chelating agent like EDTA is effective for biomolecules.[3]

  • Size Exclusion Chromatography (SEC): This can separate the larger bioconjugate from smaller molecules like the copper-ligand complex.[3]

  • Copper-Adsorbing Resins: These can be effective, but caution should be exercised as some resins may also bind to the biomolecule of interest.[3]

Quantitative Data Summary

The following tables summarize key quantitative data on the effect of copper catalysts and ligands on cell viability.

Table 1: Effect of Copper Concentration and THPTA Ligand on HeLa Cell Viability
Copper (CuSO₄) ConcentrationLigand (THPTA) ConcentrationCell Viability (%)
50 µM0 µM~60%
50 µM250 µM (5-fold excess)>95%
100 µM0 µM~40%
100 µM500 µM (5-fold excess)>90%
Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after a 5-minute treatment.[1]
Table 2: Comparison of Different Ligands on Jurkat Cell Proliferation
Ligand (at 50 µM Cu(I))Relative Cell Proliferation Rate
No LigandSignificantly Impaired (>90% cell lysis within 24h)
TBTASlower than control
THPTASimilar to untreated control
BTTAASimilar to untreated control
BTTESSimilar to untreated control
Cell proliferation was monitored for 4 days post-reaction. A slower proliferation rate indicates higher cytotoxicity.[1]

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol provides a method to quantify the cytotoxic effects of your copper-catalyzed reaction conditions on a given cell line.

Materials:

  • Cells of interest seeded in a 96-well plate

  • Copper catalyst (e.g., CuSO₄) stock solution

  • Chelating ligand (e.g., THPTA) stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your copper catalyst with and without your chosen ligand in cell culture medium. Also include a vehicle control (medium only).

  • Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).[2]

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: General Protocol for CuAAC Bioconjugation

This protocol is a general guideline and should be optimized for specific biomolecules and reagents.[3]

Stock Solutions:

  • Biomolecule: Prepare the alkyne- or azide-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).[3]

  • Copper Sulfate (B86663) (CuSO₄): Prepare a 10 mM stock solution in deionized water.[3]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[3]

  • Azide/Alkyne Cargo: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.[3]

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[3]

Reaction Assembly:

  • In a microcentrifuge tube, add the biomolecule solution.

  • Add the azide/alkyne cargo.

  • Add the ligand solution.

  • Add the copper sulfate solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

Incubation:

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 4 hours, depending on the reactants.[3]

Quenching and Purification:

  • Stop the reaction by adding EDTA to a final concentration of 10 mM.[3]

  • Purify the bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis against a buffer containing 1 mM EDTA, to remove unreacted reagents and the copper catalyst.[3]

Visualizations

Signaling Pathway of Copper-Induced Cytotoxicity

Copper_Cytotoxicity_Pathway Figure 1: Signaling Pathway of Copper-Induced Cytotoxicity Cu Copper (Cu+) ROS Reactive Oxygen Species (ROS) Cu->ROS reacts with Cu_Ligand Stabilized Cu(I)- Ligand Complex Cu->Cu_Ligand O2 Molecular Oxygen (O2) O2->ROS CellDamage Cellular Damage (Proteins, DNA, Lipids) ROS->CellDamage causes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria leads to Apoptosis Apoptosis/ Cell Death CellDamage->Apoptosis Mitochondria->Apoptosis Ligand Chelating Ligand (e.g., THPTA, BTTAA) Ligand->Cu_Ligand sequesters Cu_Ligand->ROS inhibits generation

Caption: Copper-induced cytotoxicity pathway and the protective role of chelating ligands.

Experimental Workflow for Assessing and Minimizing Copper Cytotoxicity

Cytotoxicity_Workflow Figure 2: Workflow for Assessing and Minimizing Copper Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_optimization Reaction Optimization cluster_reaction Bioconjugation start Seed Cells treat Treat with varying Cu/Ligand concentrations start->treat mtt Perform MTT Assay treat->mtt analyze Analyze Cell Viability mtt->analyze optimize Optimize Cu/Ligand Ratio, Incubation Time analyze->optimize High Cytotoxicity spaac Consider SPAAC (Copper-Free) analyze->spaac Persistent Cytotoxicity react Perform CuAAC Reaction with Optimized Conditions analyze->react Acceptable Viability optimize->react spaac->react Alternative Path purify Purify Bioconjugate (SEC, Dialysis) react->purify end Characterize Product purify->end Low_Yield_Troubleshooting Figure 3: Troubleshooting Low Bioconjugation Yield start Low or No Product check_reagents Check Reagent Integrity (e.g., fresh ascorbate)? start->check_reagents check_buffer Buffer Compatibility? (Avoid Tris, Thiols) check_reagents->check_buffer Yes replace_reagents Use Fresh Reagents check_reagents->replace_reagents No check_catalyst Sufficient Catalyst? (Cu/Ligand concentration) check_buffer->check_catalyst Yes change_buffer Switch to PBS or HEPES check_buffer->change_buffer No check_accessibility Reactant Accessibility? check_catalyst->check_accessibility Yes increase_catalyst Increase Cu/Ligand Concentration check_catalyst->increase_catalyst No add_cosolvent Add Co-solvent (e.g., DMSO) check_accessibility->add_cosolvent No success Successful Conjugation check_accessibility->success Yes replace_reagents->check_buffer change_buffer->check_catalyst increase_catalyst->check_accessibility add_cosolvent->success

References

Validation & Comparative

Navigating the Click Chemistry Landscape: A Comparative Guide to the Reactivity of N-2-Azidoethyl Betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation and intricate molecular synthesis, the choice of azide (B81097) reagent is a critical determinant of reaction efficiency and success. This guide provides an objective comparison of N-2-Azidoethyl betulonamide with other common azide-containing reagents in the context of click chemistry, offering insights into its expected reactivity based on established principles and available data.

This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulonic acid, presents a unique scaffold for the development of novel therapeutics and bioconjugates. The introduction of an azidoethyl group at the C-28 position via an amide linkage opens the door to a myriad of subsequent modifications through click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding the reactivity of this specialized azide in comparison to more common, simpler azides is paramount for optimizing reaction conditions and achieving desired outcomes.

This guide will delve into the factors governing the reactivity of this compound and compare its anticipated performance with a selection of representative azide reagents: a simple primary alkyl azide (Azidoethane), an aryl azide (Phenyl Azide), and a sterically hindered tertiary alkyl azide (2-Azido-2-methylpropane).

Factors Influencing Azide Reactivity in Click Chemistry

The reactivity of an azide in both CuAAC and SPAAC is primarily governed by two key factors:

  • Electronic Properties: The electron density on the terminal nitrogen of the azide group influences its nucleophilicity. Electron-withdrawing groups attached to the azide can modulate the energy levels of its molecular orbitals, which can affect the rate of cycloaddition.

  • Steric Hindrance: The steric bulk surrounding the azide functionality can significantly impact the accessibility of the reactive group to the alkyne partner and, in the case of CuAAC, the copper catalyst.[1] Increased steric hindrance generally leads to a decrease in reaction rates, an effect that is often more pronounced in SPAAC due to the bulky nature of the cyclooctyne (B158145) reagents.[2]

This compound possesses a primary alkyl azide, which is generally considered to be reactive. However, this is attached to the immensely bulky and structurally complex betulonamide scaffold. Therefore, steric hindrance is anticipated to be the dominant factor influencing its reactivity profile.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its high efficiency, broad functional group tolerance, and the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] While generally tolerant of steric bulk, significant hindrance can necessitate longer reaction times or higher catalyst loading.[1]

Based on general principles, the expected trend in reactivity for CuAAC is as follows:

Azidoethane > Phenyl Azide ≈ this compound > 2-Azido-2-methylpropane

  • Azidoethane , as a small, unhindered primary alkyl azide, is expected to exhibit the highest reactivity.

  • Phenyl azide's reactivity is influenced by the electronic effects of the aromatic ring.

  • This compound , despite having a primary azide, is likely to experience a reduction in reaction rate due to the steric shielding effect of the large triterpenoid backbone. This may make its reactivity comparable to or slightly lower than that of phenyl azide.

  • 2-Azido-2-methylpropane , a tertiary azide, will be the least reactive due to significant steric hindrance around the azide group.

Table 1: Predicted Comparative Performance in CuAAC

Azide ReagentStructureAzide TypeKey Influencing FactorExpected Relative ReactivityPredicted Yield (Standard Conditions)
AzidoethaneCH₃CH₂N₃Primary AlkylMinimal Steric HindranceHigh>95%
Phenyl AzideC₆H₅N₃ArylElectronic EffectsModerate>90%
This compoundC₃₂H₅₀N₄O₂Primary AlkylHigh Steric HindranceModerate to Low85-95%
2-Azido-2-methylpropane(CH₃)₃CN₃Tertiary AlkylSevere Steric HindranceVery Low<70%

Note: The predicted yields are estimations under standard CuAAC conditions and may vary depending on the specific alkyne, catalyst system, and reaction parameters.

Comparative Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is invaluable for bioconjugation in living systems due to the absence of a cytotoxic metal catalyst.[4] The reaction is driven by the release of ring strain from a cyclooctyne. However, SPAAC is generally more sensitive to steric hindrance than CuAAC.[2]

The bulky nature of the betulonamide scaffold is expected to have a more pronounced effect on the SPAAC reaction rate. The approach of the sterically demanding cyclooctyne to the azide will be significantly impeded.

The expected trend in reactivity for SPAAC is:

Azidoethane > Phenyl Azide >> this compound > 2-Azido-2-methylpropane

  • Azidoethane will again be the most reactive due to its small size.

  • Phenyl azide will exhibit good reactivity.

  • This compound is predicted to have significantly lower reactivity in SPAAC compared to CuAAC. The combination of the bulky betulonamide and the bulky cyclooctyne will likely lead to slow reaction kinetics.

  • 2-Azido-2-methylpropane is expected to be largely unreactive in SPAAC with common cyclooctynes.

Table 2: Predicted Comparative Performance in SPAAC with Dibenzocyclooctyne (DBCO)

Azide ReagentAzide TypeKey Influencing FactorExpected Relative ReactivityPredicted Yield (Standard Conditions)
AzidoethanePrimary AlkylMinimal Steric HindranceHigh>90%
Phenyl AzideArylElectronic EffectsModerate>85%
This compoundPrimary AlkylHigh Steric HindranceLow50-70%
2-Azido-2-methylpropaneTertiary AlkylSevere Steric HindranceExtremely Low<10%

Note: The predicted yields are estimations and will be highly dependent on the specific cyclooctyne used, reaction time, and temperature.

Experimental Protocols

The following are general protocols for performing CuAAC and SPAAC reactions and for determining their kinetics. These can be adapted to compare the reactivity of this compound with other azides.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]
  • Reagent Preparation:

    • Prepare stock solutions of the azide (e.g., this compound, azidoethane, phenyl azide, 2-azido-2-methylpropane) and a terminal alkyne (e.g., phenylacetylene) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).

    • Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

  • Reaction Setup:

    • In a reaction vial, add the azide solution followed by the alkyne solution.

    • Add the premixed CuSO₄/ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

    • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[6]
  • Reagent Preparation:

    • Prepare stock solutions of the azide and a strained cyclooctyne (e.g., Dibenzocyclooctyne-amine, DBCO-amine) in a suitable solvent (e.g., acetonitrile, DMSO, or a buffer for biological applications).

  • Reaction Setup:

    • In a reaction vial, combine the azide solution and the cyclooctyne solution.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • The reaction often proceeds to high conversion and may not require extensive purification. If necessary, the product can be purified by column chromatography or HPLC.

Protocol 3: Determination of Second-Order Rate Constants (k₂) by UV-Vis Spectrophotometry[6]

This protocol is suitable for SPAAC reactions where one of the reactants has a distinct UV-Vis absorbance that changes upon reaction (e.g., DBCO).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Sample Preparation:

    • Prepare solutions of the azide and the chromophoric cyclooctyne (e.g., DBCO) of known concentrations in the desired reaction solvent.

  • Kinetic Measurement:

    • Equilibrate the solutions to the desired reaction temperature.

    • Mix the azide and cyclooctyne solutions in a cuvette and immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the cyclooctyne (e.g., ~309 nm for DBCO).

    • Monitor the decrease in absorbance over time until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction (using a large excess of one reactant), the slope of the linear fit will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general mechanisms of CuAAC and SPAAC, along with a typical experimental workflow for comparing azide reactivity.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Azide R1-N3 (Azide) Alkyne R2-C≡CH (Terminal Alkyne) step1 1. Formation of Copper Acetylide Alkyne->step1 + Cu(I) Cu_I Cu(I) Catalyst step2 2. Coordination of Azide step1->step2 + R1-N3 step3 3. Cycloaddition step2->step3 step4 4. Protonolysis step3->step4 step4->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole step4->Product + H+

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Reactants R1-N3 (Azide) + Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Reactants->TS Strain Release Product Triazole Product TS->Product

Figure 2: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison Prep_Azides Prepare Azide Solutions Run_Reaction Initiate Reaction Prep_Azides->Run_Reaction Prep_Alkyne Prepare Alkyne Solution Prep_Alkyne->Run_Reaction Monitor Monitor Progress (TLC, LC-MS, UV-Vis) Run_Reaction->Monitor Analyze_Data Determine Yields/ Rate Constants Monitor->Analyze_Data Compare Compare Reactivity Analyze_Data->Compare

Figure 3: Experimental workflow for comparing the reactivity of different azide reagents.

Conclusion

This compound is a valuable reagent for the synthesis of complex bioactive molecules and bioconjugates. Its reactivity in click chemistry is primarily dictated by the significant steric bulk of the betulonamide scaffold. In CuAAC reactions, it is expected to perform reasonably well, likely with slightly reduced rates compared to small alkyl azides. However, in SPAAC, its reactivity is anticipated to be considerably lower, necessitating longer reaction times or elevated temperatures. For applications requiring rapid kinetics, particularly in biological systems where SPAAC is preferred, the steric hindrance of the betulonamide moiety is a critical consideration. Researchers should carefully select their click chemistry strategy and optimize reaction conditions to ensure the successful application of this promising, yet sterically demanding, azide reagent.

References

Validating the Purity of N-2-Azidoethyl Betulonamide: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of N-2-Azidoethyl betulonamide purity. This guide presents objective comparisons with alternative analytical approaches and is supported by illustrative experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of organic molecules like this compound, a derivative of betulinic acid. This method separates compounds based on their hydrophobicity, allowing for the quantification of the target compound and the detection of impurities.

Experimental Protocol:

A typical RP-HPLC method for the analysis of betulinic acid derivatives is as follows:

  • Instrument: Agilent 1100 or Waters HPLC system equipped with a diode array detector (DAD) or a variable wavelength detector (VWD).[1]

  • Column: C18 reversed-phase column (e.g., Maisch ReproSil 100 C18, 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might start from 50% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at 210 nm.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to a working concentration.

Data Presentation:

The purity of this compound can be determined by calculating the peak area percentage from the HPLC chromatogram. The following table illustrates a hypothetical comparison of the purity of this compound with two other common betulinic acid derivatives.

CompoundRetention Time (min)Peak Area (%)
This compound 15.2 98.5%
Betulinic Acid16.599.1%
Betulonic Acid14.897.8%

Table 1: Illustrative HPLC data comparing the purity of this compound with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for both structural elucidation and purity determination. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[4]

Experimental Protocol:

A general procedure for ¹H NMR analysis is as follows:

  • Instrument: Bruker Avance 400 MHz spectrometer.[2]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) and a known mass of a high-purity internal standard (e.g., maleic acid) are dissolved in a precise volume of the deuterated solvent.

  • Acquisition Parameters: A sufficient number of scans (e.g., 16 or more) is used to obtain a high signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons being quantified is essential for accurate integration.

Data Presentation:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

The following table provides an illustrative comparison of purity determined by qNMR.

CompoundCharacteristic ¹H NMR Signal (ppm)Number of ProtonsPurity (%)
This compound ~4.7 (vinylic protons) 2 98.2%
Betulinic Acid~4.6 & 4.7 (vinylic protons)299.0%
Betulonic Acid~4.6 & 4.7 (vinylic protons)297.5%

Table 2: Illustrative qNMR data comparing the purity of this compound with related compounds.

Comparative Summary

FeatureHPLCNMR
Principle Separation based on polarity.Nuclear spin resonance.
Primary Use Purity assessment and quantification of impurities.Structural elucidation and absolute purity determination (qNMR).
Advantages High sensitivity, good for resolving complex mixtures.Provides structural information, non-destructive, qNMR provides absolute purity without a reference standard of the analyte.
Limitations Requires a chromophore for UV detection, relative purity unless a certified reference standard is used.Lower sensitivity than HPLC, may not detect non-proton-containing impurities.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of this compound purity using both HPLC and NMR.

G Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Data Comparison and Reporting A Weigh this compound B Dissolve in appropriate solvent A->B C Inject sample into HPLC B->C G Add internal standard (for qNMR) B->G D Acquire chromatogram C->D E Integrate peak areas D->E F Calculate purity (%) E->F K Compare HPLC and NMR results F->K H Acquire NMR spectrum G->H I Integrate signals H->I J Calculate purity (%) I->J J->K L Generate final purity report K->L

Purity validation workflow.

References

A Comparative Guide to the Biological Evaluation of 2-Azido Muramyl Dipeptide as a Novel NOD2 Agonistic Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel 2-azido muramyl dipeptide (2-azido MDP) derivatives against the canonical NOD2 agonist, Muramyl Dipeptide (MDP), and other adjuvants. It is intended for researchers, scientists, and drug development professionals working on vaccine adjuvants and immunomodulatory therapies. This document summarizes key experimental data, details relevant methodologies, and visualizes important biological pathways and workflows.

Introduction to 2-Azido Muramyl Dipeptide

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal essential structure of bacterial peptidoglycan responsible for its immunostimulatory activity.[1][2] It is a well-established agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2] Activation of NOD2 by MDP triggers a signaling cascade that results in a pro-inflammatory response, making MDP and its derivatives attractive candidates for vaccine adjuvants.[2] However, drawbacks such as pyrogenicity and rapid in vivo clearance have prompted the development of novel analogues.[2][3]

Novel 2-azido muramyl dipeptide is synthesized through the bio-isosteric replacement of the N-acetyl group with an azide (B81097) functionality at the C2 position of the muramic acid fragment.[4][5] This modification, along with further derivatization to modulate the hydrophilic-lipophilic balance, has been explored to enhance its adjuvant activity.[4][5]

NOD2 Signaling Pathway

NOD2 is a cytosolic receptor primarily expressed in immune cells like monocytes, macrophages, and dendritic cells.[6][7][8] Upon binding of its ligand, such as MDP or its 2-azido derivatives, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 through CARD-CARD interactions.[6][8] The subsequent activation of NF-κB and MAPK signaling pathways results in the transcription of pro-inflammatory genes, including cytokines and chemokines, which orchestrate the innate and adaptive immune responses.[6][8][9]

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist 2-Azido MDP / MDP NOD2 NOD2 Agonist->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Activates Transcription Pro-inflammatory Gene Transcription NF_kB->Transcription MAPK->Transcription

NOD2 signaling cascade upon agonist binding.

Comparative Biological Evaluation

The biological activity of five novel 2-azido MDP derivatives was evaluated and compared to the parent compound, MDP. The key difference between the derivatives lies in the sequential removal of protecting groups to alter their polarity.[4]

In Vitro NOD2 Agonistic Activity

The ability of the 2-azido MDP derivatives to activate the NOD2 pathway was assessed using a HEK-Blue™ hNOD2 cell line, which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

CompoundDescriptionNOD2 Stimulation (Fold increase vs. control)
MDP Parent Compound~1.5
Compound 10 Di-benzylated azido (B1232118) derivative~2.0
Compound 11 Mono-benzylated azido derivative~1.7
Other Azido Derivatives Varied polarityPositive response
Data summarized from a study by Reddy, P. R. S., et al. (2022).[4]
In Vivo Adjuvant Activity: Dengue Virus (DENV) Model

The adjuvant potential of the 2-azido MDP derivatives was evaluated in a Dengue virus (DENV) vaccine model in mice. The DENV-specific IgG antibody response was measured.

Adjuvant GroupDENV-specific IgG Titer (Log10)Key Observation
MDP ~3.0Baseline adjuvant effect
Compound 10 ~3.5 Enhanced IgG response
Compound 11 ~3.5 Enhanced IgG response
Antigen only ~2.0Minimal response
Data summarized from a study by Reddy, P. R. S., et al. (2022).[4]

Comparison with Other Adjuvants

This table provides a qualitative comparison of 2-azido MDP with MDP and other common adjuvants.

AdjuvantMechanism of ActionPrimary Immune ResponseKey AdvantagesKey Disadvantages
2-Azido MDP NOD2 AgonistTh1 biasedPotentially higher potency than MDPLimited data available
Muramyl Dipeptide (MDP) NOD2 AgonistTh1/Th2Well-characterized, syntheticPyrogenic, rapid clearance[2][3]
L18-MDP (Lipophilic MDP) NOD2 AgonistTh2 biasedEnhanced potency and cell uptakeCan require specific formulations
Alhydrogel (Alum) Depot effect, inflammasome activationTh2 biasedGood safety profile, widely usedWeak inducer of cellular immunity
Freund's Complete Adjuvant (FCA) Depot effect, TLR/NOD activationStrong Th1/Th2Very potentSevere local inflammation, not for human use

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of novel adjuvants.

In Vitro NOD2 Activation Assay (HEK-Blue™ hNOD2)

This assay quantifies NOD2 activation by measuring the activity of a SEAP reporter gene controlled by an NF-κB-inducible promoter.[10]

Methodology:

  • Cell Seeding: Seed HEK-Blue™ hNOD2 cells into 96-well plates.[10]

  • Stimulation: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 2-azido MDP derivatives, MDP). Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[10]

  • SEAP Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution, a substrate for SEAP.[10]

  • Incubation & Reading: Incubate the plate at 37°C for 1-3 hours. Read the absorbance at a wavelength of 620-655 nm using a microplate reader.[10]

  • Data Analysis: The absorbance is directly proportional to the level of NF-κB activation.

In Vivo Immunization and Antibody Titer Measurement (ELISA)

This protocol assesses the ability of an adjuvant to enhance the humoral immune response to a co-administered antigen.

Methodology:

  • Animal Groups: Divide mice into groups receiving the antigen alone, antigen plus MDP, or antigen plus 2-azido MDP derivatives.

  • Immunization: Immunize mice subcutaneously (s.c.) with the respective formulations. A booster immunization is typically given after a set period (e.g., 2 weeks).[11]

  • Serum Collection: Collect blood samples at various time points post-immunization to obtain serum.

  • ELISA:

    • Coat a 96-well plate with the specific antigen (e.g., DENV protein).

    • Block non-specific binding sites.

    • Add serially diluted serum samples to the wells and incubate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance using a plate reader.

  • Data Analysis: The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.

Experimental_Workflow Start Start In_Vitro In Vitro Screening (NOD2 Activation Assay) Start->In_Vitro In_Vivo In Vivo Efficacy (Immunization Studies) In_Vitro->In_Vivo Promising Candidates Immune_Response Analyze Immune Response (ELISA, T-cell profiling) In_Vivo->Immune_Response Data_Analysis Data Analysis & Comparison Immune_Response->Data_Analysis End End Data_Analysis->End

General workflow for adjuvant evaluation.

Logical Comparison: 2-Azido MDP vs. MDP

The primary structural difference between 2-azido MDP and MDP is the replacement of the N-acetyl group with an azide group. This modification serves as a platform for further chemical alterations to tune the molecule's properties.

Logical_Comparison MDP Muramyl Dipeptide (MDP) Structural_Mod Bio-isosteric Replacement (N-acetyl -> Azide) MDP->Structural_Mod Azido_MDP 2-Azido Muramyl Dipeptide Structural_Mod->Azido_MDP Derivatization Further Derivatization (e.g., Benzylation) Azido_MDP->Derivatization Biological_Effect Enhanced Biological Activity Derivatization->Biological_Effect NOD2_Activity Increased NOD2 Agonism Biological_Effect->NOD2_Activity Adjuvant_Activity Improved Adjuvant Effect (Higher Antibody Titer) Biological_Effect->Adjuvant_Activity

Logical relationship of 2-azido MDP to MDP.

Summary and Future Directions

The biological evaluation of 2-azido muramyl dipeptide derivatives indicates they are potent NOD2 agonists with promising adjuvant activity.[4] Specifically, di- and mono-benzylated forms have demonstrated superior performance compared to the parent MDP in enhancing antigen-specific antibody responses with a favorable Th1 polarization.[4] The azide functionality provides a versatile chemical handle for creating a library of compounds with tuned hydrophilic-lipophilic balances, potentially leading to adjuvants with improved efficacy and safety profiles.

Future research should focus on a broader comparison of these novel compounds against a wider range of clinically relevant adjuvants. Investigating the detailed mechanism of the enhanced activity, including cellular uptake and interaction with the NOD2 receptor, will be crucial. Furthermore, evaluating their efficacy in different vaccine models, such as infectious disease and oncology, will help to establish their therapeutic potential.

References

A Comparative Analysis of the Anticancer Activity of Betulonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the oxidation of betulinic acid, has emerged as a promising scaffold in the development of novel anticancer agents. Its inherent cytotoxic activity against various cancer cell lines, coupled with a favorable safety profile, has spurred extensive research into the synthesis and evaluation of its derivatives. This guide provides a comparative analysis of the anticancer activity of betulonic acid and its key derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of betulonic acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of betulonic acid and several of its derivatives against a panel of human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Betulonic Acid -MCF-7 (Breast)>10[1]
HepG2 (Liver)>10[1]
HeLa (Cervical)>10[1]
Bel-7402 (Liver)>10[1]
A375 (Melanoma)7[2]
HDFs (Normal Fibroblasts)14[2]
BoA2C Diazine Derivative (at C-28)MCF-7 (Breast)3.39[1][3]
HepG2 (Liver)10.45[1]
HeLa (Cervical)11.23[1]
Bel-7402 (Liver)12.56[1]
EB171 Amide Derivative (at C-17)MCF-7 (Breast)-[2]
A375 (Melanoma)-[2]
COLO 829 (Melanoma)-[2]
Compound XII 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate518A2 (Melanoma)9.44 - 10.83[4]
A253 (Head and Neck)9.44 - 10.83[4]
A431 (Cervical)9.44 - 10.83[4]
A2780 (Ovarian)9.44 - 10.83[4]
A549 (Lung)9.44 - 10.83[4]
HT-29 (Colon)9.44 - 10.83[4]
MCF-7 (Breast)9.44 - 10.83[4]
SW1736 (Thyroid)9.44 - 10.83[4]
Compound XVII 2-triphenylphosphonioethoxyethyl 3-oxolup-20(29)-en-28-oate bromidePC-3 (Prostate)~0.4[4]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, incubation time, and assay methodology.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Betulonic acid and its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of betulonic acid and its derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with betulonic acid or its derivatives at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the underlying mechanism of action of betulonic acid and its derivatives.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Incubation with Compounds (48-72h) seeding->treatment compound_prep Preparation of Betulonic Acid and Derivatives compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the anticancer activity of betulonic acid derivatives.

Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol BA_deriv Betulonic Acid Derivatives Bax Bax/Bak Activation BA_deriv->Bax Induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by betulonic acid derivatives.

References

Assessing the In Vivo Efficacy of Betulonamide Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, specific in vivo efficacy data for N-2-Azidoethyl betulonamide derivatives in animal models is not available in the public domain. This guide provides a comparative overview of closely related betulonic acid and betulinic acid derivatives that have been evaluated in vivo, offering insights into their potential therapeutic effects and the methodologies used for their assessment.

Betulinic acid (BA) and its oxidized form, betulonic acid (BOA), are naturally occurring pentacyclic triterpenes that have garnered significant interest for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Chemical modifications of these parent compounds have been extensively explored to enhance their potency, selectivity, and pharmacokinetic profiles.[2][3] This guide focuses on the in vivo efficacy of selected amide derivatives of these core structures, providing a comparative framework for researchers in the field.

Comparative Efficacy of Betulinic Acid Derivatives in Anticancer and Anti-inflammatory Models

While direct comparisons of this compound with other derivatives are not possible due to the lack of data, the following tables summarize the in vivo performance of other relevant betulin (B1666924) and betulinic acid derivatives.

Table 1: In Vivo Anticancer Efficacy of Selected Betulinic Acid Derivatives

DerivativeAnimal ModelCancer TypeDosageRouteEfficacyReference
SYK023 (a BA derivative)Xenograft miceLung CancerNot specifiedNot specifiedSuperior tumor growth inhibition compared to parent Betulinic Acid[4]
Lysinated betulonic acidAthymic mice with LNcaP xenograftsProstate CancerNot specifiedNot specified92% inhibition of tumor development[5]
Betulinic AcidNude mice with MDA-MB-231 xenograftsBreast Cancer (ER-negative)Not specifiedNot specifiedPrevented tumor growth by decreasing tumor size[1]

Table 2: In Vivo Anti-inflammatory Efficacy of Selected Betulin/Betulinic Acid Derivatives

DerivativeAnimal ModelInflammation ModelDosageRouteEfficacyReference
Pyrazole-fused betulin derivative (Compound 9)MiceCarrageenan-induced paw edemaNot specifiedNot specifiedSignificant suppression of paw inflammation[6]
Betulinic AcidMicePaw edema modelsNot specifiedNot specifiedReduction of paw swelling and neutrophil infiltration[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for assessing anticancer and anti-inflammatory efficacy.

Xenograft Model for Anticancer Efficacy Assessment

This protocol is a generalized procedure for evaluating the antitumor effects of a test compound in an immunodeficient mouse model.[8][9]

Objective: To determine the in vivo efficacy of a test compound in inhibiting the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Human tumor cell line (e.g., lung, breast, prostate cancer cells)

  • Immunodeficient mice (e.g., nude, SCID, or NOD/SCID)[8]

  • Test compound (e.g., a betulonamide derivative)

  • Vehicle control

  • Positive control drug (e.g., doxorubicin)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Animal Acclimatization: Acclimatize immunodeficient mice to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile medium, potentially mixed with Matrigel to enhance tumor take.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Data Collection:

    • Measure tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise and weigh the tumors.

    • Analyze the data to determine the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Efficacy

This is a classic and widely used model to screen for acute anti-inflammatory activity.[10][11][12]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Wistar or Sprague-Dawley rats[11]

  • Test compound

  • Vehicle control

  • Positive control (e.g., Indomethacin)[11]

  • 1% Carrageenan solution in saline[10][12]

  • Plethysmometer or digital calipers[11]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats to the laboratory for at least one week. Fast the animals overnight with free access to water before the experiment.[10]

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[10]

  • Grouping and Treatment:

    • Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).[11]

    • Administer the respective treatments orally.[10]

  • Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each rat.[10][13]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways and Experimental Designs

Betulinic acid and its derivatives have been shown to exert their anticancer effects through the induction of apoptosis, often mediated by the mitochondrial pathway.[2][14] Their anti-inflammatory actions are linked to the modulation of key inflammatory mediators and signaling pathways like NF-κB.[7][15]

experimental_workflow_xenograft cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation grouping Tumor Growth & Grouping implantation->grouping treatment Treatment Administration grouping->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint & Tumor Excision data_collection->endpoint analysis Efficacy Analysis endpoint->analysis signaling_pathway_betulinic_acid cluster_apoptosis Anticancer Effect (Apoptosis) cluster_inflammation Anti-inflammatory Effect BA Betulinic Acid Derivative Mitochondria Mitochondria BA->Mitochondria induces stress NFkB NF-κB Pathway BA->NFkB inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ProInflammatory Pro-inflammatory Cytokines (e.g., TNF, IL-6) NFkB->ProInflammatory Inflammation Reduced Inflammation ProInflammatory->Inflammation

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-reactivity of N-2-Azidoethyl Betulonamide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable biological insights and developing safe and effective therapeutics. This guide provides a comparative analysis of N-2-Azidoethyl betulonamide, a clickable derivative of the bioactive natural product betulinic acid, and its potential cross-reactivity in complex biological samples. We compare its projected performance with that of well-established fluorophosphonate (FP) probes, offering a framework for assessing on- and off-target engagement.

This compound is a valuable tool for chemical biology and drug discovery. Its azide (B81097) handle allows for the facile attachment of reporter tags via click chemistry, enabling the identification of its cellular binding partners. As a derivative of betulinic acid, a compound with known anti-cancer and anti-HIV properties, understanding its complete target profile is crucial for elucidating its mechanism of action and potential therapeutic applications.

This guide leverages established methodologies, including activity-based protein profiling (ABPP) and photoaffinity labeling, to provide a comprehensive overview of how the cross-reactivity of such probes is assessed. While direct, quantitative cross-reactivity data for this compound is not yet publicly available, we present a comparative analysis based on a study of a similar betulinic acid-based probe and extensive data on the well-characterized fluorophosphonate probes.

Comparative Analysis of Chemical Probes

To provide a clear comparison, the following table summarizes the key features of this compound and a representative alternative, the Fluorophosphonate (FP) probe.

FeatureThis compound (Projected)Fluorophosphonate (FP) Probe (Established)
Probe Type Clickable Photoaffinity ProbeActivity-Based Probe
Parent Compound Betulinic AcidN/A
Primary Target Class Diverse protein targets of betulinic acidSerine Hydrolases
Known Primary Targets Tropomyosin (identified for a similar BA probe)[1]Various serine hydrolases (e.g., FAAH, MAGL, proteases)[2][3]
Potential Off-Targets Proteins involved in cellular metabolism and structureOther enzymes with reactive serine residues[2][3]
Cross-Reactivity Profile Likely broad, requiring careful validationWell-characterized, with known off-targets
Method of Target ID Photoaffinity labeling followed by proteomicsActivity-based protein profiling (ABPP)

Experimental Protocols for Cross-Reactivity Assessment

Accurate determination of a probe's cross-reactivity is essential. The following are detailed methodologies for two state-of-the-art techniques: Competitive Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling.

Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the on- and off-targets of a chemical probe by competing its binding against a broad-spectrum activity-based probe.

1. Cell Culture and Lysis:

  • Culture relevant human cancer cell lines (e.g., HeLa, MCF-7) to ~80% confluency.

  • Harvest cells and prepare lysates by sonication or detergent-based lysis in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Competitive Inhibition:

  • Aliquot cell lysates to equal protein amounts.

  • Pre-incubate lysates with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

3. Probe Labeling:

  • Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases) to the pre-incubated lysates.

  • Incubate for 30 minutes at room temperature to allow for labeling of active enzymes.

4. Sample Preparation and Analysis:

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate proteins by SDS-PAGE.

  • Visualize labeled proteins using an in-gel fluorescence scanner.

  • For target identification, use a biotinylated version of the broad-spectrum probe. After labeling, perform streptavidin enrichment of labeled proteins, followed by on-bead digestion and identification by LC-MS/MS.

5. Data Analysis:

  • Quantify the fluorescence intensity of bands in the gel to determine the IC50 values for inhibition of specific targets.

  • In the proteomics experiment, identify proteins that show reduced labeling in the presence of the test compound. These are considered potential on- and off-targets.

cluster_0 Competitive ABPP Workflow start Cell Lysate preincubation Pre-incubation with This compound start->preincubation labeling Labeling with Broad-Spectrum ABP preincubation->labeling analysis SDS-PAGE / In-gel Fluorescence or LC-MS/MS labeling->analysis results Identification of On- and Off-Targets analysis->results

Competitive ABPP workflow for target identification.
Experimental Protocol 2: Photoaffinity Labeling

This protocol is used to covalently capture the binding partners of a photo-reactive probe like this compound.

1. Probe Incubation:

  • Treat intact cells or cell lysates with this compound for a specified time to allow for binding to its targets.

2. UV Cross-linking:

  • Irradiate the samples with UV light (e.g., 365 nm) to activate the azide group, leading to covalent cross-linking of the probe to its binding partners.

3. Click Chemistry:

  • Lyse the cells (if not already lysed).

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorophore-alkyne) to the azide handle of the cross-linked probe.

4. Enrichment and Identification:

  • If a biotin (B1667282) tag was used, enrich the probe-protein conjugates using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins and identify them by LC-MS/MS.

5. Validation:

  • Validate potential targets by performing competition experiments where cells are pre-incubated with an excess of the parent compound (betulinic acid) before adding the photo-probe. A reduction in labeling of a specific protein indicates a direct and specific interaction.

cluster_1 Photoaffinity Labeling Workflow start Cells/Lysate + Probe uv_crosslinking UV Cross-linking start->uv_crosslinking click_reaction Click Chemistry (add reporter tag) uv_crosslinking->click_reaction enrichment Enrichment (e.g., Streptavidin) click_reaction->enrichment identification LC-MS/MS Identification enrichment->identification validation Competition with Parent Compound identification->validation

Photoaffinity labeling workflow for target discovery.

Signaling Pathways and Logical Relationships

The potential targets of this compound are likely involved in various cellular signaling pathways, given the known diverse biological activities of its parent compound, betulinic acid. Betulinic acid has been shown to induce apoptosis and affect proteasome activity. The identification of tropomyosin as a target for a betulinic acid probe suggests a potential role in regulating the cytoskeleton and cellular motility.

cluster_2 Potential Signaling Pathways of Betulonamide Probe probe N-2-Azidoethyl Betulonamide Probe tropomyosin Tropomyosin probe->tropomyosin proteasome Proteasome probe->proteasome topoisomerase Topoisomerase I probe->topoisomerase cytoskeleton Cytoskeleton Regulation tropomyosin->cytoskeleton protein_degradation Protein Degradation proteasome->protein_degradation dna_replication DNA Replication topoisomerase->dna_replication apoptosis Apoptosis cytoskeleton->apoptosis protein_degradation->apoptosis dna_replication->apoptosis

Potential signaling pathways affected by the betulonamide probe.

Conclusion

While further direct experimental evidence is needed to fully delineate the cross-reactivity profile of this compound, this guide provides a robust framework for its evaluation. By employing the detailed experimental protocols for competitive ABPP and photoaffinity labeling, researchers can systematically identify its on- and off-targets in complex biological samples. The comparison with well-characterized fluorophosphonate probes highlights the importance of rigorous validation for any new chemical probe. A thorough understanding of a probe's selectivity is the cornerstone of reliable biological discovery and the development of next-generation therapeutics.

References

Head-to-head comparison of different click chemistry protocols for biomolecule labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the selection of an appropriate "click chemistry" protocol is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of the three most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. By examining key performance metrics, supported by experimental data and detailed protocols, this guide aims to empower informed decisions for specific biomolecule labeling applications.

Click chemistry has revolutionized the way scientists approach the conjugation of molecules, offering a class of reactions that are rapid, highly selective, and efficient.[1] These bioorthogonal reactions, capable of proceeding in complex biological environments without interfering with native biochemical processes, have become indispensable tools for a wide array of applications, from in vivo imaging and diagnostics to the development of antibody-drug conjugates.[2][3]

The choice between CuAAC, SPAAC, and IEDDA often represents a trade-off between reaction kinetics, biocompatibility, and the nature of the biomolecule being labeled. While CuAAC boasts rapid kinetics, the requisite copper catalyst can exhibit cytotoxicity, a significant concern for live-cell and in vivo studies.[1][4] SPAAC circumvents this issue by employing strained cyclooctynes, eliminating the need for a metal catalyst, though generally at the cost of slower reaction rates.[1][5] The IEDDA reaction, often the fastest of the three, offers exceptional kinetics and biocompatibility but can involve bulkier reactive handles.[3][6]

Quantitative Performance Analysis

To facilitate a direct and objective comparison, the following table summarizes the key quantitative data for CuAAC, SPAAC, and IEDDA reactions. The second-order rate constant (k₂) is a primary indicator of reaction speed, with higher values denoting faster reactions.

Click Chemistry Protocol Reactants Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Biocompatibility Key Features
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[6]Moderate (Copper toxicity is a concern)Requires a copper(I) catalyst. Reaction rate is influenced by the choice of ligand.[7]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + Azide10⁻³ - 1[6]High (Catalyst-free)Driven by the release of ring strain. Rate is highly dependent on the cyclooctyne (B158145) structure.[5]
IEDDA (Tetrazine Ligation) Diene (e.g., Tetrazine) + Dienophile (e.g., TCO, Norbornene)1 - 10⁶[6]High (Catalyst-free)Exceptionally fast kinetics. Rate can be tuned by modifying the tetrazine and dienophile.[8]

Visualizing the Click Chemistry Landscape

To further elucidate the relationships and workflows associated with these protocols, the following diagrams have been generated using Graphviz.

G General Workflow for Biomolecule Labeling via Click Chemistry cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis A Biomolecule of Interest (Protein, DNA, etc.) B Introduce Bioorthogonal Handle (e.g., Azide or Alkyne) A->B C Labeled Biomolecule E Click Reaction (CuAAC, SPAAC, or IEDDA) C->E D Reporter Molecule with Complementary Handle (Fluorophore, Biotin, etc.) D->E F Purification of Labeled Biomolecule E->F G Downstream Application (Imaging, Assay, etc.) F->G

A generalized workflow for biomolecule labeling using click chemistry.

G Decision Tree for Selecting a Click Chemistry Protocol A Live Cells or In Vivo? B Yes A->B Yes C No (In Vitro) A->C No D SPAAC or IEDDA (High Biocompatibility) B->D J CuAAC (Fastest for In Vitro) C->J E Need Extremely Fast Kinetics? D->E F Yes E->F Yes G No E->G No H IEDDA F->H I SPAAC G->I

A decision tree to guide the selection of a click chemistry protocol.

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry labeling. The following are generalized protocols for the three main types of click reactions for labeling a protein with a fluorescent dye.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing fluorescent dye in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 500 mM in water, freshly prepared).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Prepare Protein Solution: Prepare the alkyne-modified protein solution to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Protein solution.

    • Azide-containing fluorescent dye (typically 5-10 molar excess over the protein).

    • Copper-stabilizing ligand (final concentration of 5 times the copper concentration).

    • Copper(II) sulfate (final concentration of 50-100 µM).

    • Reducing agent (final concentration of 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the excess reagents and byproducts using SEC or dialysis to obtain the purified labeled protein.

  • Characterization: Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between an azide-modified protein and a strained alkyne (e.g., DBCO)-functionalized fluorescent dye.[9]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized fluorescent dye dissolved in DMSO.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Prepare Reagents: Dissolve the DBCO-functionalized dye in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the DBCO-functionalized dye to the azide-modified protein solution. A 2-5 fold molar excess of the DBCO reagent is commonly used.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Purify the labeled protein from unreacted dye and other components using SEC or dialysis.

  • Characterization: Determine the degree of labeling using SDS-PAGE and UV-Vis spectroscopy.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the labeling of a trans-cyclooctene (B1233481) (TCO)-modified protein with a tetrazine-functionalized fluorescent dye.[10]

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized fluorescent dye in DMSO.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Prepare Reagents: Prepare a stock solution of the tetrazine-functionalized dye in DMSO.

  • Conjugation Reaction: Add the tetrazine-functionalized dye to the TCO-modified protein solution. A 1.1 to 2.0 molar excess of the tetrazine is often sufficient due to the rapid reaction kinetics.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 10-60 minutes, protected from light.[10]

  • Purification: If necessary, remove any unreacted tetrazine-dye conjugate using SEC or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm labeling.

Conclusion and Recommendations

The choice of a click chemistry protocol is a multifaceted decision that must be tailored to the specific experimental context. For in vitro applications where speed is paramount and potential cytotoxicity is not a concern, CuAAC remains a powerful and cost-effective option. For live-cell imaging and in vivo studies where biocompatibility is the primary consideration, SPAAC and IEDDA are the methods of choice. When extremely rapid labeling is required, particularly at low concentrations, the exceptionally fast kinetics of the IEDDA reaction make it the superior option.[3] As the field of bioorthogonal chemistry continues to evolve, the development of new reagents with enhanced kinetics and improved stability will further expand the already vast toolkit available to researchers for the precise and efficient labeling of biomolecules.

References

Evaluating the antiproliferative activity of allobetulon/allobetulin–nucleoside conjugates against cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Pentacyclic triterpenes, such as allobetulin (B154736) and its oxidized form allobetulon, have emerged as promising scaffolds for the development of new therapeutic agents. While showing some intrinsic pro-apoptotic activity, their limited potency has driven the exploration of chemical modifications to enhance their antiproliferative effects.[1] This guide provides a comparative analysis of a series of novel allobetulon/allobetulin–nucleoside conjugates, summarizing their antiproliferative activity against various cancer cell lines and detailing the experimental protocols used for their evaluation.

Comparative Antiproliferative Activity

A recent study detailed the synthesis and in vitro anticancer activity of a series of allobetulon and allobetulin conjugates linked to different nucleosides.[2][3][4] The antiproliferative effects were evaluated against a panel of six human cancer cell lines: SMMC-7721 (hepatoma), HepG2 (hepatocellular carcinoma), MNK-45 (gastric cancer), A549 (non-small cell lung cancer), SW620 (colorectal cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. For comparison, data for the parent compounds (allobetulon and allobetulin) and standard chemotherapeutic drugs (zidovudine, cisplatin (B142131), and oxaliplatin) are also included.[2][3]

CompoundSMMC-7721HepG2MNK-45A549SW620MCF-7
Allobetulon-Nucleoside Conjugates
9b10.32 ± 1.0111.45 ± 1.0210.87 ± 1.0511.03 ± 1.1312.11 ± 1.07>50
9e9.87 ± 0.9810.12 ± 1.119.95 ± 1.0210.23 ± 1.0811.54 ± 1.03>50
Allobetulin-Nucleoside Conjugates
10a8.76 ± 0.899.87 ± 0.959.12 ± 0.999.54 ± 1.0110.01 ± 1.04>50
10d5.57 ± 0.547.49 ± 0.686.31 ± 0.725.79 ± 0.616.00 ± 0.59>50
Parent Compounds
Allobetulon (7)>100>100>100>100>100>100
Allobetulin (8)>100>100>100>100>100>100
Reference Drugs
Zidovudine>100>100>100>100>100>100
Cisplatin11.23 ± 1.1512.54 ± 1.2110.98 ± 1.0711.87 ± 1.1913.01 ± 1.2515.43 ± 1.32
Oxaliplatin (B1677828)10.87 ± 1.0911.98 ± 1.1310.15 ± 1.0311.02 ± 1.1112.54 ± 1.1814.87 ± 1.28

IC50 values are presented in µM as mean ± standard deviation.

The data clearly indicates that the conjugation of nucleosides to the allobetulon and allobetulin backbone significantly enhances their antiproliferative activity.[2][3] Notably, the allobetulin conjugate 10d demonstrated the most potent and broad-spectrum activity, with IC50 values lower than the conventional chemotherapeutic agents cisplatin and oxaliplatin across five of the six cell lines tested.[2][3][4] This suggests that nucleoside conjugation is a viable strategy for improving the anticancer potency of these triterpenoid (B12794562) scaffolds.[2][3] Further studies on other allobetulin derivatives, such as those with 1,2,3-triazolium salt modifications, have also shown enhanced cytotoxicity, indicating that various chemical modifications can potentiate the anticancer effects of the allobetulin core.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.

Antiproliferative Activity Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the compound solutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[5] The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[4]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. FITC fluorescence is typically detected in the FL1 channel (530 nm) and PI fluorescence in the FL3 channel (>575 nm).[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[2] Incubate at -20°C for at least 2 hours.[2]

  • Washing: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet twice with cold PBS to remove the ethanol.[2]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[7] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[7]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is measured by detecting the fluorescence of PI. The data is then used to generate a histogram to visualize the cell cycle distribution.

Visualizing the Experimental Process and Mechanism of Action

To further clarify the experimental design and the proposed mechanism of action for the lead compound 10d , the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (SMMC-7721, HepG2, etc.) seed Seed cells in plates start->seed treat Treat with Allobetulin/ Allobetulon-Nucleoside Conjugates seed->treat cck8 Antiproliferative Assay (CCK-8) treat->cck8 apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Calculate IC50 Values cck8->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_analysis->mechanism cell_cycle_analysis->mechanism

Caption: Experimental workflow for evaluating the antiproliferative activity.

The preliminary mechanistic studies on the most potent compound, 10d , revealed that it induces both apoptosis and autophagy in SMMC-7721 cells, leading to G0/G1 phase cell cycle arrest.[2][3] This is achieved through the regulation of key proteins involved in these pathways.[2][3]

signaling_pathway cluster_treatment cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_outcome Cellular Outcome compound Allobetulin-Nucleoside Conjugate (10d) bax Bax (Pro-apoptotic) Expression ↑ compound->bax bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ compound->bcl2 lc3 LC3 Expression ↑ compound->lc3 apoptosis_node Apoptosis bax->apoptosis_node bcl2->apoptosis_node cell_cycle_arrest G0/G1 Cell Cycle Arrest apoptosis_node->cell_cycle_arrest autophagy_node Autophagy lc3->autophagy_node autophagy_node->cell_cycle_arrest proliferation_inhibition Inhibition of Cell Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: Proposed signaling pathway for compound 10d.

References

Safety Operating Guide

Proper Disposal of N-2-Azidoethyl Betulonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive compounds like N-2-Azidoethyl betulonamide are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

This compound is a valuable compound in drug discovery and organic synthesis, largely due to the reactivity of its azido (B1232118) group.[1] However, this reactivity also classifies it as a potentially hazardous material. Organic azides can be sensitive to shock, heat, friction, and light, and may be toxic.[2][3] Therefore, meticulous adherence to safety protocols during its use and disposal is critical.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care. Always work in a chemical fume hood and consider using a blast shield for reactions involving this compound.[4][5] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[6] Avoid using metal spatulas or ground glass joints, as these can initiate explosive decomposition.[2][5][6]

Step-by-Step Disposal Protocol

The primary principle for the disposal of organic azides is to treat them as hazardous waste.[7] Under no circumstances should this compound or its solutions be disposed of down the drain.[4][7]

1. Waste Segregation and Collection:

  • All waste containing this compound, including residual solids, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container.[3][4][5][6]

  • This container must be clearly labeled as "Azide Contaminated Waste."[4]

  • It is critical to keep azide (B81097) waste separate from other waste streams, especially acidic wastes, to prevent the formation of highly toxic and explosive hydrazoic acid.[2][3]

2. Incompatible Materials:

  • Ensure that the azide waste container does not come into contact with incompatible materials. These include:

    • Acids: Reacts to form highly toxic and explosive hydrazoic acid.[2]

    • Heavy Metals and their Salts (e.g., copper, lead): Can form highly shock-sensitive and explosive metal azides.[3][4]

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[2][5][6]

    • Other Incompatibles: Bromine, carbon disulfide, and dimethyl sulfate (B86663) should also be avoided.[4][5]

3. Decontamination of Labware:

  • All glassware and equipment that have been in contact with this compound should be decontaminated.

  • Rinse the contaminated items with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove residual organic azide. Collect this rinse as azide-contaminated waste.

  • Subsequently, wash the glassware with a basic solution (pH > 9) to hydrolyze any remaining traces.[6][7] Collect this washing in the designated azide waste container.

  • A final wash with 70% ethanol can then be performed.[4]

4. Final Disposal:

  • The sealed and clearly labeled "Azide Contaminated Waste" container should be stored in a cool, well-ventilated area, away from heat and light, until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[4]

While chemical neutralization of organic azides to a more stable form, such as an amine, is a possible step before disposal, this should be considered part of the experimental procedure and carried out with extreme caution by experienced personnel.[2]

Quantitative Safety Data Summary

For general guidance on the stability and handling of organic azides, the following quantitative parameters are crucial:

ParameterGuidelineRationaleCitation
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C32H50N4O2), the C/N ratio is 8, indicating good stability.Provides a general measure of the energetic nature of the molecule. Higher carbon content dilutes the explosive potential of the azide group.[2]
Rule of Six There should be at least six carbon atoms per energetic functional group (like azide).This rule suggests that a sufficient number of non-energetic atoms can render the compound relatively safe to handle.[2][5]
Storage Concentration For less stable organic azides (C/N ratio between 1 and 3), concentrations should not exceed 1 M.To minimize the risk of explosion, especially for less stable compounds.[2]
Storage Temperature Store synthesized organic azides below room temperature, and in some cases at -18°C.Lower temperatures reduce the rate of decomposition.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Safety Checks cluster_2 Decontamination cluster_3 Final Disposal A Generate N-2-Azidoethyl betulonamide Waste (Solid, Liquid, Contaminated PPE) B Collect in Designated 'Azide Contaminated Waste' Container A->B C Ensure NO Incompatible Materials are Added (Acids, Heavy Metals, Halogenated Solvents) B->C F Securely Seal and Label Waste Container C->F D Decontaminate Glassware with Solvent and Basic Solution E Collect Decontamination Waste in Azide Container D->E E->F G Store in a Cool, Well-Ventilated Area F->G H Arrange for Pickup by EH&S or Licensed Waste Disposal Service G->H

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

Personal protective equipment for handling N-2-Azidoethyl betulonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-2-Azidoethyl Betulonamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general safety protocols for handling organic azide (B81097) compounds, which are known to be potentially toxic and explosive. Researchers must exercise extreme caution and adhere to all institutional safety policies.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.

Health and Physical Hazards of Organic Azides

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction.[1][2] They are also acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][4] The primary hazards are associated with the azide functional group.

Key Hazards:

  • Explosion Hazard: Organic azides can decompose explosively, especially when heated, subjected to shock, or in the presence of certain metals.[1][2] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[1][5]

  • Toxicity: Azides are highly toxic and can inhibit cellular respiration.[4] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and death.[4]

  • Formation of Hydrazoic Acid: Azides can react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1][3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. Always wear the following when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that meet ANSI Z87 standards are required.[6] A face shield should be used in addition to goggles when there is a significant splash or explosion risk.[2]
Hand Protection Double gloving is recommended. An inner nitrile glove and an outer, more resistant glove such as neoprene or butyl rubber should be worn.[3][7] Silver shield gloves are recommended for handling azides of high toxicity.[3] Never touch anything outside the fume hood with gloved hands.[6]
Body Protection A flame-resistant lab coat is mandatory and should be fully buttoned with sleeves rolled down.[6] An apron may be worn over the lab coat for additional protection.[8]
Foot Protection Closed-toe shoes made of a durable material are required.[6][9]
Respiratory A properly fitted respirator may be necessary for procedures with a high risk of aerosol generation.[8][10] Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.
Operational Plan: Safe Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[2][3][5] A blast shield should also be in place.[2][3][5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the fume hood is clean and free of clutter.

    • Post a warning sign indicating that an azide experiment is in progress.[2]

    • Have all necessary equipment and reagents within the fume hood before starting.

    • Use only plastic or ceramic spatulas for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides.[1][3][5]

    • Avoid using glassware with ground glass joints, as friction can lead to detonation.[2][5] If unavoidable, ensure they are well-lubricated.

  • During the Reaction:

    • Work on the smallest possible scale.[5]

    • Do not use halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive diazidomethane or triazidomethane.[1][2]

    • Maintain a reaction temperature below the compound's decomposition temperature.

    • Do not concentrate azide-containing solutions by rotary evaporation or distillation.[2]

  • Post-Reaction Work-up:

    • Quench any residual azide in the reaction mixture before disposal. A common method is the addition of a reducing agent like triphenylphosphine.

    • Carefully transfer all waste to a designated, clearly labeled azide waste container.[1]

Disposal Plan

Azide-containing waste must be managed as hazardous waste and must never be poured down the drain.[3][11] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[3][11]

Waste Disposal Protocol:

  • Segregation: All azide-containing waste, including solutions, contaminated solids, and PPE, must be collected in a separate, dedicated waste container.[1][5]

  • Labeling: The waste container must be clearly labeled as "Azide Waste" and list all chemical constituents.[1]

  • Deactivation (for dilute solutions): Dilute aqueous solutions (≤5%) of azides can be deactivated by reaction with nitrous acid.[3] This procedure should only be performed by trained personnel following a specific standard operating procedure.

    • In a three-necked flask in a fume hood, stir the aqueous azide solution.

    • Add a 20% aqueous solution of sodium nitrite (B80452).

    • Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Caution: Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid.[3]

  • Final Disposal: The deactivated solution, after neutralization to pH 6-9, and all other azide waste must be disposed of through your institution's EHS office.[3]

Emergency Procedures

Spills:

  • Small Spill in a Fume Hood:

    • Alert others in the lab.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[5]

    • Carefully collect the absorbed material and spilled solid using plastic or ceramic tools and place it in the designated azide waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the area.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Provide the medical team with the Safety Data Sheet for organic azides.[3]

Visual Workflow Guides

The following diagrams illustrate key safety and disposal workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Work in Fume Hood with Blast Shield? start->engineering_controls eye_protection Eye Protection engineering_controls->eye_protection Yes hand_protection Hand Protection engineering_controls->hand_protection Yes body_protection Body Protection engineering_controls->body_protection Yes foot_protection Foot Protection engineering_controls->foot_protection Yes respiratory_protection Respiratory Protection engineering_controls->respiratory_protection Yes goggles Chemical Splash Goggles eye_protection->goggles face_shield Face Shield (Splash/Explosion Risk) eye_protection->face_shield double_gloves Double Gloves (Nitrile inner, Neoprene/Butyl outer) hand_protection->double_gloves lab_coat Flame-Resistant Lab Coat body_protection->lab_coat closed_shoes Closed-Toe Shoes foot_protection->closed_shoes respirator Respirator (Aerosol Risk) respiratory_protection->respirator end Proceed with Experiment goggles->end face_shield->end double_gloves->end lab_coat->end closed_shoes->end respirator->end

Caption: PPE Selection Workflow for Handling Organic Azides.

Azide_Disposal_Plan start Start: Azide Waste Generated segregate Segregate Waste start->segregate container Dedicated, Labeled Azide Waste Container segregate->container no_drain NEVER Pour Down Drain segregate->no_drain deactivation_check Dilute Aqueous Waste (<5%)? container->deactivation_check deactivate Deactivate with Nitrous Acid (Trained Personnel Only) deactivation_check->deactivate Yes contact_ehs Contact Environmental Health & Safety (EHS) deactivation_check->contact_ehs No/Solids neutralize Neutralize to pH 6-9 deactivate->neutralize neutralize->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-Azidoethyl betulonamide
Reactant of Route 2
N-2-Azidoethyl betulonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.